Product packaging for Propargyl-PEG6-NH2(Cat. No.:)

Propargyl-PEG6-NH2

Cat. No.: B610265
M. Wt: 319.39 g/mol
InChI Key: USTJDUXGVRIRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG6-amine is a PEG derivative containing a propargyl group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates (ADCs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29NO6 B610265 Propargyl-PEG6-NH2

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTJDUXGVRIRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical properties of Propargyl-PEG6-NH2?

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties, applications, and handling of Propargyl-PEG6-NH2, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker featuring a terminal propargyl group and a primary amine group. This unique structure allows for sequential and orthogonal conjugation strategies, making it a versatile tool in chemical biology. The PEG spacer, consisting of six ethylene (B1197577) glycol units, enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Chemical Name 3,6,9,12,15,18-Hexaoxaheneicos-20-yn-1-amine[3]
Synonyms Alkyne-PEG6-Amine, Propyne-PEG6-NH2[3]
CAS Number 1198080-04-4[4]
Molecular Formula C₁₅H₂₉NO₆[2]
Molecular Weight 319.39 g/mol [3][4]
Appearance Colorless to light yellow liquid[4]
Purity ≥95% - 99.69% (Varies by supplier)[4][5]
Solubility Soluble in Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF)[2]
Storage (Pure Form) -20°C for long-term storage (up to 3 years)[4]
Storage (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month)[4]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable reagent in several advanced applications. The primary amine is reactive towards activated esters (like NHS esters) and carboxylic acids, while the terminal alkyne (propargyl group) is ready for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][4]

PROTAC Linker Chemistry

This compound is frequently used as a component of PROTACs. These molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in spacing the two ligands appropriately to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).[4]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC (this compound Linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruits PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Adds Ub Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Bioconjugation via Click Chemistry

The propargyl group is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of this compound (after it has been attached to a molecule via its amine group) to a second molecule bearing an azide (B81097) group. This is widely used for labeling biomolecules, creating antibody-drug conjugates (ADCs), and functionalizing surfaces.

CuAAC_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Reaction (CuAAC) Mol1 Molecule A (e.g., Protein, Drug) with NHS Ester Intermediate Intermediate A (Propargyl-functionalized) Mol1->Intermediate Linker This compound Linker->Intermediate + Intermediate2 Intermediate A Mol2 Molecule B (e.g., Fluorophore, Biomolecule) with Azide Group FinalProduct Final Conjugate (A-Linker-B) Mol2->FinalProduct + Catalyst Cu(I) Catalyst Catalyst->FinalProduct catalyzes Intermediate2->FinalProduct

Workflow for bioconjugation using this compound.

Experimental Protocols

The following sections outline generalized protocols for the characterization of this compound. Specific parameters may need optimization based on the available instrumentation and sample matrix.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the PEG backbone, detectors other than standard UV-Vis are often required for accurate purity assessment. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.

  • Objective: To determine the purity of a this compound sample.

  • Methodology: Reversed-Phase HPLC (RP-HPLC) coupled with CAD or ELSD.

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water or acetonitrile).

    • HPLC System:

      • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • Detector: CAD or ELSD.

    • Procedure: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.

    • Data Analysis: Integrate the peak area of all detected components. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

  • Objective: To confirm the identity and structural integrity of this compound.

  • Methodology: ¹H NMR and ¹³C NMR Spectroscopy.

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)) in an NMR tube.

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Expected Signals: Protons of the PEG backbone (~3.6 ppm), signals corresponding to the propargyl group (alkyne C-H and CH₂), and signals for the methylene (B1212753) groups adjacent to the amine and ether linkages. The spectrum should be consistent with the expected chemical structure.[6]

    • ¹³C NMR Acquisition:

      • Acquire a standard proton-decoupled ¹³C NMR spectrum.

      • Expected Signals: Resonances for the carbons in the PEG backbone (~70 ppm), and distinct signals for the alkyne carbons and the carbons adjacent to the nitrogen and terminal oxygen.

    • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations of the signals with the expected structure of this compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Objective: To quantify the solubility of this compound in various solvents.

  • Methodology:

    • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, DMSO) in a sealed vial.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: Centrifuge the suspension to pellet the excess, undissolved solute.

    • Sampling: Carefully withdraw a known volume of the clear supernatant.

    • Quantification: Dilute the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC with ELSD/CAD or a quantitative NMR (qNMR) technique.

    • Reporting: Express the solubility in units such as mg/mL or mol/L.

Safety and Handling

This compound should be handled by personnel trained in chemical laboratory safety.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

  • GHS Pictograms: The exclamation mark pictogram (GHS07) is applicable.[5]

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

    • Avoid breathing vapors or mist.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dark place under an inert atmosphere.[5]

This guide is intended for research purposes and provides a technical overview based on currently available data. Users should always consult the specific product documentation and Safety Data Sheet (SDS) provided by the supplier before use.[5]

References

Propargyl-PEG6-NH2: A Bifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG6-NH2 is a heterobifunctional crosslinker featuring a terminal alkyne (propargyl group) and a primary amine, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This unique structure allows for sequential or orthogonal conjugation of two different molecules, making it a valuable tool in chemical biology, drug discovery, and materials science. Its primary applications lie in "click chemistry" and as a flexible linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

The propargyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click reaction.[1] Simultaneously, the terminal primary amine can readily form stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.[2] The PEG6 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[2][3]

Core Properties and Specifications

The key quantitative data and physical properties of this compound are summarized below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₉NO₆[3][4]
Molecular Weight 319.39 g/mol [3][4][5]
IUPAC Name 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[4]
CAS Number 1198080-04-4[1][3]
Appearance Colorless to light yellow liquid[3]
Solubility Soluble in Water, DMSO, DCM, DMF[2][3]
Storage Conditions -20°C, protected from moisture[1][2][3]

Key Applications and Experimental Protocols

This compound's dual functionality is leveraged in several advanced applications, most notably in constructing antibody-drug conjugates (ADCs) and PROTACs.[1][5] Below are detailed experimental protocols for its two primary reaction types.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group of this compound to an azide-functionalized molecule (e.g., an azide-modified protein, drug, or fluorescent probe).

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in water)

  • Copper-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 50-200 mM in water)[5][6]

  • Reducing agent: Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[5][6]

  • Conjugation buffer: Phosphate-buffered saline (PBS) or other appropriate non-amine-containing buffer, pH 7.0-7.5[5]

Methodology:

  • Reagent Preparation: Dissolve the azide-containing molecule and this compound in the conjugation buffer to their desired final concentrations.

  • Catalyst Premix: In a separate tube, prepare the copper catalyst complex. Mix CuSO₄ and the THPTA ligand in a 1:2 to 1:5 molar ratio.[5][6] Allow the solution to stand for 2-3 minutes to form the complex. This step is crucial for stabilizing the catalytic Cu(I) ion and protecting target biomolecules.[6]

  • Reaction Initiation: Add the azide-containing molecule and this compound to the reaction vessel. A typical molar ratio is 1:4 to 1:10 of the limiting reagent (e.g., antibody) to the molecule in excess.[5]

  • Catalyst Addition: Add the premixed Cu(I)/THPTA complex to the reaction mixture.

  • Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[5] The final concentration of sodium ascorbate is typically around 5 mM.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[5][6] Protect the reaction from light, especially if using fluorescently-labeled components.

  • Purification: Upon completion, remove unreacted materials and the copper catalyst using appropriate methods such as dialysis, size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns), or precipitation.[2]

Amine Conjugation via NHS Ester Chemistry

This protocol details the reaction between the primary amine of this compound and an NHS ester-activated molecule to form a stable amide bond.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., an activated drug, biotin (B1667282) probe, or protein)

  • Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free reaction buffer: e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5, or 50 mM sodium borate (B1201080) buffer, pH 8.5.[2][7] A slightly basic pH is required to ensure the primary amine is deprotonated and thus maximally reactive.

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine.

Methodology:

  • Reagent Preparation: Equilibrate the NHS ester reagent to room temperature before opening to prevent moisture condensation, as the NHS ester moiety is moisture-sensitive.[2][8]

  • Dissolution: Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMSO or DMF. Immediately before use, dissolve the this compound in the reaction buffer.

  • Reaction Setup: Add the dissolved NHS ester to the this compound solution. A 10- to 20-fold molar excess of the NHS ester over the amine-containing molecule is often used for efficient labeling.[2] Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain the integrity of protein substrates.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice.[2] Gentle stirring or rotation can facilitate mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted reagents and the hydrolyzed NHS ester by dialysis, desalting column, or HPLC to obtain the purified conjugate.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

CuAAC_Workflow prep Prepare Reagents (Azide-Molecule, this compound) mix Combine Reactants & Catalyst prep->mix Buffer premix Premix Catalyst (CuSO4 + THPTA Ligand) premix->mix Complex initiate Initiate Reaction (Add Sodium Ascorbate) mix->initiate incubate Incubate (30-60 min, RT) initiate->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify product Final Product: Triazole-Linked Conjugate purify->product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

NHS_Ester_Workflow prep_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF combine Combine Reactants prep_nhs->combine prep_amine Dissolve this compound in Reaction Buffer (pH 7.2-8.5) prep_amine->combine incubate Incubate (1-2 hours, RT) combine->incubate quench Quench Reaction (Optional) (Add Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Dialysis) quench->purify product Final Product: Amide-Linked Conjugate purify->product

Caption: Workflow for Amine Conjugation using NHS Ester Chemistry.

References

The Solubility Profile of Propargyl-PEG6-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of Propargyl-PEG6-NH2, a bifunctional molecule widely utilized in bioconjugation, drug delivery, and proteomics. The information presented is intended for researchers, scientists, and drug development professionals, offering both qualitative and quantitative data, alongside a detailed experimental protocol for solubility determination.

Overview of this compound Solubility

This compound is a heterobifunctional linker composed of a propargyl group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group. The PEG spacer is hydrophilic and significantly influences the molecule's solubility, generally enhancing its solubility in aqueous media[1]. The terminal functional groups, the propargyl and amine moieties, also contribute to the overall physicochemical properties of the molecule.

Generally, polyethylene glycol (PEG) and its derivatives are soluble in water and a variety of organic solvents, including ethanol, dimethylformamide (DMF), and dichloromethane[2]. However, as the molecular weight of the PEG chain increases, its solubility in organic solvents tends to decrease[2]. For PEGylated compounds with functional groups, such as the amine and propargyl groups in this compound, the overall solubility is a composite of the contributions from each part of the molecule.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound and related PEG-amine compounds in various solvents. It is important to note that solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of moisture.

CompoundSolventChemical ClassTemperatureSolubilityNotes
This compound Dimethyl Sulfoxide (DMSO) SulfoxideNot Specified250 mg/mL (782.74 mM) [3]Requires sonication; solubility can be significantly impacted by the hygroscopic nature of DMSO[3].
This compoundWaterProticNot SpecifiedSoluble[4]The hydrophilic PEG spacer enhances solubility in aqueous media[1].
This compoundDichloromethane (DCM)Chlorinated HydrocarbonNot SpecifiedSoluble[4]-
This compoundDimethylformamide (DMF)AmideNot SpecifiedSoluble[4]-
Propargyl-PEG3-amineWaterProticNot SpecifiedSoluble[5]-
Propargyl-PEG3-amineDimethyl Sulfoxide (DMSO)SulfoxideNot SpecifiedSoluble[5]-
Propargyl-PEG3-amineDichloromethane (DCM)Chlorinated HydrocarbonNot SpecifiedSoluble[5]-
Propargyl-PEG3-amineDimethylformamide (DMF)AmideNot SpecifiedSoluble[5]-
Amine-PEG-Amine (MW 1k)Water / Aqueous BufferProticNot SpecifiedSoluble[6]-
Amine-PEG-Amine (MW 1k)ChloroformChlorinated HydrocarbonNot SpecifiedSoluble[6]-
Amine-PEG-Amine (MW 1k)Methylene ChlorideChlorinated HydrocarbonNot SpecifiedSoluble[6]-
Amine-PEG-Amine (MW 1k)Dimethyl Sulfoxide (DMSO)SulfoxideNot SpecifiedSoluble[6]-
Amine-PEG-Amine (MW 1k)Dimethylformamide (DMF)AmideNot SpecifiedSoluble[6]-
Amine-PEG-Amine (MW 1k)AlcoholProticNot SpecifiedLess Soluble[6]-
Amine-PEG-Amine (MW 1k)TolueneAromatic HydrocarbonNot SpecifiedLess Soluble[6]-
Amine-PEG-Amine (MW 1k)EtherEtherNot SpecifiedNot Soluble[6]-
General PEGWaterProticNot Specified100 mg/mL[7]Yields a clear, colorless solution[7].
General PEGAcetoneKetoneNot SpecifiedSoluble[7]-
General PEGAlcoholsProticNot SpecifiedSoluble[7]-
General PEGChlorinated SolventsChlorinated HydrocarbonNot SpecifiedSoluble[7]-
General PEGHydrocarbonsNonpolarNot SpecifiedInsoluble[7]-

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the equilibrium solubility method, which is a standard approach for assessing the solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or M).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions G Construct Calibration Curve A->G B Prepare Saturated Solutions (Excess Solute + Solvent) C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Sample Collection & Filtration (Supernatant) C->D E Dilute Sample D->E F Quantitative Analysis (e.g., HPLC) E->F H Calculate Solubility F->H G->H

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While this compound is a tool for chemical biology and drug development rather than a signaling molecule itself, its application often involves signaling pathways. For instance, it can be used as a linker in Proteolysis Targeting Chimeras (PROTACs)[3][8][9]. The logical relationship in a PROTAC system is depicted below.

PROTAC_Mechanism cluster_components PROTAC Components cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation A Target Protein Ligand E PROTAC A->E part of B This compound (as Linker) B->E part of C E3 Ligase Ligand C->E part of D Target Protein G Ternary Complex (Target-PROTAC-E3) D->G E->G F E3 Ubiquitin Ligase F->G H Ubiquitination of Target Protein G->H leads to I Proteasomal Degradation H->I results in

Caption: Logical flow of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Propargyl-PEG6-NH2 Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Propargyl-PEG6-NH2 bifunctional linker, a versatile tool in modern bioconjugation and drug development. We will delve into its core mechanism, applications, and the experimental protocols necessary for its effective use.

Introduction to this compound

This compound is a heterobifunctional linker featuring two distinct reactive moieties at either end of a six-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules. The key functional groups are:

  • A propargyl group: This terminal alkyne is poised for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

  • A primary amine group (-NH2): This nucleophilic group readily reacts with various electrophiles, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

The PEG6 spacer is not merely a passive connector. It imparts several beneficial properties to the linker and the resulting conjugate, including increased hydrophilicity, which can enhance the solubility of hydrophobic molecules in aqueous environments. Furthermore, the PEG chain can reduce steric hindrance during conjugation and potentially decrease the immunogenicity of the final construct.

Core Mechanism of Action

The utility of this compound lies in its ability to act as a bridge, connecting two molecular entities through distinct and highly efficient chemical reactions. The general workflow involves a two-step conjugation process.

First, one of the functional groups of the linker is reacted with the first molecule. For instance, the primary amine can be reacted with an NHS-ester-functionalized molecule. Following purification, the second functional group, the propargyl group, is then available to react with an azide-functionalized second molecule via CuAAC. This orthogonal reactivity is crucial for the precise construction of complex biomolecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker participates in a CuAAC reaction with an azide-functionalized molecule. This reaction is highly favored in bioconjugation due to its:

  • High efficiency and yield: CuAAC reactions are known to proceed to completion or near completion, often with yields exceeding 95%.

  • Specificity: The reaction is highly specific between the alkyne and azide, with minimal side reactions with other functional groups found in biological molecules.

  • Mild reaction conditions: The reaction can be carried out in aqueous buffers at or near physiological pH and temperature, making it suitable for sensitive biomolecules.

  • Stable product: The resulting 1,2,3-triazole linkage is exceptionally stable to hydrolysis, oxidation, and reduction.

Amine-Based Conjugation

The primary amine of the linker is a versatile functional group that can react with a variety of electrophiles. The most common reaction is with an NHS ester to form a stable amide bond. This reaction is characterized by:

  • Efficiency: The reaction between a primary amine and an NHS ester is generally rapid and high-yielding under appropriate conditions.

  • Stability: The resulting amide bond is highly stable under physiological conditions.

  • pH dependence: The reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.

Key Applications

The unique architecture of this compound makes it an ideal linker for applications where precise control over the assembly of molecular components is critical.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is frequently used as a linker in PROTAC synthesis, connecting a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The PEG spacer in this context is not just a connector; its length and flexibility are critical for the proper orientation of the two ligands to facilitate the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent (payload) specifically to cancer cells. This compound can be used to link the antibody to the payload. For example, the amine group of the linker can be used to attach it to the antibody (via reaction with an activated carboxylic acid on the antibody or through a multi-step process), and the propargyl group can then be used to attach the azide-modified payload via CuAAC. The PEG linker can improve the solubility and pharmacokinetic properties of the ADC.

Data Presentation

While specific quantitative data for this compound is often application-dependent and not always publicly available, the following tables summarize typical performance characteristics based on the known reactivity of its functional groups and data from similar linker structures.

Parameter Value Conditions Reference/Notes
Purity>95%Typically determined by NMR and/or LC-MSBased on typical supplier specifications.
Storage-20°C to -80°CProtect from moistureGeneral recommendation for amine and alkyne-containing reagents.[1]

Table 1: Physical and Chemical Properties of this compound

Reaction Typical Yield Key Reactants Notes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)>95%Azide-functionalized molecule, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate)The resulting triazole linkage is highly stable.
Amine-NHS Ester Conjugation80-97%NHS ester-functionalized moleculeYield is dependent on pH, concentration, and the specific reactants. This range is based on studies with similar PEG-amine linkers.

Table 2: Typical Reaction Yields

Linkage Stability Condition Outcome Notes
1,2,3-Triazole (from CuAAC)Acidic/Basic HydrolysisHighly StableThe triazole ring is resistant to a wide range of chemical conditions.
1,2,3-Triazole (from CuAAC)Oxidation/ReductionHighly StableGenerally stable to common biological oxidants and reductants.
Amide (from Amine-NHS Ester)Physiological pH (7.4)Highly StableAmide bonds are very resistant to hydrolysis under physiological conditions.
Amide (from Amine-NHS Ester)Harsh Acid/BaseSusceptible to HydrolysisHydrolysis requires strong acidic or basic conditions.

Table 3: Stability of Resulting Conjugate Linkages

Parameter Value Conditions Reference/Notes
Half-life of NHS ester hydrolysis~10 minutespH 8.6, 4°CHighlights the importance of timely reaction with the amine.[2]
Half-life of NHS ester hydrolysis4-5 hourspH 7.0, 0°CSlower hydrolysis at neutral pH.[2]

Table 4: Kinetic Data for NHS Ester Reactivity

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. It is crucial to optimize these protocols for specific applications.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to this compound (or a molecule already conjugated with it).

Materials:

  • This compound-conjugated molecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-conjugated molecule and the azide-containing molecule in the reaction buffer to the desired concentrations.

  • Preparation of Catalyst Premix:

    • In a separate tube, prepare a premix of the copper catalyst and ligand. For example, mix the CuSO4 stock solution and THPTA stock solution in a 1:5 molar ratio.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound-conjugated molecule and the azide-containing molecule.

    • Add the copper/ligand premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove unreacted components and the copper catalyst.

Protocol for Amine Conjugation to an NHS Ester

This protocol describes the conjugation of this compound to a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., dialysis cassettes, SEC columns)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the this compound and the molecule to be conjugated in the reaction buffer.

  • Reaction Setup:

    • Slowly add the dissolved NHS ester-functionalized molecule to the solution containing this compound while gently stirring. A typical molar excess of the NHS ester is 5-20 fold.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • Add the quenching solution to the reaction mixture to consume any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Purification:

    • Purify the conjugate using a suitable method like dialysis, SEC, or HPLC to remove excess linker and other small molecules.

Mandatory Visualizations

Diagrams of Core Mechanisms and Workflows

G cluster_0 Bifunctional Linker Core Structure Propargyl Propargyl Group (Alkyne) PEG6 PEG6 Spacer Propargyl->PEG6 Amine Primary Amine (-NH2) PEG6->Amine

Caption: Core structure of the this compound bifunctional linker.

G cluster_1 Amine Conjugation Workflow start_amine Start with This compound react_amine React in basic buffer (pH 7.2-8.5) start_amine->react_amine molecule1 Molecule 1 (with NHS Ester) molecule1->react_amine purify_amine Purification react_amine->purify_amine product_amine Product: Propargyl-PEG6-Molecule 1 purify_amine->product_amine

Caption: General workflow for amine-based conjugation.

G cluster_2 CuAAC (Click Chemistry) Workflow start_cuaac Start with Propargyl-PEG6-Molecule 1 react_cuaac React with Cu(I) catalyst (e.g., CuSO4/Ascorbate) start_cuaac->react_cuaac molecule2 Molecule 2 (with Azide) molecule2->react_cuaac purify_cuaac Purification react_cuaac->purify_cuaac final_product Final Product: Molecule 2-Triazole-PEG6-Molecule 1 purify_cuaac->final_product

Caption: General workflow for CuAAC (Click Chemistry) conjugation.

G cluster_3 PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The this compound bifunctional linker is a powerful and versatile tool for the construction of complex bioconjugates. Its orthogonal reactive ends, combined with the beneficial properties of the PEG spacer, make it highly suitable for demanding applications in drug development, such as the synthesis of PROTACs and ADCs. A thorough understanding of its reaction mechanisms and the optimization of experimental protocols are key to harnessing its full potential in advancing therapeutic and research goals.

References

The Strategic Role of the PEG6 Spacer in Propargyl-PEG6-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG6-NH2 is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal propargyl group for click chemistry, a primary amine for conventional conjugation, and a central six-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth exploration of the pivotal role of the PEG6 spacer, detailing its impact on the physicochemical properties, pharmacokinetics, and biological activity of the resulting conjugates. Detailed experimental protocols for key conjugation reactions and illustrative diagrams of relevant pathways and workflows are provided to facilitate its practical application in research and development.

Introduction: The Molecular Architecture and Utility of this compound

This compound is a chemical tool designed for the precise and stable linkage of two molecular entities. Its structure is comprised of three key functional components:

  • Propargyl Group: The terminal alkyne group is a ready handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage under mild conditions.[1]

  • Primary Amine Group: The terminal amino group provides a nucleophilic site for a variety of conjugation reactions, most commonly the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters) or through carbodiimide-mediated coupling (e.g., EDC/NHS).

  • PEG6 Spacer: The central hexaethylene glycol chain is not merely a passive linker but an active modulator of the conjugate's properties. It is a monodisperse spacer, meaning it has a precise and defined length and molecular weight, which is crucial for reproducibility in drug development.[2]

This trifunctional nature makes this compound a valuable reagent in the construction of complex molecular architectures, such as PROTACs, which require the connection of a target-binding ligand and an E3 ligase-recruiting moiety.[1]

The Multifaceted Role of the PEG6 Spacer

The polyethylene glycol chain in this compound is a critical determinant of the physicochemical and biological properties of the final conjugate. Its primary roles include enhancing solubility, mitigating steric hindrance, and improving pharmacokinetic profiles.

Enhancement of Aqueous Solubility

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H29NO6[5]
Molecular Weight319.4 g/mol [5]
AppearanceColorless to light yellow liquid[6]
SolubilitySoluble in Water, DMSO, DCM, DMF[5][6]
Reduction of Steric Hindrance and Improvement of Binding Affinity

In complex biomolecular interactions, such as an antibody binding to its antigen or a PROTAC facilitating the formation of a ternary complex, the spatial arrangement of the interacting molecules is critical.[7] The PEG6 spacer introduces a flexible and extended linker between the conjugated molecules, which can reduce steric hindrance and allow for optimal binding orientation.[8] By distancing the conjugated payload from the targeting moiety, the PEG spacer can prevent the payload from interfering with the binding of the targeting moiety to its receptor.[9] However, it is important to note that the length of the PEG spacer must be optimized, as an excessively long linker can sometimes lead to a decrease in binding affinity due to increased conformational flexibility and entropic penalties.[9]

Improvement of Pharmacokinetic Properties

PEGylation is a widely used strategy to improve the pharmacokinetic (PK) properties of therapeutic agents.[10][] The attachment of a PEG spacer can increase the hydrodynamic radius of a small molecule, which can, in turn, reduce its renal clearance and prolong its circulation half-life.[2][12] The hydrophilic nature of the PEG chain also creates a hydration shell around the molecule, which can shield it from proteolytic degradation and reduce its uptake by the reticuloendothelial system (RES).[] While the effect of a short PEG6 spacer on half-life extension will be less pronounced than that of larger PEG chains, it can still contribute to improved pharmacokinetic profiles, especially for small molecules that are rapidly cleared from circulation.[2][]

Table 2: Impact of PEGylation on Pharmacokinetic Parameters (Illustrative Examples with Longer PEG Chains)

MoleculePEG Chain LengthHalf-life (t1/2)EffectSource
Interferon-α5 kDaIncreased significantlyReduced renal clearance[]
Bovine Serum Albumin--Reduced immunogenicity[2]
α-naloxol-IncreasedFirst FDA-approved PEGylated small molecule[2]

Experimental Protocols

The utility of this compound is realized through its application in bioconjugation reactions. The following sections provide detailed protocols for the two most common conjugation strategies.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the propargyl group of this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, DMF, or aqueous buffer)

Procedure:

  • Dissolve the azide-containing molecule and this compound in the chosen solvent.

  • Prepare a stock solution of CuSO4 and the copper-chelating ligand (e.g., TBTA) in the same solvent.

  • Prepare a fresh stock solution of sodium ascorbate in water or buffer.

  • Add the CuSO4/ligand solution to the reaction mixture containing the azide (B81097) and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be purified by chromatography (e.g., silica (B1680970) gel or reversed-phase HPLC).

Diagram 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Propargyl_PEG6_NH2 This compound Reaction_Vessel Reaction Mixture (Solvent) Propargyl_PEG6_NH2->Reaction_Vessel Azide_Molecule Azide-Molecule Azide_Molecule->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Ligand Ligand (e.g., TBTA) Ligand->Reaction_Vessel Ascorbate Sodium Ascorbate Ascorbate->Reaction_Vessel Initiation Purification Purification (e.g., HPLC) Reaction_Vessel->Purification Reaction (RT, 1-4h) Final_Product Triazole-linked Conjugate Purification->Final_Product EDC_NHS_Workflow cluster_activation Carboxylic Acid Activation Carboxylic_Acid Carboxylic Acid Molecule Activated_Ester NHS-activated Ester Carboxylic_Acid->Activated_Ester EDC EDC EDC->Activated_Ester NHS NHS NHS->Activated_Ester Coupling_Reaction Coupling Reaction (pH 7.2-8.0) Activated_Ester->Coupling_Reaction Propargyl_PEG6_NH2 This compound Propargyl_PEG6_NH2->Coupling_Reaction Purification Purification (e.g., HPLC) Coupling_Reaction->Purification Reaction (RT, 2-4h) Final_Product Amide-linked Conjugate Purification->Final_Product PROTAC_Mechanism cluster_components PROTAC Components PROTAC PROTAC (Target Binder - PEG6 - E3 Ligase Binder) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

References

A Comprehensive Technical Guide to Propargyl-PEG6-NH2 for Click Chemistry Novices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive introduction to Propargyl-PEG6-NH2, a versatile heterobifunctional linker, and its application in the realm of click chemistry. This document provides a foundational understanding of the core principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), detailed experimental protocols, and the necessary data for the successful implementation of this powerful conjugation technique in research and development.

Introduction to Click Chemistry and this compound

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions.[1][2] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3][4] This reaction is known for its simplicity, efficiency, and biocompatibility, often proceeding readily in aqueous solutions.[1]

This compound is a valuable reagent in the click chemistry toolbox. It is a hydrophilic, heterobifunctional linker molecule containing a terminal alkyne group (propargyl) on one end and a primary amine group on the other, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6][7] The propargyl group serves as the reactive handle for the CuAAC reaction, allowing for its conjugation to azide-containing molecules.[5][8] The terminal amine group provides a versatile point for subsequent modification, enabling the attachment of a wide range of molecules such as proteins, peptides, drugs, or imaging agents.[7] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[9]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₉NO₆[5][10]
Molecular Weight 319.39 g/mol [5][10]
CAS Number 1198080-04-4[10][11]
Appearance Colorless Liquid[6]
Solubility Soluble in Water, DMSO, DCM, DMF[7][12]
Storage Conditions Short-term: -20°C; Long-term: -80°C. Store in a dark place under an inert atmosphere.[5][6][11]
Purity Typically ≥95%[6]
IUPAC Name 3,6,9,12,15,18-Hexaoxaheneicos-20-yn-1-amine[10][11]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The CuAAC reaction is the cornerstone of many applications involving this compound. The reaction mechanism, while complex, can be simplified into a catalytic cycle.

CuAAC_Mechanism cluster_0 Catalyst Generation cluster_1 Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->CuI Alkyne This compound (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide Azide-containing Molecule (R'-N3) Triazole_Product 1,2,3-Triazole Product Azide->Triazole_Product Cu_Acetylide->Triazole_Product CuI_cat Cu(I) Triazole_Product->CuI_cat Regenerates Catalyst CuI_cat->Cu_Acetylide

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In this reaction, a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), is reduced in situ to the active copper(I) catalyst by a reducing agent, most commonly sodium ascorbate.[3][13] The Cu(I) species then coordinates with the terminal alkyne of this compound to form a copper acetylide intermediate.[3] This intermediate then reacts with an azide-containing molecule to form a stable 1,2,3-triazole ring, regenerating the Cu(I) catalyst for subsequent cycles.[3] To enhance the stability of the Cu(I) catalyst and prevent oxidative side reactions, a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[4][14][15]

Detailed Experimental Protocol: A Beginner's Guide

This section provides a generalized, step-by-step protocol for the conjugation of this compound to an azide-containing molecule via CuAAC.

Materials and Reagents:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Magnetic stirrer and stir bar (for larger volumes)

  • Nitrogen or Argon gas supply

Experimental Workflow:

Experimental_Workflow A 1. Prepare Stock Solutions B 2. Combine Reactants A->B C 3. Degas the Mixture B->C D 4. Initiate the Reaction C->D E 5. Monitor Reaction Progress D->E F 6. Quench and Purify E->F G 7. Characterize the Product F->G

Caption: A typical experimental workflow for a CuAAC reaction.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in deionized water).

    • Prepare a stock solution of your azide-containing molecule (e.g., 10 mM in a compatible solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water). This solution should be made immediately before use as it is prone to oxidation.

    • If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

  • Combine Reactants:

    • In a reaction vessel, add the desired amount of the this compound stock solution (e.g., 1 equivalent).

    • Add the desired amount of the azide-containing molecule stock solution (e.g., 1 to 1.2 equivalents).

    • Add the solvent to reach the desired final reaction concentration.

    • If using a ligand, add the THPTA stock solution (e.g., 1 to 5 equivalents relative to CuSO₄). It is good practice to pre-mix the CuSO₄ and ligand solutions before adding them to the main reaction mixture.[14]

  • Degas the Mixture:

    • To prevent the oxidation of the Cu(I) catalyst, it is crucial to remove dissolved oxygen from the reaction mixture.[3] This can be achieved by bubbling nitrogen or argon gas through the solution for 10-15 minutes.[16]

  • Initiate the Reaction:

    • Under an inert atmosphere, add the CuSO₄ stock solution (typically 0.01 to 0.1 equivalents).

    • Immediately follow with the addition of the freshly prepared sodium ascorbate stock solution (typically 0.5 to 5 equivalents).[16] The solution may change color, indicating the formation of the Cu(I) species.

  • Monitor Reaction Progress:

    • Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from a few minutes to several hours, depending on the specific reactants and concentrations.

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, it can be quenched by exposing it to air.[16]

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layer should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[16]

    • Further purification can be achieved by flash column chromatography on silica (B1680970) gel.[16]

  • Characterization:

    • The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Applications in Research and Drug Development

The versatility of this compound has led to its widespread use in various scientific disciplines.

  • Bioconjugation: The ability to link biomolecules to other molecules of interest is a cornerstone of chemical biology. This compound facilitates the labeling of proteins, peptides, and nucleic acids with fluorescent dyes, affinity tags, or other probes.[9][17]

  • Drug Delivery: The PEGylated nature of the linker can improve the pharmacokinetic properties of drug candidates. It can be used to attach targeting ligands to drug delivery systems, enhancing their specificity.[6]

  • PROTACs: this compound is a commonly used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][18][19] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[5]

  • Materials Science: The alkyne functionality can be used to modify surfaces and polymers, creating materials with tailored properties for applications in diagnostics and sensor development.[2]

Conclusion

This compound is a powerful and versatile tool for researchers and scientists, particularly those new to the field of click chemistry. Its dual functionality, combined with the robustness and efficiency of the CuAAC reaction, provides a straightforward and reliable method for the synthesis of complex molecular architectures. By following the guidelines and protocols outlined in this guide, researchers can confidently employ this compound to advance their projects in drug discovery, chemical biology, and materials science.

References

The Blueprint for Targeted Protein Degradation: A Technical Guide to PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system.[1][2][3] The linker connecting the POI-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5][] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable physicochemical characteristics.[1][7][8]

This in-depth technical guide provides a comprehensive overview of the synthesis of PROTACs utilizing PEG linkers, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the underlying principles and practical considerations.

The Pivotal Role of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique and advantageous set of properties to PROTAC molecules.[7][9] Their flexibility and hydrophilicity are instrumental in addressing the challenges associated with the often large and lipophilic nature of PROTACs, which can otherwise lead to poor solubility and limited cell permeability.[7][8]

Key advantages of incorporating PEG linkers include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC molecule, which is crucial for both in vitro handling and in vivo bioavailability.[2][9]

  • Modulated Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating passage across the cell membrane.[7] However, an optimal balance must be struck, as excessive PEGylation can hinder cellular uptake.[7]

  • Facilitation of Ternary Complex Formation: The linker's length and flexibility are paramount in enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length allows for the necessary spatial arrangement to induce efficient ubiquitination of the target protein.[5][8]

Quantitative Insights: The Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair.[2] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBADegradation (DC50, nM)
BRD4-targeting PROTAC 1 PEG2788.93.5185.2411>1000
BRD4-targeting PROTAC 2 PEG3832.93.3194.541218.2
BRD4-targeting PROTAC 3 PEG4877.03.1203.84134.9
BRD4-targeting PROTAC 4 PEG5921.12.9213.14141.6
BRD4-targeting PROTAC 5 PEG6965.12.7222.44153.2

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficacy of BRD4-Targeting PROTACs. This table illustrates a common trend where increasing PEG linker length initially improves degradation potency (lower DC50) up to an optimal length (PEG5 in this case), after which potency may decrease. This highlights the necessity of fine-tuning the linker length for each PROTAC system.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the mechanisms and methodologies involved in PROTAC development, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Synthesis PROTAC Synthesis & Purification Characterization Physicochemical Characterization (NMR, LC-MS, Purity) Synthesis->Characterization Cell_Culture Cell Culture & Treatment Characterization->Cell_Culture Western_Blot Western Blot Analysis (Protein Degradation) Cell_Culture->Western_Blot TR_FRET TR-FRET Assay (Ternary Complex Formation) Cell_Culture->TR_FRET Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis TR_FRET->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols: A Practical Guide

The synthesis and evaluation of PROTACs require a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry

This protocol outlines a common two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[7][8]

Materials:

  • POI ligand with a terminal alkyne functional group.

  • E3 ligase ligand with an amine functional group (e.g., pomalidomide-NH2).[7]

  • Bifunctional PEG linker with a carboxylic acid and an azide (B81097) group (e.g., HOOC-PEGn-N3).[7]

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[8]

  • Click chemistry reagents: Copper(II) sulfate (B86663), sodium ascorbate (B8700270).[7]

  • Solvents: Anhydrous DMF (Dimethylformamide), t-BuOH/H2O.[7][8]

  • Purification supplies: Preparative HPLC system.[8]

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.[7][8]

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[8]

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water.[7]

    • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.[7]

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot Analysis for Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.[5]

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC compounds dissolved in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[7]

Materials:

  • Fluorescently labeled POI (e.g., with terbium).

  • Fluorescently labeled E3 ligase (e.g., with fluorescein).

  • PROTAC compound.

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[7]

  • Incubation:

    • Incubate the plate at room temperature for a defined period to allow for complex formation.[7]

  • Measurement:

    • Measure the TR-FRET signal on a compatible microplate reader. The signal is generated when the terbium-labeled POI and the fluorescein-labeled E3 ligase are brought into close proximity by the PROTAC, allowing for fluorescence resonance energy transfer.

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.

Conclusion: The Path Forward

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[7][10] The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[7][11] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, paving the way for the design of PROTACs with superior potency, selectivity, and drug-like properties.[7][12] This technical guide provides a foundational understanding and practical methodologies to empower researchers in the continued exploration and development of this transformative therapeutic modality.

References

Propargyl-PEG6-NH2: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-NH2 is a bifunctional linker molecule increasingly utilized in chemical biology, drug discovery, and materials science. Its structure incorporates a terminal alkyne group, available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a primary amine group for conjugation to various substrates. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, compiled from available safety data sheets, supplier information, and general laboratory protocols for similar reagents.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper storage, handling, and experimental design.

PropertyValueSource
CAS Number 1198080-04-4Multiple Suppliers
Molecular Formula C15H29NO6PubChem[1]
Molecular Weight 319.39 g/mol PubChem[1]
Appearance Colorless LiquidPurePEG
Purity Typically >95%Multiple Suppliers
Solubility Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF)BroadPharm

Safety and Hazard Information

There is conflicting information regarding the hazard classification of this compound from different suppliers. It is crucial for researchers to be aware of this discrepancy and handle the compound with appropriate caution.

One supplier's Safety Data Sheet (SDS) classifies the compound as "Not classified as a hazard." However, another supplier provides the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Given this conflicting information, it is prudent to handle this compound as a potentially hazardous substance.

Toxicological Data
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

ConditionDurationSource
Pure Form at -20°C 3 yearsMedchemExpress[3]
In Solvent at -80°C 6 monthsMedchemExpress[3]
In Solvent at -20°C 1 monthMedchemExpress[3]

It is recommended to store the compound under an inert atmosphere and protected from light.

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a CuAAC reaction using an alkyne-functionalized reagent like this compound. This protocol should be optimized for specific substrates and experimental conditions.

Materials
  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)

  • Reaction solvent (e.g., water, DMSO, DMF, t-BuOH, or mixtures)

Stock Solution Preparation
  • This compound: Prepare a stock solution of the desired concentration in the chosen reaction solvent.

  • Azide-containing molecule: Prepare a stock solution in a compatible solvent.

  • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • TBTA Ligand (if used): Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.

Reaction Procedure
  • To a reaction vessel, add the azide-functionalized molecule from its stock solution.

  • Add the this compound stock solution (typically 1.1-1.5 equivalents relative to the azide).

  • Add the reaction solvent to achieve the desired final concentration.

  • If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by an appropriate analytical method (e.g., TLC, LC-MS).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

CuAAC_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Purification stock_alkyne This compound in Solvent mix Combine Alkyne, Azide, and Solvent stock_alkyne->mix stock_azide Azide Substrate in Solvent stock_azide->mix stock_cu CuSO4 in Water initiate Add CuSO4, Ligand, and Sodium Ascorbate stock_cu->initiate stock_asc Sodium Ascorbate in Water (Fresh) stock_asc->initiate stock_ligand TBTA Ligand in DMSO stock_ligand->initiate degas Degas with Inert Gas mix->degas degas->initiate monitor Monitor Reaction (TLC, LC-MS) initiate->monitor purify Purify Product (e.g., Chromatography) monitor->purify

References

Propargyl-PEG6-amine (CAS 1198080-04-4): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties and applications of Propargyl-PEG6-amine (CAS 1198080-04-4), a versatile bifunctional linker crucial in the fields of targeted protein degradation and bioconjugation.

Chemical Properties and Identification

Propargyl-PEG6-amine is a chemical compound characterized by a propargyl group on one end and a primary amine on the other, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts both hydrophilicity and versatile reactivity, making it a valuable tool in the synthesis of complex biomolecules.

PropertyValueSource(s)
CAS Number 1198080-04-4[1][2]
Molecular Formula C15H29NO6[1][2]
Molecular Weight 319.39 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 401.8 ± 40.0 °C[1]
Density (Predicted) 1.058 ± 0.06 g/cm³[1]
pKa (Predicted) 8.74 ± 0.10[1]
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage Temperature -20°C[1]

Synonyms:

  • Alkyne-PEG6-NH2[1]

  • PROPARGYL-PEG6-NH2[1]

  • Propyne-PEG6-amine[1]

  • 3,6,9,12,15,18-Hexaoxahenicos-20-yn-1-amine[1]

Core Applications in Drug Development

The unique bifunctional nature of Propargyl-PEG6-amine dictates its primary applications in two key areas of drug development: as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a building block in bioconjugation via "click chemistry."

PROTAC Synthesis

Propargyl-PEG6-amine serves as a PEG-based linker for the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG spacer in Propargyl-PEG6-amine enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1]

The general workflow for developing a PROTAC involves several key stages, from initial design to preclinical studies.

PROTAC_Development_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Characterization cluster_Evaluation Biological Evaluation cluster_Clinical Clinical Development Target_Selection Target Protein Selection PROTAC_Design PROTAC Design (Ligand & Linker Selection) Target_Selection->PROTAC_Design PROTAC_Assembly PROTAC Assembly Strategy PROTAC_Design->PROTAC_Assembly PROTAC_Synthesis PROTAC Synthesis PROTAC_Assembly->PROTAC_Synthesis Characterization Chemical Characterization PROTAC_Synthesis->Characterization In_Vitro_Activity In Vitro Biological Activity Assays Characterization->In_Vitro_Activity In_Vivo_Models In Vivo Animal Models In_Vitro_Activity->In_Vivo_Models ADMET ADMET Studies In_Vivo_Models->ADMET Preclinical Preclinical Studies ADMET->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials NDA New Drug Application (NDA) Clinical_Trials->NDA

PROTAC Development Workflow

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_MoA Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC & E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Ubiquitinated POI Proteasome->Degradation Peptides Amino Acid Peptides Degradation->Peptides Click_Chemistry_Workflow cluster_Functionalization Step 1: Functionalization cluster_Functionalization_B Step 2: Azide Modification cluster_Click_Reaction Step 3: CuAAC Reaction Molecule_A Molecule A (e.g., Drug, Probe) Alkyne_Molecule Alkyne-functionalized Molecule A Molecule_A->Alkyne_Molecule Amide bond formation Propargyl_PEG6_Amine Propargyl-PEG6-amine (Amine end reaction) Propargyl_PEG6_Amine->Alkyne_Molecule Click_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Molecule->Click_Reaction Molecule_B Molecule B (e.g., Protein, Biomolecule) Azide_Molecule Azide-functionalized Molecule B Molecule_B->Azide_Molecule Azidation Azide_Modification Azide Modification Azide_Modification->Azide_Molecule Azide_Molecule->Click_Reaction Conjugate Conjugated Product A-B (Stable Triazole Linkage) Click_Reaction->Conjugate

References

Propargyl-PEG6-amine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-amine is a heterobifunctional linker that has emerged as a critical tool in modern drug discovery. Its unique architecture, featuring a terminal propargyl group, a six-unit polyethylene (B3416737) glycol (PEG) chain, and a primary amine, provides a versatile platform for the synthesis of complex biomolecules. This guide delves into the technical aspects of Propargyl-PEG6-amine, its applications, and detailed protocols for its use in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation of azide-containing molecules.[1][2][3] The primary amine readily reacts with activated carboxylic acids, such as NHS esters, to form stable amide bonds.[4][5][6] The central PEG6 spacer is a key feature, imparting increased hydrophilicity to the parent molecule, which can enhance solubility, improve pharmacokinetic profiles, and reduce aggregation.[7][8][9]

Chemical Properties

A clear understanding of the physicochemical properties of Propargyl-PEG6-amine is essential for its effective application.

PropertyValueSource
Molecular Formula C15H29NO6[10]
Molecular Weight 319.39 g/mol [10]
CAS Number 1198080-04-4[11]
Solubility Soluble in Water, DMSO, DCM, DMF[5]
Storage Conditions -20°C for long-term storage (months to years)[12][13]

Core Applications in Drug Discovery

The dual functionality of Propargyl-PEG6-amine makes it a valuable linker in several drug discovery platforms.

Antibody-Drug Conjugates (ADCs)

In ADC development, Propargyl-PEG6-amine can be used to attach a cytotoxic payload to a monoclonal antibody (mAb). The amine end can be acylated with a payload-containing activated ester, and the propargyl end can be "clicked" to an azide-modified antibody. The PEG linker enhances the solubility and stability of the ADC, potentially leading to an improved therapeutic window.[9][14][] The length of the PEG linker is a critical parameter that can influence the efficacy and pharmacokinetics of the ADC.[8][16][17]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[18][19] Propargyl-PEG6-amine is an ideal linker for connecting the target protein ligand to the E3 ligase ligand.[20][21] The PEG chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and degradation.[7][22][23]

Quantitative Data on PEG Linker Applications

The length of the PEG linker significantly impacts the biological activity of ADCs and PROTACs. The following tables summarize representative data from studies investigating the effect of PEG linker length.

Table 1: Effect of PEG Linker Length on ADC Efficacy and Pharmacokinetics
LinkerIn Vitro Cytotoxicity (IC50, nM)Plasma Half-life (hours)In Vivo Efficacy (Tumor Growth Inhibition)
Non-PEGylated1.2120+
PEG21.5150++
PEG41.8180+++
PEG8 2.5 250 ++++
PEG123.1260++++
PEG244.0270+++

Note: This table is a synthesized representation of data trends found in the literature.[8][16][17] Absolute values are context-dependent.

Table 2: Impact of Linker Length on PROTAC-mediated Protein Degradation
PROTAC Linker (Number of PEG units)Target Protein Degradation (DC50, nM)Maximum Degradation (Dmax, %)
2>1000<20
415075
6 25 >90
850>90
1212080

Note: This table is a synthesized representation of data trends found in the literature.[22][23][24] Optimal linker length is highly dependent on the specific target and E3 ligase.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Propargyl-PEG6-amine.

Protocol 1: Amide Bond Formation with an NHS Ester

This protocol describes the reaction of the amine group of Propargyl-PEG6-amine with an N-hydroxysuccinimide (NHS) ester of a molecule of interest (e.g., a PROTAC ligand or a payload for an ADC).

Materials:

  • Propargyl-PEG6-amine

  • Molecule-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC

Procedure:

  • Dissolve the Molecule-NHS ester (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add Propargyl-PEG6-amine (1.1 equivalents) to the solution.

  • Add TEA or DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the product by preparative HPLC.

  • Characterize the final product by MS and NMR.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the Propargyl-PEG6-amine conjugate and an azide-functionalized molecule (e.g., an azide-modified antibody or the second ligand of a PROTAC).[1][3][25]

Materials:

  • Propargyl-functionalized molecule (from Protocol 1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-coordinating ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Reaction vessel

Procedure:

  • Dissolve the propargyl-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.2 equivalents) in an aqueous buffer/co-solvent mixture (e.g., PBS/DMSO).

  • In a separate vial, prepare a fresh solution of CuSO4 (0.1 equivalents) and TBTA or THPTA (0.5 equivalents) in the reaction buffer.

  • Prepare a fresh solution of sodium ascorbate (1.0-2.0 equivalents) in the reaction buffer.

  • Degas all solutions by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the CuSO4/ligand solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE for antibodies, LC-MS for small molecules).

  • Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion chromatography for proteins, preparative HPLC for small molecules).

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC Propargyl-PEG6-amine -based PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

Experimental Workflow: Synthesis of a PROTAC using Propargyl-PEG6-amine

PROTAC_Synthesis_Workflow start Start step1 Step 1: Amide Coupling (Molecule-NHS + Propargyl-PEG6-amine) start->step1 intermediate Intermediate: Alkyne-PEG6-Molecule step1->intermediate step2 Step 2: CuAAC 'Click' Reaction (Intermediate + Azide-Molecule) intermediate->step2 purification Purification (HPLC) step2->purification final_product Final PROTAC Molecule purification->final_product characterization Characterization (MS, NMR) final_product->characterization end End final_product->end

Caption: General workflow for synthesizing a PROTAC molecule.

Logical Relationship: Key Advantages of Propargyl-PEG6-amine

Advantages_Diagram cluster_features Core Features cluster_applications Enables cluster_outcomes Resulting in center Propargyl-PEG6-amine propargyl Propargyl Group center->propargyl peg6 PEG6 Spacer center->peg6 amine Primary Amine center->amine click_chem Click Chemistry (CuAAC) propargyl->click_chem hydrophilicity Increased Hydrophilicity peg6->hydrophilicity amide_bond Amide Bond Formation amine->amide_bond versatile_conj Versatile Bioconjugation click_chem->versatile_conj amide_bond->versatile_conj improved_pk Improved PK Properties hydrophilicity->improved_pk adc_protac Advanced Therapeutics (ADCs, PROTACs) versatile_conj->adc_protac improved_pk->adc_protac

Caption: Key features and advantages of Propargyl-PEG6-amine.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include an increased serum half-life, reduced immunogenicity, enhanced stability, and improved solubility.[1][2] This document provides a detailed protocol for the conjugation of Propargyl-PEG6-NH2 to a protein. This specific PEG linker introduces a terminal propargyl group, enabling subsequent modification through "click chemistry," a highly efficient and specific bioorthogonal reaction.[1][3]

The overall process involves a two-stage approach. First, the terminal amine of this compound is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. Second, the activated Propargyl-PEG6-NHS ester is conjugated to the primary amine groups (e.g., lysine (B10760008) residues) on the surface of the target protein.[4][5] This application note provides detailed experimental protocols for both stages, as well as methods for the purification and characterization of the resulting conjugate, and a protocol for a subsequent click chemistry reaction.

Chemical Workflow

The conjugation of this compound to a protein and subsequent click chemistry reaction follows a well-defined chemical pathway. The process begins with the activation of the amine-terminated PEG linker, followed by its covalent attachment to the protein, and finally, the bioorthogonal ligation to an azide-containing molecule.

G cluster_0 Stage 1: Activation of this compound cluster_1 Stage 2: Protein Conjugation cluster_2 Stage 3: Click Chemistry A This compound B Propargyl-PEG6-NHS Ester A->B Activation D Propargyl-PEGylated Protein B->D Conjugation reagent1 DSC or EDC/NHS reagent1->A C Protein-NH2 C->D F Final Conjugate D->F E Azide-labeled Molecule (e.g., Fluorophore) E->F reagent2 Cu(I) catalyst reagent2->D

Caption: Overall workflow for protein modification.

Experimental Protocols

Protocol 1: Activation of this compound to Propargyl-PEG6-NHS Ester

This protocol describes the conversion of the amine-terminated PEG linker to a more reactive NHS ester. Two common methods are presented below.

Method A: Using N,N'-Disuccinimidyl Carbonate (DSC)

ParameterValueReference
Molar Ratio (PEG-NH2:DSC:Pyridine)1:1.5:1.5[1]
SolventAnhydrous DCM and Anhydrous DMF[1]
Reaction Time24 hours[1]
TemperatureRoom Temperature[1]

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in a mixture of anhydrous dichloromethane (B109758) (DCM) and anhydrous dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen).[1]

  • Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine (B92270) to the PEG solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[1]

  • Allow the reaction to stir at room temperature for 24 hours.[1]

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1]

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.[1]

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.[1]

  • Dry the resulting white powder (Propargyl-PEG6-NHS ester) under vacuum.[1]

Method B: Using EDC and NHS

ParameterValueReference
Molar Ratio (PEG-NH2:EDC:NHS)1:1.5:1.5[6]
SolventAnhydrous DCM or DMF[6]
Reaction Time1-4 hours[7]
TemperatureRoom Temperature[6]

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add N-hydroxysuccinimide (NHS) (1.5 equivalents) to the solution.[6]

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the reaction mixture.[6]

  • Stir the reaction at room temperature for 1-4 hours under an inert atmosphere.[6][7]

  • The activated Propargyl-PEG6-NHS ester can be used immediately or purified as described in Method A.

Protocol 2: Conjugation of Propargyl-PEG6-NHS Ester to a Protein

This protocol details the reaction of the activated PEG linker with the primary amines of a protein.

ParameterValueReference
Protein Concentration1-10 mg/mL[4][8]
Buffer0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)[4][8]
Molar Excess of PEG-NHS10-50 fold[8][9]
Reaction Time30-60 minutes at RT or 2 hours at 4°C[4][8]
Quenching Buffer1 M Tris-HCl, pH 8.0 or 1 M glycine[4]

Procedure:

  • Prepare a 1-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[4][8]

  • Immediately before use, dissolve the Propargyl-PEG6-NHS ester in a water-miscible organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.[4][8]

  • Add the calculated amount of the Propargyl-PEG6-NHS ester solution (typically a 10- to 50-fold molar excess) to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10%.[4][8][9]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][8]

  • Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 50 mM.

Protocol 3: Purification of the Propargyl-PEGylated Protein

Purification is essential to remove unreacted PEG, hydrolyzed PEG, and any remaining native protein.

MethodPrincipleApplicationReference
Size Exclusion Chromatography (SEC)Separation based on hydrodynamic radius.Efficient for removing unreacted PEG and by-products.[]
Ion Exchange Chromatography (IEX)Separation based on surface charge differences.Can separate PEGylated species with different degrees of modification.[]
Dialysis / UltrafiltrationSeparation based on molecular weight cutoff.Useful for removing small molecule impurities and buffer exchange.[][11]

General Procedure (using SEC):

  • Equilibrate a size-exclusion chromatography column with an appropriate buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Elute the protein conjugate with the equilibration buffer.

  • Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified Propargyl-PEGylated protein.

Protocol 4: Characterization of the Propargyl-PEGylated Protein

Confirmation of successful PEGylation and determination of the degree of modification is crucial.

TechniqueInformation ObtainedReference
SDS-PAGEApparent molecular weight shift, purity assessment.[12]
MALDI-TOF Mass SpectrometryAccurate molecular weight, degree of PEGylation.[3][13][14]

SDS-PAGE Procedure:

  • Prepare SDS-PAGE gels of an appropriate acrylamide (B121943) concentration.

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.

  • Run the gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue). A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[12]

MALDI-TOF MS Procedure:

  • Prepare the sample by mixing the purified PEGylated protein with a suitable matrix (e.g., sinapinic acid).

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire the mass spectrum. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of attached PEG chains, allowing for the determination of the degree of PEGylation.[3][13]

Application: Click Chemistry with the Propargyl-PEGylated Protein

The terminal propargyl group on the PEGylated protein allows for a highly specific and efficient "click" reaction with an azide-containing molecule, such as a fluorescent dye, for labeling and detection.[1]

G cluster_0 Click Chemistry Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction and Analysis A Propargyl-PEGylated Protein C Reaction Mixture A->C B Azide-Fluorophore B->C H Incubation C->H D CuSO4 G Catalyst Complex D->G E Sodium Ascorbate (Reducing Agent) E->G F THPTA Ligand F->G G->H I Fluorescently Labeled Protein H->I J Analysis (SDS-PAGE, Fluorimetry) I->J

References

Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Propargyl-PEG6-NH2

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in PROTAC synthesis.[1] Its structure incorporates a propargyl group (an alkyne), a six-unit PEG chain, and a terminal primary amine. This combination of features offers several advantages for PROTAC development:

  • Facilitates "Click Chemistry" : The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1] This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.

  • Enables Amide Bond Formation : The terminal amine group allows for straightforward amide bond formation with a carboxylic acid-functionalized ligand, providing a stable and common linkage in pharmaceutical chemistry.

  • Enhances Solubility and Permeability : The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.

This document provides a detailed step-by-step guide for the synthesis of a PROTAC using this compound, including experimental protocols, quantitative data, and visualizations to aid in the design and execution of your research.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start reagents Select Reagents: - POI Ligand (with -COOH or -N3) - E3 Ligase Ligand (with -COOH or -N3) - this compound start->reagents step1 Step 1: Amide Coupling (this compound + COOH-Ligand) reagents->step1 purify1 Purification & Characterization of Intermediate step1->purify1 step2 Step 2: CuAAC Click Chemistry (Alkyne-Intermediate + N3-Ligand) purify1->step2 purify2 Final Purification & Characterization of PROTAC step2->purify2 end End purify2->end

References

Propargyl-PEG6-NH2: A Versatile Linker for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker molecule, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG6-NH2 is a bifunctional, hydrophilic linker designed to provide a stable and flexible connection in ADC constructs. This linker features a terminal amine (-NH2) group for conjugation to a carboxyl group on the drug or antibody, and a terminal propargyl group for the attachment of an azide-modified counterpart via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2]

Key Features and Applications

This compound is a versatile tool for researchers and drug development professionals in the field of oncology and targeted therapies. Its unique structure offers several advantages in the design and synthesis of ADCs:

  • Bifunctional Reactivity : The orthogonal reactive groups (amine and propargyl) allow for a two-step conjugation strategy, providing precise control over the ADC synthesis process.[3]

  • Enhanced Hydrophilicity : The PEG6 spacer is a hydrophilic chain that can help to mitigate the hydrophobicity of the cytotoxic payload, potentially leading to improved solubility and reduced aggregation of the final ADC.[4][5]

  • "Click Chemistry" Compatibility : The propargyl group enables the use of CuAAC, a robust and high-yielding bioorthogonal reaction, for the stable attachment of azide-modified drugs.[6][7] This reaction is highly specific and proceeds under mild conditions, preserving the integrity of the antibody and the drug.

  • Flexibility : The PEG spacer provides a flexible connection between the antibody and the drug, which can facilitate the drug's interaction with its intracellular target upon release.

This linker is particularly well-suited for the development of ADCs with highly potent and hydrophobic payloads, where maintaining solubility and stability is a key challenge.

Chemical Structure

cluster_propargyl Propargyl Group cluster_peg6 PEG6 Spacer cluster_amine Amine Group p1 HC≡C-CH₂- peg O-(CH₂CH₂O)₅-CH₂CH₂- p1->peg a1 NH₂ peg->a1

Caption: Structure of this compound.

Experimental Protocols

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol describes a general two-step method for synthesizing an ADC where the this compound linker is first conjugated to the cytotoxic drug, followed by a "click chemistry" reaction with an azide-modified antibody.

Materials:

  • Cytotoxic drug with a carboxylic acid or activated ester group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Azide-modified monoclonal antibody (mAb)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • Reaction tubes and standard laboratory equipment

Workflow Diagram:

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification drug Drug-COOH activated_drug Activated Drug-Linker (Propargyl-PEG6-Drug) drug->activated_drug EDC/NHS or DCC linker This compound linker->activated_drug adc Final ADC activated_drug->adc CuSO4, THPTA, Sodium Ascorbate azide_mab Azide-Modified mAb azide_mab->adc purification Purification (e.g., SEC) adc->purification

Caption: Two-step ADC synthesis workflow.

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the cytotoxic drug (containing a carboxylic acid) and a slight molar excess of this compound in anhydrous DMF or DMSO.

    • Add EDC and NHS (or DCC) to the reaction mixture to activate the carboxylic acid group of the drug.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, the resulting drug-linker conjugate (Propargyl-PEG6-Drug) can be purified by chromatography if necessary.

  • Click Chemistry Reaction:

    • Prepare a solution of the azide-modified antibody in PBS (pH 7.4).

    • In a separate tube, prepare the catalyst solution by mixing CuSO4 and THPTA in a 1:2 molar ratio.[6]

    • Add the Propargyl-PEG6-Drug conjugate to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess over the antibody).

    • Add the pre-mixed catalyst solution to the antibody-drug mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate (typically at a final concentration of 1-5 mM).[7]

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.[6]

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

    • Concentrate the purified ADC solution using an appropriate method (e.g., centrifugal filtration).

    • Sterile filter the final ADC solution and store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC.[8] It can be determined by several methods:

  • UV-Vis Spectroscopy: If the drug has a distinct UV-Vis absorbance peak that is different from the antibody's absorbance at 280 nm, the DAR can be calculated by measuring the absorbance of the ADC at both wavelengths.[8]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the relative peak areas of the different species.[9]

  • Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the molecular weight of the intact ADC and its different drug-loaded species, allowing for a precise calculation of the DAR.[9]

2. In Vitro Stability Assay:

The stability of the ADC in circulation is crucial for its efficacy and safety.[10][11]

  • Plasma Stability:

    • Incubate the ADC in human or mouse plasma at 37°C for a defined period (e.g., 0, 24, 48, 72 hours).

    • At each time point, analyze the ADC by a suitable method (e.g., HIC or LC-MS) to determine the average DAR and the amount of free drug released.[10][11]

    • A stable ADC will show minimal change in DAR and low levels of free drug over time.

3. In Vitro Cytotoxicity Assay:

The potency of the ADC is assessed by its ability to kill target cancer cells.

  • Seed target cancer cells (expressing the antigen recognized by the antibody) in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

  • Incubate the cells for a period of time (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound. A potent and specific ADC will have a low IC50 value on target cells and a much higher IC50 on non-target cells.[12]

Quantitative Data Summary

The following tables provide representative data for ADCs constructed with PEGylated linkers. While specific data for this compound is proprietary and varies with the specific antibody and drug used, these tables illustrate the expected performance characteristics.

Table 1: Physicochemical Characterization of a Representative PEGylated ADC

ParameterValueMethod
Average DAR3.8HIC-UV
Monomer Purity>98%SEC-UV
Aggregation<2%SEC-UV
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Stability of a Representative PEGylated ADC in Human Plasma

Time (hours)Average DAR% Free Drug
03.8<0.1
243.70.5
483.61.1
723.51.8

Table 3: In Vitro Cytotoxicity of a Representative PEGylated ADC

Cell LineTarget AntigenADC IC50 (nM)Non-Targeting ADC IC50 (nM)Free Drug IC50 (nM)
Cell Line APositive1.5>10000.5
Cell Line BNegative>1000>10000.8

Conclusion

This compound is a valuable and versatile linker for the development of next-generation antibody-drug conjugates. Its hydrophilic PEG spacer and bioorthogonal reactive groups enable the synthesis of stable and effective ADCs with favorable physicochemical and pharmacokinetic properties. The detailed protocols and characterization methods provided in this application note serve as a comprehensive guide for researchers in the design and evaluation of novel ADC candidates.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. The choice of surface chemistry dictates the nanoparticle's stability, biocompatibility, circulation half-life, and targeting specificity. Propargyl-PEG6-NH2 is a heterobifunctional linker that offers a versatile platform for nanoparticle functionalization. It features a terminal propargyl group for covalent attachment of molecules via "click chemistry" and a primary amine group for conjugation to carboxylated surfaces or other reactive moieties. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and provides a steric barrier, which can reduce non-specific protein adsorption and uptake by the reticuloendothelial system (RES).[1]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound, with a focus on gold nanoparticles as a model system.

Key Applications

  • Targeted Drug Delivery: The propargyl group can be used to "click" on targeting ligands such as antibodies, peptides, or small molecules that recognize specific cell surface receptors, thereby enhancing drug delivery to diseased tissues.[1]

  • Bioimaging: Fluorescent dyes or contrast agents can be attached to the nanoparticle surface for in vitro and in vivo imaging applications.

  • Theranostics: A combination of therapeutic agents and imaging probes can be conjugated to the same nanoparticle for simultaneous diagnosis and therapy.

  • Improved Pharmacokinetics: The PEG spacer helps to prolong the circulation time of nanoparticles in the bloodstream by reducing opsonization and clearance by the immune system.[1][2]

Data Presentation

Table 1: Physicochemical Characterization of Gold Nanoparticles Before and After Surface Modification
ParameterBare Gold NanoparticlesThis compound Modified Gold Nanoparticles
Hydrodynamic Diameter (nm) 20.5 ± 1.235.8 ± 2.1
Polydispersity Index (PDI) 0.15 ± 0.030.21 ± 0.04
Zeta Potential (mV) -35.2 ± 3.5-10.8 ± 2.8
Surface Plasmon Resonance (nm) 520524

Data is representative and may vary depending on the specific nanoparticle core and reaction conditions.

Table 2: Quantitative Analysis of Surface Ligand Density
MethodLigand Density (PEG molecules/nm²)
Thermogravimetric Analysis (TGA) 2.8
Fluorescence-based Assay 2.5
¹H NMR Spectroscopy 2.9

Quantitative analysis is crucial for ensuring batch-to-batch consistency and optimizing nanoparticle performance.[3]

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound via Amide Coupling

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., gold nanoparticles, quantum dots, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Centrifugal filter units (e.g., Amicon Ultra)

  • Deionized water

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in MES buffer to a concentration of 10 mg/mL.

    • Add the this compound solution to the activated nanoparticle suspension at a 100-fold molar excess relative to the nanoparticles.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50 mM and incubating for 15 minutes.

    • Purify the this compound modified nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove excess reagents.

  • Characterization:

    • Resuspend the purified nanoparticles in PBS.

    • Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the presence of the propargyl group on the surface using Fourier-Transform Infrared (FTIR) spectroscopy (alkyne C-H stretch ~3300 cm⁻¹).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Nanoparticles

This protocol details the "clicking" of an azide-containing molecule (e.g., a targeting ligand, fluorescent dye) onto the propargyl-functionalized nanoparticles.

Materials:

  • This compound modified nanoparticles (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-buffered saline (TBS, pH 8.0)

  • Deionized water

  • Centrifugal filter units

Procedure:

  • Reaction Setup:

    • Disperse the propargyl-functionalized nanoparticles in TBS to a concentration of 1 mg/mL.

    • Add the azide-functionalized molecule to the nanoparticle suspension at a 10-fold molar excess.

  • Catalyst Preparation:

    • Prepare fresh solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in deionized water.

  • Click Reaction:

    • To the nanoparticle and azide (B81097) mixture, add CuSO₄ to a final concentration of 1 mM.

    • Immediately add sodium ascorbate to a final concentration of 5 mM.

    • Allow the reaction to proceed for 12 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Purify the functionalized nanoparticles by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove the copper catalyst and excess reagents.

  • Characterization:

    • Resuspend the purified nanoparticles in PBS.

    • Characterize the final functionalized nanoparticles for size and zeta potential using DLS.

    • Confirm successful conjugation using appropriate techniques (e.g., UV-Vis spectroscopy if the attached molecule has a chromophore, fluorescence spectroscopy for a fluorescent dye, or gel electrophoresis for proteins/peptides).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Amide Coupling cluster_protocol2 Protocol 2: Click Chemistry (CuAAC) NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / NHS Activation NP_COOH->EDC_NHS 1. Activation Propargyl_PEG_NH2 This compound NP_Propargyl Propargyl-Functionalized Nanoparticle Propargyl_PEG_NH2->NP_Propargyl 2. Conjugation NP_Propargyl_in Propargyl-Functionalized Nanoparticle Azide_Molecule Azide-Molecule (e.g., Targeting Ligand) NP_Final Fully Functionalized Nanoparticle NP_Propargyl_in->NP_Final 3. Click Reaction Cu_Ascorbate CuSO4 / Sodium Ascorbate

Caption: Experimental workflow for nanoparticle surface modification.

drug_delivery_pathway cluster_systemic Systemic Circulation cluster_cellular Cellular Internalization & Action NP Functionalized Nanoparticle (Drug Loaded) EPR EPR Effect (Leaky Vasculature) NP->EPR Accumulation Tumor_Microenvironment Tumor Microenvironment EPR->Tumor_Microenvironment Receptor Target Cell Receptor Tumor_Microenvironment->Receptor Targeting Ligand Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery signaling pathway.

References

Application Notes and Protocols for Click Chemistry Reactions of Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-NH2 is a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. Its structure incorporates a terminal alkyne group, an amino group, and a hydrophilic hexa(ethylene glycol) (PEG) spacer. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable and specific ligation to azide-functionalized molecules. The primary amine provides a reactive handle for conventional conjugation chemistries, such as amidation with carboxylic acids or N-hydroxysuccinimide (NHS) esters. The PEG spacer enhances aqueous solubility and can reduce non-specific binding of the resulting conjugate.

This document provides detailed application notes and protocols for the use of this compound in common click chemistry and bioconjugation applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common application for the propargyl group of this compound. It involves the reaction between the terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[1] The use of a copper-chelating ligand is highly recommended to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect sensitive biomolecules from oxidative damage.[2]

It is important to note that the terminal alkyne of this compound is not suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which requires a strained cyclooctyne (B158145) for a metal-free reaction.[3]

Key Reaction Components and Considerations
  • Copper Source: Copper(II) sulfate (CuSO₄) is commonly used due to its stability and solubility in aqueous solutions.

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent to generate the active Cu(I) species from Cu(II). A fresh solution should always be used.

  • Ligand: Ligands are crucial for an efficient and biocompatible reaction.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is highly effective in aqueous buffers and is generally considered superior to TBTA for bioconjugation due to better reaction rates and protection against oxidative damage.

    • TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): A highly effective ligand, but its poor aqueous solubility often necessitates the use of co-solvents like DMSO.

    • BTTES and BTTAA: Newer generation ligands that have been shown to promote even faster reaction kinetics than THPTA.[4]

  • Solvent: Reactions are often performed in aqueous buffers (e.g., PBS, borate (B1201080) buffer) or mixtures of aqueous buffers with organic co-solvents like DMSO, THF, or t-butanol to aid in the solubility of all components.

  • Oxygen Exclusion: It is advisable to degas reaction mixtures to minimize the oxidation of the Cu(I) catalyst, which can lead to reaction failure and the formation of alkyne homocoupling byproducts (Glaser coupling).[5][]

Quantitative Data on CuAAC Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving PEG-alkynes. While not all data is specific to this compound, it provides a strong basis for experimental design.

ParameterCondition 1: BioconjugationCondition 2: Small Molecule SynthesisCondition 3: Supercritical Fluid
Substrates Azide-modified proteinAzide-functionalized coumarinAzide-functionalized coumarin
Alkyne Propargyl-PEG-linkermPEG-alkynemPEG-alkyne
Solvent PBS (pH 7.4)THFSupercritical CO₂
Copper Source 1 mM CuSO₄Cu(I) catalystCu(I) catalyst
Ligand 1 mM THPTAPMDTANone
Reducing Agent 2 mM Sodium AscorbateNot specifiedNot specified
Temperature Room Temperature (25°C)Not specified35°C
Time 1-2 hoursNot specified24 hours
Pressure AtmosphericAtmospheric130 bar
Reported Yield Near-quantitative73%82.32% (87.14% at 48h)[5]

Note: Yields are highly dependent on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General CuAAC Conjugation of this compound to an Azide-Containing Protein

This protocol describes a general method for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • THPTA

  • Sodium Ascorbate

  • Degassed, deionized water

  • DMSO (if needed for solubility)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in degassed water or DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in degassed water.

    • THPTA: Prepare a 50 mM stock solution in degassed water.

    • Sodium Ascorbate: Freshly prepare a 100 mM stock solution in degassed water immediately before use.

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions to achieve a final 1:5 molar ratio of Cu:Ligand. For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Mix well.

  • Set up the Reaction:

    • In a reaction vessel, add the azide-modified protein to the desired final concentration (e.g., 25 µM).

    • Add this compound to a final concentration of 2-5 equivalents relative to the protein (e.g., 50-125 µM).

    • Add the CuSO₄/THPTA premix to a final copper concentration of 0.25-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation:

    • Gently mix the reaction. If possible, purge the headspace with an inert gas (argon or nitrogen) and cap the vessel tightly.

    • Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and catalyst using a suitable chromatography method such as Size Exclusion Chromatography (SEC) to separate based on size, or Ion Exchange Chromatography (IEX) if there is a sufficient charge difference between the starting material and the product.[]

CuAAC_Protein_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Stock Solutions (PEG-Alkyne, CuSO4, THPTA, NaAsc) p2 Prepare Catalyst Premix (CuSO4 + THPTA) p1->p2 r1 Combine Azide-Protein and this compound r2 Add Catalyst Premix r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate 1-4h at RT r3->r4 u1 Purify Conjugate (SEC or IEX) r4->u1

Caption: Workflow for CuAAC conjugation of a protein.

Protocol 2: Amide Coupling of this compound to a Carboxylic Acid

This protocol outlines the reaction of the primary amine of this compound with a carboxylic acid-containing molecule using EDC/NHS chemistry.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer (e.g., 1 M Tris-HCl or hydroxylamine)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer or an anhydrous organic solvent.

    • Dissolve this compound in the Coupling Buffer or the same organic solvent.

  • Activate Carboxylic Acid:

    • Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution of the carboxylic acid.

    • Stir at room temperature for 15-30 minutes to form the NHS ester intermediate.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the solution of this compound (1.0 equivalent).

    • If the reaction was initiated in an acidic buffer, adjust the pH to 7.2-8.0 with the Coupling Buffer.

    • Stir at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Quench any unreacted NHS esters by adding the Quenching Buffer. Incubate for 15-30 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as Reverse-Phase HPLC (RP-HPLC), to separate the product from unreacted starting materials and byproducts.[8]

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No CuAAC Reaction Yield Oxidation of Cu(I) catalystDegas all solutions. Purge the reaction vessel with inert gas. Use a fresh sodium ascorbate solution.
Inactive reagentsCheck the quality of the azide and alkyne starting materials.
Copper sequestration by substrateIncrease the concentration of the copper/ligand complex.
Formation of Insoluble Precipitates Poor solubility of TBTA ligandUse the water-soluble THPTA ligand for aqueous reactions.
Protein aggregationOptimize buffer conditions (pH, additives).
Side Product Formation (Glaser Coupling) Presence of oxygen leading to Cu(II)-mediated alkyne homocouplingThoroughly degas the reaction mixture. Add excess reducing agent (sodium ascorbate).[]

Visualizing Reaction Mechanisms and Relationships

CuAAC Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Cycle cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Copper Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (this compound) Azide R2-N3 Cu_Azide_Complex Coordination with Azide Product Triazole Product Product->Cu_I Releases Catalyst Cu_Acetylide->Cu_Azide_Complex + Azide Metallacycle Six-membered Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Metallacycle->Product Rearrangement

Caption: The catalytic cycle of the CuAAC reaction.

Logical Relationship for Reaction Choice

This diagram outlines the decision-making process for choosing a conjugation strategy with this compound.

Conjugation_Choice Start Start with This compound Decision1 Which functional group on the target molecule? Start->Decision1 Azide Azide (-N3) Decision1->Azide CarboxylicAcid Carboxylic Acid (-COOH) Decision1->CarboxylicAcid NHSEster NHS Ester Decision1->NHSEster Reaction_CuAAC Use Propargyl Group via CuAAC Reaction Azide->Reaction_CuAAC Reaction_Amine Use Amine Group via Amide Bond Formation CarboxylicAcid->Reaction_Amine NHSEster->Reaction_Amine

Caption: Decision tree for this compound conjugation.

References

Synthesis of Fluorescent Probes Using Propargyl-PEG6-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes utilizing the heterobifunctional linker, Propargyl-PEG6-NH2. This linker is a valuable tool in bioconjugation, featuring a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a primary amine for conventional amide bond formation. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and minimizes steric hindrance during conjugation.[1]

These protocols outline a two-step process for creating a fluorescent probe. First, an amine-reactive fluorescent dye is conjugated to the primary amine of this compound. Second, the resulting fluorescently-tagged alkyne is "clicked" to an azide-containing molecule of interest, such as a peptide, oligonucleotide, or small molecule drug.

Core Applications

Fluorescent probes synthesized using this compound are versatile tools for a wide range of applications in biological research and drug development, including:

  • Fluorescent Labeling of Biomolecules: Covalently attaching a fluorescent tag to proteins, peptides, or nucleic acids for visualization and tracking.[2]

  • PROTAC Development: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[2]

  • Cellular Imaging: Visualizing the localization and trafficking of biomolecules within living cells.

  • High-Throughput Screening: Developing fluorescent assays for drug discovery and screening.

  • Flow Cytometry: Labeling cells or cellular components for analysis by flow cytometry.

Synthesis Workflow

The overall workflow for the synthesis of a fluorescent probe using this compound involves two main stages: the initial conjugation of a fluorescent dye to the amine group of the linker, followed by the copper-catalyzed click chemistry reaction to attach the probe to a target molecule.

Synthesis Workflow cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry (CuAAC) propargyl_peg This compound intermediate Fluorescently-Labeled Propargyl-PEG6 propargyl_peg->intermediate Amide Bond Formation nhs_dye Amine-Reactive Dye (e.g., NHS Ester) nhs_dye->intermediate final_probe Final Fluorescent Probe intermediate->final_probe Copper(I)-Catalyzed Azide-Alkyne Cycloaddition azide_molecule Azide-Modified Target Molecule azide_molecule->final_probe Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor g_protein G-Protein receptor->g_protein Activation probe Fluorescent Ligand probe->receptor Binding effector Effector Enzyme g_protein->effector Activation second_messenger Second Messenger effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Regulation Probe Design Logic app Intended Application fluorophore Fluorophore Choice app->fluorophore determines target Target Molecule app->target defines linker Linker Properties app->linker influences photophysics Photophysical Properties fluorophore->photophysics defines bioactivity Bioactivity target->bioactivity maintains solubility Solubility linker->solubility enhances stability Stability linker->stability provides

References

Application of Propargyl-PEG6-NH2 in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that possesses a propargyl group and an amine group at its termini. This unique structure makes it a valuable building block for the construction of hydrogels through various crosslinking chemistries. The propargyl group allows for efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the formation of stable, biocompatible hydrogels with tunable properties.[1][2] The terminal amine group provides a site for further functionalization, allowing for the conjugation of bioactive molecules, such as peptides or drugs.

These hydrogels are highly promising materials for a range of biomedical applications, including controlled drug delivery, three-dimensional (3D) cell culture, and tissue engineering, owing to their high water content, biocompatibility, and tunable mechanical properties that can mimic soft tissues.[2][3][4][5]

Key Applications

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, ranging from small molecule drugs to large proteins, and release them in a sustained manner.[6][7] The release kinetics can be tuned by altering the crosslinking density of the hydrogel.[8]

  • 3D Cell Culture: The biocompatible nature of PEG hydrogels provides a suitable microenvironment for encapsulating cells and studying their behavior in a 3D setting, which more closely mimics the in vivo environment than traditional 2D cell culture.[4][5][9][10]

  • Tissue Engineering: Functionalized hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues.[3]

Quantitative Data Summary

The properties of hydrogels formed using PEG derivatives can be tailored by adjusting factors such as the PEG molecular weight, concentration, and the type of crosslinking chemistry employed. Below is a summary of typical quantitative data for PEG-based hydrogels.

Table 1: Mechanical Properties of PEG-Based Hydrogels

PEG DerivativeCrosslinking ChemistryPolymer Concentration (wt%)Storage Modulus (G') (Pa)Young's Modulus (E) (kPa)Reference
8-arm PEG-AminooxyOxime ligation3~258-[3]
8-arm PEG-AminooxyOxime ligation7~4196-[3]
4-arm PEG-NorborneneThiol-ene10-1.8 ± 0.2[11]
4-arm PEG-NorborneneThiol-ene20-13.1 ± 1.0[11]
PEG-diacrylatePhotopolymerization10-20 - 3500[12]

Table 2: Swelling Properties of PEG-Based Hydrogels

PEG DerivativeCrosslinking ChemistryPolymer Concentration (wt%)Swelling Ratio (q)Water Content (%)Reference
8-arm PEG-AminooxyOxime ligation3 (r=0.7)-99.26 ± 0.08[3]
8-arm PEG-AminooxyOxime ligation3 (r=1.0)-98.49 ± 0.14[3]
PEG-diacrylatePhotopolymerization10 (MW 508)~2.2-[12]
PEG-diacrylatePhotopolymerization10 (MW 10,000)~31.5-[12]

Experimental Protocols

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel using this compound and an azide-functionalized crosslinker in the absence of a cytotoxic copper catalyst.

Materials:

  • This compound

  • Azide-functionalized multi-arm PEG (e.g., 4-arm PEG-Azide)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Sterile, nuclease-free water

Procedure:

  • Prepare Precursor Stock Solutions:

    • Dissolve this compound in sterile DPBS to a final concentration of 20 mM.

    • Dissolve the 4-arm PEG-Azide in sterile DPBS to a final concentration of 10 mM.

    • Ensure both solutions are fully dissolved by gentle vortexing.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, mix the this compound solution and the 4-arm PEG-Azide solution in a 2:1 molar ratio of propargyl to azide (B81097) groups.

    • For a final volume of 100 µL, combine 50 µL of 20 mM this compound and 50 µL of 10 mM 4-arm PEG-Azide.

    • Gently pipette to mix. The gelation should begin within minutes at room temperature.[13]

    • To form a hydrogel disc, cast the solution into a mold (e.g., a PDMS mold) before gelation is complete.

    • Incubate at 37°C for 1-2 hours to ensure complete crosslinking.

Protocol 2: Encapsulation of Cells in a PEG Hydrogel

This protocol details the encapsulation of cells within the hydrogel for 3D cell culture applications. All steps should be performed under sterile conditions in a biological safety cabinet.

Materials:

  • This compound and 4-arm PEG-Azide stock solutions (prepared as in Protocol 1)

  • Cell suspension in culture medium (e.g., 1 x 10^6 cells/mL)

  • Sterile DPBS

Procedure:

  • Prepare Cell Suspension:

    • Trypsinize and count cells.

    • Resuspend the cell pellet in a minimal volume of complete cell culture medium to achieve the desired final cell concentration in the hydrogel (e.g., 2 x 10^7 cells/mL of precursor solution).[10]

  • Encapsulation:

    • In a sterile, pre-chilled microcentrifuge tube, combine the 4-arm PEG-Azide stock solution with the cell suspension. Gently mix by pipetting.

    • Add the this compound stock solution to the cell/azide mixture. The final polymer concentration and cell density should be at the desired level.

    • Immediately and gently mix the components by pipetting up and down, avoiding the formation of air bubbles.

    • Quickly cast the cell-laden precursor solution into the desired culture format (e.g., a 96-well plate).

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator for 30-60 minutes.

  • Cell Culture:

    • After gelation, gently add pre-warmed complete cell culture medium on top of the hydrogel.

    • Culture the cell-laden hydrogels under standard conditions (37°C, 5% CO2).

    • Change the culture medium every 2-3 days.

Protocol 3: Characterization of Hydrogel Swelling Ratio

Materials:

  • Pre-formed hydrogel discs

  • DPBS

  • Analytical balance

Procedure:

  • After formation, weigh the hydrogel to obtain its initial weight (W_initial).

  • Immerse the hydrogel in DPBS at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), remove the hydrogel from the DPBS.

  • Gently blot the surface with a lint-free wipe to remove excess water and weigh the swollen hydrogel (W_swollen).

  • The swelling ratio (q) is calculated as: q = W_swollen / W_initial

Protocol 4: Evaluation of Drug Release from Hydrogels

Materials:

  • Drug-loaded hydrogel (drug is co-encapsulated during hydrogel formation)

  • Release buffer (e.g., DPBS)

  • A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Place a drug-loaded hydrogel of known weight and drug concentration into a known volume of release buffer at 37°C with gentle agitation.

  • At specific time intervals, collect a sample of the release buffer.

  • Replenish the collected volume with fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the drug in the collected samples using a pre-established calibration curve.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Preparation cluster_mixing Hydrogel Formation cluster_application Applications Propargyl_PEG This compound Stock Solution Mixing Mixing of Precursors Propargyl_PEG->Mixing Azide_Crosslinker Azide-Functionalized Crosslinker Solution Azide_Crosslinker->Mixing Gelation Gelation Mixing->Gelation Drug_Delivery Drug Delivery Gelation->Drug_Delivery Cell_Culture 3D Cell Culture Gelation->Cell_Culture

Caption: Workflow for hydrogel formation and its primary applications.

Cell_Encapsulation_Workflow cluster_preparation Preparation cluster_encapsulation Encapsulation Process cluster_culture Culture and Analysis Cell_Suspension Prepare Cell Suspension Mix_Cells_Azide Mix Cells with Azide-PEG Cell_Suspension->Mix_Cells_Azide Precursor_Solutions Prepare PEG Precursor Solutions Precursor_Solutions->Mix_Cells_Azide Add_Propargyl Add Propargyl-PEG Mix_Cells_Azide->Add_Propargyl Dispense Dispense into Culture Vessel Add_Propargyl->Dispense Incubate Incubate for Gelation Dispense->Incubate Add_Media Add Culture Media Incubate->Add_Media Analysis Downstream Analysis (Viability, Function) Add_Media->Analysis

Caption: Step-by-step workflow for 3D cell encapsulation in PEG hydrogels.

References

Application Notes and Protocols for Biomolecule Immobilization using Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Propargyl-PEG6-NH2 for the covalent immobilization of biomolecules onto various surfaces. This heterobifunctional linker, featuring a terminal propargyl group and an amine group connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer, is a versatile tool for creating stable and functional bioactive surfaces for a wide range of applications, including biosensors, diagnostics, and drug discovery.

The protocols outlined below detail the chemical strategies for surface functionalization and subsequent biomolecule conjugation via "click chemistry." The inclusion of the PEG spacer enhances the water solubility of the linker, reduces non-specific binding of unwanted proteins, and provides flexibility to the immobilized biomolecule, thereby preserving its biological activity.[1][2]

Principle of Immobilization

The immobilization strategy involves a two-step process:

  • Surface Functionalization: The amine group of this compound is used to covalently attach the linker to a surface that has been pre-activated with amine-reactive groups (e.g., N-hydroxysuccinimide esters).

  • Biomolecule Conjugation: The terminal propargyl group of the immobilized linker then serves as a reactive handle for the covalent attachment of an azide-modified biomolecule through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] This reaction forms a stable triazole linkage.

Experimental Workflows and Signaling Pathways

The overall workflow for surface functionalization and biomolecule immobilization is depicted below. This process begins with a carboxylated surface, which is activated to react with the amine group of the this compound linker. The resulting alkyne-terminated surface is then ready for the "click" reaction with an azide-modified biomolecule.

G cluster_0 Surface Functionalization cluster_1 Biomolecule Conjugation CarboxylatedSurface Carboxylated Surface (-COOH) ActivatedSurface NHS-activated Surface CarboxylatedSurface->ActivatedSurface EDC, NHS AlkyneSurface Alkyne-functionalized Surface ActivatedSurface->AlkyneSurface This compound ImmobilizedBiomolecule Immobilized Biomolecule AlkyneSurface->ImmobilizedBiomolecule Cu(I) catalyst (CuAAC) AzideBiomolecule Azide-modified Biomolecule (-N3) AzideBiomolecule->ImmobilizedBiomolecule

Fig. 1: Workflow for biomolecule immobilization.

The core of the biomolecule conjugation step is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for biological applications.[5][6]

G Alkyne Surface-Bound Alkyne Triazole Stable Triazole Linkage Alkyne->Triazole Azide Azide-Modified Biomolecule Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes

Fig. 2: CuAAC Click Chemistry Reaction.

Quantitative Data

The efficiency of biomolecule immobilization can be influenced by factors such as the density of the PEG linker on the surface and the specific properties of the biomolecule. The following table summarizes representative data on the impact of PEG surface density on protein binding. While specific data for this compound is limited in the literature, these values for other PEG linkers provide a general understanding of the expected trends.

PEG Linker DescriptionSurface Density (PEG/nm²)Protein Adsorption (ng/cm²)Reference
Mushroom Conformation0.028 ± 0.002High[7]
Brush Conformation0.083 ± 0.006Low[7]
Sparse Coverage< 0.32High (e.g., Albumin, Fibrinogen)[8]
Intermediate Density0.32 - 0.96Reduced[8]
Dense Brush> 0.96Nearly Eliminated[8]

Experimental Protocols

Protocol 1: Surface Functionalization of Carboxylated Surfaces with this compound

This protocol describes the activation of a carboxylated surface (e.g., self-assembled monolayer of carboxy-terminated alkanethiols on gold, or carboxylated glass slides) and subsequent reaction with this compound.

Materials:

  • Carboxylated substrate (e.g., gold chip with a carboxyl-terminated SAM, carboxyl-functionalized glass slide)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Ethanol (B145695)

Procedure:

  • Surface Preparation:

    • Thoroughly clean the carboxylated substrate by sonicating in ethanol and then DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

  • Activation of Carboxyl Groups: [9]

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M Sulfo-NHS in Activation Buffer.

    • Immediately immerse the cleaned substrate in the activation solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the activation solution and wash thoroughly with DI water to remove excess EDC and Sulfo-NHS.

    • Dry the activated substrate under a stream of nitrogen.

  • Coupling of this compound:

    • Prepare a 10 mM solution of this compound in Coupling Buffer. A small amount of DMF or DMSO can be used to aid dissolution before dilution in the buffer.[1]

    • Immerse the activated substrate in the this compound solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Final Washing and Blocking:

    • Remove the substrate and wash thoroughly with Coupling Buffer and then DI water to remove any non-covalently bound linker.

    • To block any remaining active sites, incubate the substrate in a solution of 1 M ethanolamine (B43304) or a suitable blocking buffer for 30 minutes.

    • Wash again with DI water and dry under a stream of nitrogen.

    • The alkyne-functionalized surface is now ready for biomolecule conjugation.

Protocol 2: Immobilization of Azide-Modified Biomolecules via CuAAC Click Chemistry

This protocol details the copper-catalyzed click reaction between the alkyne-functionalized surface and an azide-modified biomolecule.

Materials:

  • Alkyne-functionalized substrate (from Protocol 1)

  • Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and protect biomolecules)

  • Reaction Buffer: PBS, pH 7.4

  • DI water

Procedure:

  • Prepare Reagent Stock Solutions:

    • Azide-modified Biomolecule: Dissolve the biomolecule in Reaction Buffer to the desired concentration (typically in the micromolar to low millimolar range).

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in DI water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in DI water. Note: This solution should be prepared fresh.

    • THPTA (optional): Prepare a 50 mM stock solution in DI water.

  • Prepare the Click Chemistry Reaction Mixture: [10]

    • In a clean reaction vessel, add the azide-modified biomolecule solution.

    • If using THPTA, add it to the biomolecule solution to a final concentration of 1.25 mM (for a final copper concentration of 0.25 mM, maintaining a 5:1 ligand-to-copper ratio).[11]

    • Add the copper(II) sulfate stock solution to a final concentration of 0.25 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM. The solution may turn a faint yellow/orange, indicating the reduction of Cu(II) to Cu(I).

  • Immobilization Reaction:

    • Immediately immerse the alkyne-functionalized substrate in the click chemistry reaction mixture.

    • Incubate for 1-4 hours at room temperature with gentle agitation. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash extensively with Reaction Buffer to remove unreacted biomolecules and catalyst components.

    • Perform a final rinse with DI water.

    • Dry the substrate under a stream of nitrogen.

    • The surface with the immobilized biomolecule is now ready for use in downstream applications.

Characterization of Immobilized Surfaces

The success of each step of the immobilization process can be verified using various surface-sensitive analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface after each modification step (e.g., presence of nitrogen after amine linker attachment, presence of specific elements from the biomolecule).

  • Contact Angle Goniometry: To measure changes in surface hydrophilicity/hydrophobicity.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and homogeneity of the coating.

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To quantify the mass of the adsorbed layers in real-time.

  • Fluorescence Microscopy: If a fluorescently labeled biomolecule is used, this can provide a direct visualization of successful immobilization.

These application notes and protocols provide a robust framework for the successful immobilization of biomolecules using this compound. Optimization of reaction conditions, such as biomolecule concentration and incubation times, may be necessary for specific applications to achieve the desired surface density and biological activity.

References

Troubleshooting & Optimization

Troubleshooting low solubility issues with Propargyl-PEG6-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with Propargyl-PEG6-NH2 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a heterobifunctional linker molecule containing a propargyl group for click chemistry reactions and a primary amine for conjugation to various functional groups. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the molecule. Generally, this compound is soluble in a range of aqueous and organic solvents.

Q2: My this compound conjugate has precipitated out of solution. What are the common causes?

Precipitation of this compound conjugates can be attributed to several factors:

  • Low Intrinsic Solubility: The conjugated molecule (e.g., a small molecule drug, peptide, or protein) may have poor solubility in the chosen solvent system.

  • Suboptimal pH: The pH of the solution can significantly impact the solubility of the conjugate, especially if the conjugated molecule or the terminal amine of the PEG linker is charged.

  • High Concentration: Exceeding the solubility limit of the conjugate in a particular solvent will lead to precipitation.

  • Solvent Polarity: The polarity of the solvent may not be suitable for the overall physicochemical properties of the conjugate.

  • Temperature Effects: Lower temperatures can decrease the solubility of some compounds.

  • Aggregation: The conjugated protein may be prone to aggregation under the experimental conditions.[1]

Q3: In which solvents can I dissolve this compound?

This compound is qualitatively reported to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2][3] Quantitative data indicates a high solubility in DMSO. Shorter-chain amino-PEG linkers show high solubility in phosphate-buffered saline (PBS).[4][5]

Troubleshooting Guide for Low Solubility

Issue 1: Difficulty Dissolving the this compound Conjugate

If you are facing challenges in dissolving your this compound conjugate, consider the following troubleshooting steps:

Initial Dissolution Workflow

cluster_0 Initial Dissolution Steps cluster_1 Troubleshooting cluster_2 Outcome start Weigh this compound conjugate solvent Select initial solvent (e.g., DMSO, DMF) start->solvent dissolve Add minimal volume of organic solvent solvent->dissolve vortex Vortex or sonicate dissolve->vortex observe Observe for dissolution vortex->observe heat Gentle warming (e.g., 37°C) observe->heat Precipitate remains success Completely dissolved observe->success Dissolved add_cosolvent Add aqueous buffer (e.g., PBS) dropwise heat->add_cosolvent check_ph Adjust pH add_cosolvent->check_ph check_ph->success Dissolved fail Insoluble check_ph->fail Precipitate remains

Caption: Workflow for dissolving this compound conjugates.

Recommendations:

  • Start with an Organic Co-solvent: It is often recommended to first dissolve PEGylated compounds in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding an aqueous buffer.[6]

  • Use Sonication or Gentle Heating: If the conjugate does not readily dissolve, brief sonication or gentle warming (e.g., to 37°C) can help overcome the energy barrier for dissolution.

  • Gradual Addition of Aqueous Buffer: Once the conjugate is dissolved in the organic solvent, add the desired aqueous buffer (e.g., PBS) dropwise while vortexing to avoid sudden changes in solvent polarity that can cause precipitation.

  • pH Adjustment: The solubility of molecules with ionizable groups, such as the primary amine on the this compound, can be pH-dependent. Empirically test a range of pH values to find the optimal pH for your conjugate's solubility. The reaction of the amine group with NHS esters is most efficient at a pH of 7-9.[7]

Issue 2: Precipitation During or After the Conjugation Reaction

Precipitation that occurs during or after the conjugation reaction can be due to the properties of the newly formed conjugate or changes in the reaction conditions.

Factors Affecting Conjugate Solubility

cluster_factors Influencing Factors cluster_outcomes Potential Outcomes solubility Conjugate Solubility pH pH solubility->pH concentration Concentration solubility->concentration solvent Solvent Composition solubility->solvent temperature Temperature solubility->temperature soluble Soluble pH->soluble precipitate Precipitate concentration->precipitate solvent->soluble temperature->precipitate

Caption: Factors influencing the solubility of the final conjugate.

Recommendations:

  • Optimize Reactant Concentrations: High concentrations of either the this compound or the molecule it is being conjugated to can lead to the formation of insoluble aggregates. Try reducing the concentration of one or both reactants.

  • Control the pH of the Reaction: The optimal pH for the conjugation reaction may not be the optimal pH for the solubility of the final conjugate. It may be necessary to perform the reaction at a suboptimal pH for solubility and then adjust the pH after the reaction is complete.

  • Screen Different Buffers: The composition of the buffer can influence solubility. Consider screening different buffer systems (e.g., phosphate, HEPES, borate) at the desired pH.

  • Incorporate Solubilizing Excipients: For particularly challenging conjugates, the addition of solubilizing agents such as arginine or a low percentage of a non-ionic surfactant (e.g., Tween-20) might be necessary.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundDMSO250 mg/mL (782.74 mM)[8]
This compoundWater, DCM, DMFSoluble (qualitative)[2][3]
Amino-PEG3-C2-AminePBS100 mg/mL (520.13 mM)[4]
Amino-PEG4-C2-AminePBS100 mg/mL (423.17 mM)[5]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol provides a general guideline for dissolving this compound for subsequent conjugation reactions.

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound in a microcentrifuge tube.

    • Add a minimal volume of anhydrous DMSO or DMF to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent.

    • Vortex the tube until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath. Gentle warming to 37°C can also be applied.

    • Note: It is recommended to prepare fresh stock solutions as the NHS ester is susceptible to hydrolysis.[6] Do not store stock solutions for extended periods.[6]

  • Dilution into Aqueous Buffer:

    • While gently vortexing the aqueous reaction buffer (e.g., PBS, pH 7.4), add the desired volume of the this compound stock solution dropwise.

    • The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., <10%) to minimize potential effects on protein stability.[6]

Protocol 2: Troubleshooting Precipitation by pH Adjustment

This protocol describes a method to empirically determine a more suitable pH for a problematic conjugate.

  • Prepare Aliquots of the Precipitated Conjugate Suspension.

  • Create a pH Gradient:

    • To each aliquot, add small increments of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH by approximately 0.5 units.

    • Create a range of pH values around the original buffer pH (e.g., from pH 6.0 to 8.5).

  • Equilibrate and Observe:

    • Gently agitate the samples for a short period (e.g., 15-30 minutes) at room temperature.

    • Visually inspect each tube for a reduction in precipitation.

  • Quantify Soluble Conjugate (Optional):

    • Centrifuge the tubes to pellet any remaining precipitate.

    • Measure the protein concentration in the supernatant (e.g., using a BCA assay or by measuring absorbance at 280 nm) to quantify the amount of soluble conjugate at each pH.

  • Select Optimal pH: The pH that results in the highest concentration of soluble conjugate can be used for future experiments.

References

Technical Support Center: Preventing Aggregation During Protein Labeling with Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments with Propargyl-PEG6-NH2.

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This is a clear indication of significant protein aggregation.[1]

Potential Cause Recommended Solution
High Protein Concentration Maintain protein concentration within the optimal range of 1-10 mg/mL.[2][3][4] If high final concentrations are necessary, consider adding stabilizing agents.[5]
Suboptimal Buffer pH Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal NHS ester reactivity and protein stability.[2][3][6] Avoid pH conditions that are close to the protein's isoelectric point (pI), as this can minimize its solubility.[5]
Inappropriate Buffer Composition Use non-amine-containing buffers such as 0.1 M sodium bicarbonate or sodium phosphate.[2][3][6] Buffers containing primary amines, like Tris, can compete with the labeling reaction.[6]
Excessive Molar Excess of this compound Over-labeling can alter the protein's surface charge and increase hydrophobicity, leading to aggregation.[1][7] Reduce the molar ratio of the labeling reagent to the protein. A molar excess of 8 is often a good starting point for mono-labeling.[3][6]
Physical Stress Avoid vigorous vortexing or agitation and minimize freeze-thaw cycles, which can denature the protein and lead to aggregation.[1][5]
Temperature Extremes Perform the labeling reaction at room temperature for 1-4 hours or at 4°C overnight.[2] Store the protein at -80°C with a cryoprotectant like glycerol (B35011) to prevent aggregation during freezing.[5]

Issue 2: No visible precipitation, but the labeled protein shows poor recovery or activity.

This may indicate the formation of soluble aggregates.

Potential Cause Recommended Solution
Hydrophobic Interactions The propargyl group and the PEG linker, although hydrophilic, can alter the protein's surface properties. The addition of non-denaturing detergents (e.g., 0.05% Tween 20) or non-detergent sulfobetaines can help solubilize proteins.[5][8]
Electrostatic Mismatches Changes in the protein's surface charge after labeling can lead to aggregation.[1] Optimizing the ionic strength of the buffer by adding salts like 150 mM NaCl can help screen these interactions.[1][5]
Presence of Impurities Small amounts of aggregated protein in the initial sample can act as seeds for further aggregation.[1] Ensure the initial protein sample is pure and free of aggregates by using size-exclusion chromatography.
Oxidation of Cysteine Residues For proteins with cysteine residues, oxidation can lead to the formation of non-native disulfide bonds and subsequent aggregation.[9] Consider adding a reducing agent like DTT or ß-mercaptoethanol to the buffer.[5][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling with this compound?

Protein aggregation during labeling is often caused by a combination of factors, including:

  • Hydrophobic Interactions: The labeling process can expose hydrophobic regions of the protein, leading to self-association.[1][10]

  • Electrostatic Mismatches: Alterations in the protein's surface charge due to the modification of amine groups can disrupt the repulsive forces between protein molecules.[1]

  • Conformational Changes: The attachment of the this compound linker can induce structural changes in the protein, exposing aggregation-prone regions.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions.[1][5]

  • Suboptimal Buffer Conditions: Inappropriate pH or low ionic strength can compromise protein stability.[1][10]

Q2: How does the PEG linker in this compound affect protein stability?

The PEG (Polyethylene Glycol) linker is known to enhance the stability and solubility of proteins.[11][12] It can also protect the protein from degradation and reduce its immunogenicity.[12][13] The PEG6 chain in this compound is hydrophilic and can help to mitigate the potential for aggregation.[14]

Q3: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction between an NHS ester (the reactive group on this compound) and primary amines on a protein is between 8.3 and 8.5.[2][3][6] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis.[3][6]

Q4: Can I use a Tris-based buffer for my labeling reaction?

It is generally not recommended to use buffers that contain primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester, reducing the labeling efficiency.[6] Recommended buffers include 0.1 M sodium bicarbonate or sodium phosphate.[2][3][6]

Q5: How should I prepare and store the this compound stock solution?

This compound, like other NHS esters, is sensitive to moisture.[2] It should be dissolved in an anhydrous solvent such as DMSO or DMF immediately before use.[2][3] Stock solutions can be stored at -20°C for up to a month or -80°C for up to six months.[15] It is important to equilibrate the vial to room temperature before opening to prevent condensation.[7]

Experimental Protocols

Key Experimental Parameters for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency but may increase aggregation risk.[2][4]
pH 8.3 - 8.5Optimal for NHS ester reaction with primary amines.[2][3][6]
Buffer 0.1 M Sodium Bicarbonate or PhosphateMust be free of primary amines.[2][6]
Molar Excess of this compound 8-fold (for mono-labeling)This is an empirical value and may require optimization depending on the protein.[3][6]
Solvent for Labeling Reagent Anhydrous DMSO or DMFThe final concentration of the organic solvent should not exceed 10%.[2]
Reaction Temperature Room Temperature or 4°C
Reaction Time 1 - 4 hours at Room Temperature or Overnight at 4°C[2]
Purification Gel filtration or desalting columnTo remove unreacted labeling reagent and byproducts.[2][6]

Detailed Protocol for Protein Labeling with this compound

This protocol provides a general procedure. Optimization may be required for specific proteins.

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 2.5 mg/mL.[4]

    • Ensure the protein solution is free of any amine-containing stabilizers like Tris, BSA, or gelatin.[4]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO.[4]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

    • Slowly add the stock solution to the protein solution while gently stirring.[16]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if the label is light-sensitive.[2]

  • Purification:

    • Separate the labeled protein from the unreacted this compound and byproducts using a gel filtration or desalting column equilibrated with a suitable buffer (e.g., PBS).[2][6]

  • Storage:

    • Store the purified labeled protein at 4°C for short-term storage or at -80°C in aliquots for long-term storage.[17] Adding a cryoprotectant like glycerol is recommended for frozen storage.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and Labeling Reagent protein_prep->mix reagent_prep Prepare this compound Stock Solution (Anhydrous DMSO/DMF) reagent_prep->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate purify Purify Labeled Protein (e.g., Gel Filtration) incubate->purify store Store Purified Protein (4°C or -80°C) purify->store

Caption: Experimental workflow for protein labeling.

troubleshooting_logic start Protein Aggregation Observed? visible_precip Visible Precipitation? start->visible_precip Yes no_visible_precip Soluble Aggregates Suspected start->no_visible_precip No check_conc Check Protein Concentration (1-10 mg/mL) visible_precip->check_conc Yes check_ph Verify Buffer pH (8.3-8.5) check_conc->check_ph check_buffer Use Amine-Free Buffer check_ph->check_buffer reduce_molar_excess Reduce Molar Excess of Labeling Reagent check_buffer->reduce_molar_excess end Optimized Labeling reduce_molar_excess->end add_stabilizers Add Stabilizing Excipients (e.g., Detergents, Salts) no_visible_precip->add_stabilizers check_purity Ensure Initial Protein Purity add_stabilizers->check_purity add_reducing_agent Add Reducing Agent (if Cysteines present) check_purity->add_reducing_agent add_reducing_agent->end

Caption: Troubleshooting decision tree for protein aggregation.

reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products protein Protein (-NH2 groups) reaction Amide Bond Formation protein->reaction labeling_reagent This compound (NHS Ester) labeling_reagent->reaction ph pH 8.3-8.5 ph->reaction buffer Amine-Free Buffer buffer->reaction temperature RT or 4°C temperature->reaction labeled_protein Labeled Protein reaction->labeled_protein byproduct N-hydroxysuccinimide reaction->byproduct

Caption: NHS ester reaction mechanism.

References

Optimizing catalyst concentration for CuAAC reactions with Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically focusing on the optimization of catalyst concentration when using Propargyl-PEG6-NH2.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a low yield. What are the primary causes related to the catalyst?

Low yields in CuAAC reactions can often be attributed to several factors concerning the catalyst system. The most common issues include:

  • Catalyst Inactivation: The active catalyst for the CuAAC reaction is the Copper(I) (Cu(I)) ion. This ion is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also deactivate the catalyst.[2]

  • Insufficient Catalyst Loading: The concentration of the copper catalyst may be too low to effectively drive the reaction to completion, especially if working with dilute solutions of reactants.[1]

  • Inadequate Ligand-to-Copper Ratio: The ligand plays a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction.[3][4] An improper ratio of ligand to copper can lead to catalyst instability and reduced efficiency. For bioconjugations, a 5:1 ligand-to-copper ratio is often recommended.[1]

  • Suboptimal Reducing Agent Concentration: In protocols that generate Cu(I) in situ from a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate (B8700270) is used. An insufficient amount of the reducing agent will result in incomplete conversion of Cu(II) to Cu(I) and will not be able to counteract oxidative processes throughout the reaction.[5]

Q2: What is the recommended starting concentration for the copper catalyst and other components when using this compound?

For bioconjugation reactions involving molecules like this compound, it is crucial to use conditions that are both efficient and biocompatible. The following table summarizes typical starting concentrations for the key components of the catalytic system. Note that these are starting points and may require further optimization for your specific substrate and reaction conditions.

ComponentTypical Starting ConcentrationMolar Ratio (relative to Substrate)Key Considerations
Copper(II) Sulfate (CuSO₄) 50 µM - 100 µM[5]0.05 - 0.1 mol %Higher concentrations can sometimes lead to protein aggregation or damage.[5]
Copper-chelating Ligand (e.g., THPTA) 250 µM - 500 µM0.25 - 0.5 mol %A 5:1 ligand-to-copper ratio is recommended to protect the catalyst and biomolecules.[5][6]
Sodium Ascorbate 2.5 mM - 5 mM2.5 - 5 mol %Should be prepared fresh and added last to initiate the reaction.[5][6]
This compound 1 mM - 5 mM1 equivalentThe amine group may interact with copper, potentially requiring adjustments to catalyst/ligand concentrations.
Azide-containing molecule 1 mM - 5 mM1 - 1.2 equivalentsA slight excess of one reactant can sometimes improve yields.

Q3: Can the primary amine group in this compound interfere with the copper catalyst?

Yes, the terminal primary amine (-NH2) group in this compound, as well as other functional groups like free thiols or histidines, can coordinate with copper ions.[1] This interaction can potentially chelate the copper, reducing its availability to catalyze the cycloaddition reaction. If you suspect this is causing low yields, consider increasing the concentration of both the copper catalyst and the stabilizing ligand.[1]

Q4: My reaction is very slow, even with the recommended catalyst concentration. What can I do?

If your reaction is proceeding slowly, several adjustments can be made:

  • Increase Reactant Concentration: The rate of the CuAAC reaction is dependent on the concentration of the reactants. If feasible, increasing the concentration of your alkyne and azide (B81097) can significantly speed up the reaction.[1]

  • Gentle Heating: While many CuAAC reactions work well at room temperature, gentle heating (e.g., to 40-50°C) can sometimes improve the reaction rate and final yield, especially with sterically hindered substrates.[1] However, be cautious as high temperatures can promote side reactions like alkyne dimerization.[1]

  • Ensure Proper pH: The optimal pH for CuAAC reactions is generally between 4 and 12. For bioconjugations, a pH range of 7-9 is common.[1] Buffers like Tris should be used with caution as they can chelate copper.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the optimization of your CuAAC reaction with this compound.

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Inactive Catalyst (Cu(I) oxidized) - Use freshly prepared sodium ascorbate solution.[7]- Degas all solvents and solutions and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]- Increase the concentration of sodium ascorbate.[7]
Inefficient Catalyst System - Add a copper-stabilizing ligand like THPTA or TBTA if not already in use.[1][7]- Increase the copper catalyst and ligand loading, maintaining a 1:5 ratio.[1]
Poor Reactant Solubility - Try a different solvent system, such as DMF, DMSO, or a mixture of t-BuOH and water.[1][7]
Presence of Side Products (e.g., Alkyne Homocoupling) Glaser Coupling - Increase the concentration of the reducing agent (sodium ascorbate).[7]- Thoroughly degas all solutions to remove oxygen and maintain an inert atmosphere.[7]
Incomplete Reaction Insufficient Catalyst Turnover - Increase the concentration of the copper catalyst and the ligand.[1]
Low Reactant Concentration - If possible, increase the concentration of both the this compound and the azide partner.[1]
Difficulty in Product Purification Residual Copper Catalyst - After the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA to remove residual copper.[7]

Experimental Protocols

General Protocol for Optimizing Catalyst Concentration in CuAAC Reactions

This protocol provides a starting point for a small-scale test reaction to optimize the catalyst concentration for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Reactant Solution: In a microcentrifuge tube, dissolve this compound and your azide-containing molecule in the reaction buffer to achieve the desired final concentrations (e.g., 1 mM each).

  • Prepare Catalyst/Ligand Premix: In a separate tube, prepare the catalyst/ligand premix. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, you would mix the appropriate volumes of the CuSO₄ and THPTA stock solutions. It is crucial to mix the copper and ligand before adding them to the reactants.[5][6]

  • Combine Components: Add the catalyst/ligand premix to the solution containing the alkyne and azide. Gently mix.

  • Initiate the Reaction: To start the reaction, add the freshly prepared sodium ascorbate solution to the mixture.[7]

  • Reaction Incubation: Cap the tube to minimize oxygen exposure and incubate the reaction at room temperature.[8] Gentle mixing on a rotator can be beneficial.

  • Monitor Progress: Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC, at various time points (e.g., 1h, 4h, 12h).

  • Troubleshooting and Optimization: Based on the results, adjust the concentrations of CuSO₄/THPTA and sodium ascorbate as outlined in the troubleshooting guide.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization p1 Prepare Reactant Solution (Alkyne + Azide in Buffer) r1 Combine Reactants and Catalyst Premix p1->r1 p2 Prepare Catalyst Premix (CuSO4 + Ligand) p2->r1 p3 Prepare Fresh Sodium Ascorbate Solution r2 Initiate with Sodium Ascorbate p3->r2 r1->r2 r3 Incubate Reaction (Room Temperature) r2->r3 a1 Monitor Progress (LC-MS / HPLC) r3->a1 a2 Analyze Results a1->a2 a3 Adjust Catalyst Concentration a2->a3 If low yield

Caption: Experimental workflow for optimizing CuAAC catalyst concentration.

Troubleshooting_Logic start Low Reaction Yield? cause1 Check Catalyst System start->cause1 Yes cause2 Check Reaction Conditions start->cause2 Yes cause3 Check Reactants start->cause3 Yes sol1a Increase [CuSO4] & [Ligand] (Maintain 1:5 ratio) cause1->sol1a sol1b Increase [Sodium Ascorbate] cause1->sol1b sol1c Degas Solvents / Use Inert Atm. cause1->sol1c sol2a Increase Reactant Concentration cause2->sol2a sol2b Gentle Heating (40-50°C) cause2->sol2b sol2c Optimize Solvent/pH cause2->sol2c sol3 Verify Purity & Stability cause3->sol3

Caption: Troubleshooting logic for addressing low yields in CuAAC reactions.

References

Side reactions to consider when using Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Propargyl-PEG6-NH2. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery.[1][2] Its two reactive functional groups, a terminal alkyne (propargyl group) and a primary amine, allow for the sequential and controlled linkage of different molecules.[3] The propargyl group is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific reaction for attaching molecules containing an azide (B81097) group.[1] The primary amine group can react with various electrophiles, such as carboxylic acids, activated esters (e.g., NHS esters), aldehydes, and ketones, to form stable amide or imine bonds respectively.[4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[5]

Q2: What are the most common side reactions to be aware of when using this compound?

The two functional groups of this compound have distinct reactivities that can lead to specific side reactions:

  • Propargyl Group (Alkyne): The most common side reaction is the copper-catalyzed homo-coupling of the terminal alkyne, leading to the formation of a diacetylene dimer. This is more likely to occur at higher temperatures and catalyst concentrations.

  • Amine Group: The primary amine is a strong nucleophile and can participate in several side reactions, including acylation from residual activating agents, alkylation, and reaction with any aldehydes or ketones present in the reaction mixture. In the context of peptide synthesis, incomplete coupling or side-chain modifications can occur.

  • Bifunctional Nature: The presence of both a nucleophilic amine and a reactive alkyne in the same molecule can potentially lead to intramolecular cyclization under certain conditions, forming cyclic imines, although this is less common under standard bioconjugation conditions.[6][7][8] Self-polymerization is also a theoretical possibility, especially at high concentrations.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored at -20°C for long-term storage, protected from light and moisture.[9] For short-term use, it can be stored at 2-8°C. When preparing solutions, it is advisable to use anhydrous solvents and to prepare them fresh for each experiment to avoid degradation.

Q4: Can I perform the amine and alkyne reactions in a specific order?

Yes, the order of reactions is a critical aspect of using a heterobifunctional linker like this compound. Typically, one functional group is reacted first, and the product is purified before proceeding with the second reaction. The choice of which reaction to perform first depends on the stability of the substrates and the desired final product. For instance, if one of your molecules is sensitive to the conditions of the other reaction, it should be conjugated in the milder step.

Troubleshooting Guides

Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Symptom Potential Cause Suggested Solution
No or very low product formation Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II).Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[10]
Poor Quality Reagents: The azide or alkyne starting materials may have degraded.Use fresh, high-purity reagents. Store reagents as recommended by the supplier.
Ligand Issues: The copper-stabilizing ligand may be absent or degraded.Use a suitable ligand like THPTA or TBTA to protect the copper catalyst and enhance the reaction rate.
Reaction starts but does not go to completion Insufficient Catalyst or Reducing Agent: The catalyst or reducing agent has been consumed before the reaction is complete.Increase the concentration of the copper catalyst and/or the reducing agent. Monitor the reaction progress and add more if necessary.
Steric Hindrance: The azide or alkyne groups on large biomolecules may be sterically inaccessible.Consider using a longer PEG linker to increase the distance between the reactive group and the biomolecule.[11]
Multiple products observed Alkyne Homo-coupling: The propargyl group has dimerized.Reduce the reaction temperature and the concentration of the copper catalyst.
Side reactions with the biomolecule: Other functional groups on the biomolecule are reacting.Ensure the reaction conditions are specific for the azide-alkyne cycloaddition. Protect sensitive functional groups on the biomolecule if necessary.
Low Yield in Amine-Targeted Conjugation (e.g., with NHS ester)
Symptom Potential Cause Suggested Solution
No or very low product formation Hydrolysis of NHS Ester: The NHS ester has hydrolyzed due to the presence of water.Use anhydrous solvents and store the NHS ester in a desiccator. Prepare solutions immediately before use.[12]
Incorrect pH: The pH of the reaction buffer is not optimal for the reaction.The reaction of primary amines with NHS esters is most efficient at a pH between 7 and 9.[13]
Competing Nucleophiles: The presence of other primary amines in the buffer (e.g., Tris) is competing with the target amine.Use a non-amine-containing buffer, such as phosphate-buffered saline (PBS).[14]
Low conjugation efficiency Low Reactivity of the Amine: The target amine is sterically hindered or has low nucleophilicity.Increase the reaction time and/or the concentration of the reactants. Consider using a linker with a longer PEG chain to reduce steric hindrance.
Insufficient Molar Excess of Reagent: The amount of the NHS ester is not sufficient to drive the reaction to completion.Increase the molar excess of the NHS ester reagent. A 10- to 20-fold molar excess is often recommended for protein labeling.[15]
Formation of aggregates Intermolecular Cross-linking: The bifunctional nature of the linker is causing intermolecular cross-linking of the target molecule.Control the stoichiometry of the reactants carefully. Perform the reaction at a lower concentration.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Containing Molecule

This protocol provides a general guideline for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 10 mM.

    • Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup:

    • In a reaction vial, add the desired amount of the azide-containing molecule.

    • Add an equimolar amount or a slight excess (1.1 equivalents) of the this compound solution.

    • Add the ligand to the reaction mixture to a final concentration of 5 times the copper concentration.

  • Initiate the Reaction:

    • Purge the reaction mixture with an inert gas for 5-10 minutes.

    • Add CuSO₄ to a final concentration of 100-500 µM.

    • Add sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Seal the reaction vial and incubate at room temperature with gentle stirring for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified using techniques such as size-exclusion chromatography, dialysis, or HPLC to remove the catalyst and unreacted starting materials.

Protocol 2: Amide Bond Formation with an NHS Ester-Activated Molecule

This protocol describes the conjugation of this compound to a molecule activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in the reaction buffer to the desired concentration.

    • Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a high concentration (e.g., 100 mM).

  • Reaction Setup:

    • To the solution of this compound, add the dissolved NHS ester-activated molecule. The molar ratio will depend on the specific application, but a 1.1 to 1.5-fold molar excess of the amine component is common.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. Protect from light if using fluorescently labeled molecules.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion, reverse-phase HPLC) to remove unreacted starting materials and byproducts.

Visualizations

G cluster_amine Amine-Reactive Pathway cluster_alkyne Alkyne-Reactive Pathway (Click Chemistry) Propargyl_PEG6_NH2 This compound Amide_Conjugate_NHS Propargyl-PEG6-NH-CO-Molecule Propargyl_PEG6_NH2->Amide_Conjugate_NHS Amide Bond Formation (pH 7-9) Amide_Conjugate_COOH Propargyl-PEG6-NH-CO-Molecule Propargyl_PEG6_NH2->Amide_Conjugate_COOH Amide Bond Formation Imine_Conjugate Propargyl-PEG6-N=CH-Molecule Propargyl_PEG6_NH2->Imine_Conjugate Imine Formation (Reductive Amination) NHS_Ester Molecule-NHS Ester Carboxylic_Acid Molecule-COOH + EDC/HATU Aldehyde Molecule-CHO Propargyl_PEG6_NH2_alkyne This compound Triazole_Conjugate Triazole-Linked Conjugate Propargyl_PEG6_NH2_alkyne->Triazole_Conjugate CuAAC (Cu(I), Ascorbate) Azide Molecule-N3

Caption: Reaction pathways for this compound.

G cluster_workflow Bioconjugation Workflow start Start: Choose Conjugation Strategy amine_first Step 1: Amine Reaction (e.g., with NHS Ester) start->amine_first purify1 Purification 1 (e.g., SEC, Dialysis) amine_first->purify1 alkyne_second Step 2: Alkyne Reaction (CuAAC) purify1->alkyne_second purify2 Purification 2 (e.g., HPLC) alkyne_second->purify2 final_product Final Bifunctional Conjugate purify2->final_product

Caption: Sequential bioconjugation workflow.

G cluster_troubleshooting Troubleshooting Logic low_yield Low Conjugation Yield? check_reagents Check Reagent Quality & Storage low_yield->check_reagents Yes successful_conjugation Successful Conjugation low_yield->successful_conjugation No check_conditions Verify Reaction Conditions (pH, Temp, Atmosphere) check_reagents->check_conditions optimize_stoichiometry Optimize Molar Ratios check_conditions->optimize_stoichiometry check_purification Evaluate Purification Method optimize_stoichiometry->check_purification check_purification->successful_conjugation

Caption: Troubleshooting workflow for low yield.

References

How to remove excess Propargyl-PEG6-NH2 after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of excess Propargyl-PEG6-NH2 after conjugation to a biomolecule, typically a protein.

Comparison of Purification Methods

Choosing the optimal method to remove unreacted this compound depends on several factors, including the scale of your experiment, the properties of your conjugate, and the required final purity. Below is a summary of the most common techniques.

FeatureDialysisSize Exclusion Chromatography (SEC)Ultrafiltration/Diafiltration (UF/DF)
Principle Diffusion across a semi-permeable membrane based on a concentration gradient.Separation based on the hydrodynamic radius of molecules as they pass through a porous resin.Separation based on molecular size using a semi-permeable membrane under pressure.
Typical Protein Recovery >90%[1][2]>95%>90%[1]
Small Molecule Removal Efficiency High, but requires multiple buffer changes for near-complete removal.[3]High, capable of achieving baseline separation depending on the column and conditions.High, especially with diafiltration where buffer is continuously exchanged.
Processing Time Slow (several hours to overnight).[3]Fast (minutes to a few hours).Fast (minutes to a few hours).
Sample Dilution Can result in sample dilution.Can result in sample dilution.Concentrates the sample.
Scalability Limited scalability.Highly scalable from analytical to preparative scales.Highly scalable.
Key Consideration Gentle method suitable for sensitive proteins.High resolution, but requires specialized equipment.Can be prone to membrane fouling.

Troubleshooting Guides

Problem 1: Incomplete Removal of Excess this compound

Symptoms:

  • A peak corresponding to the molecular weight of this compound is observed in analytical SEC or mass spectrometry analysis of the final product.

  • Inconsistent results in downstream applications due to the presence of the unreacted PEG linker.

Possible Causes and Solutions:

MethodPossible CauseRecommended Solution
Dialysis Insufficient dialysis time or too few buffer changes.Increase the dialysis duration and/or the number of buffer changes. A common protocol involves dialyzing for 2 hours, changing the buffer, dialyzing for another 2 hours, changing the buffer again, and then dialyzing overnight at 4°C.[1]
Inappropriate Molecular Weight Cut-Off (MWCO) of the dialysis membrane.Ensure the MWCO of the membrane is at least 10-20 times smaller than the molecular weight of your protein conjugate to retain the conjugate while allowing the small PEG linker (MW ~319 Da) to pass through freely.
SEC Poor resolution between the conjugate and the free PEG linker.Optimize the column and mobile phase. Use a column with a smaller pore size suitable for separating small molecules from larger proteins. Adjust the mobile phase composition; for example, adding a low percentage of an organic solvent might improve the separation of the small, hydrophobic PEG linker.
Sample overload.Reduce the sample volume or concentration injected onto the column.
UF/DF Inappropriate MWCO of the ultrafiltration membrane.Select a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of the protein conjugate to ensure its retention.
Insufficient diafiltration volumes.Increase the number of diavolumes (DV). Typically, 5-7 diavolumes are sufficient for near-complete removal of small molecules.
Problem 2: Low Recovery of the Protein Conjugate

Symptoms:

  • The final concentration or total amount of the purified conjugate is significantly lower than expected.

Possible Causes and Solutions:

MethodPossible CauseRecommended Solution
All Methods Protein aggregation and precipitation.Optimize buffer conditions (pH, ionic strength) to maintain protein stability. Consider adding excipients like arginine or polysorbate to prevent aggregation.
Dialysis Non-specific binding of the protein to the dialysis membrane.Use a dialysis membrane made of a low-binding material like regenerated cellulose. Pre-condition the membrane by soaking it in the dialysis buffer before adding the sample.
SEC Non-specific interaction of the conjugate with the column resin.Add salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions. If hydrophobic interactions are suspected, a low concentration of a non-ionic detergent or organic solvent may be added.
UF/DF Membrane fouling or non-specific binding.Choose a membrane material with low protein binding properties (e.g., polyethersulfone - PES or regenerated cellulose). Optimize operating conditions such as transmembrane pressure (TMP) and cross-flow rate to minimize fouling.
Protein loss in the permeate.Ensure the MWCO of the membrane is appropriate for your conjugate. A MWCO that is too large will result in the loss of the product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification method for my experiment?

A1: The choice depends on your specific needs.

  • For small-scale, gentle purification where time is not a critical factor, dialysis is a good option. It is easy to set up and requires minimal specialized equipment.

  • For high-resolution separation and when you need to process samples quickly, Size Exclusion Chromatography (SEC) is ideal. It is also highly scalable.

  • For rapid concentration and buffer exchange, especially for larger sample volumes, Ultrafiltration/Diafiltration (UF/DF) is the most efficient method.

Q2: What is the recommended Molecular Weight Cut-Off (MWCO) for dialysis or ultrafiltration membranes to remove this compound?

A2: this compound has a molecular weight of approximately 319.39 g/mol . To effectively remove it while retaining your protein conjugate, you should choose a membrane with an MWCO that is significantly larger than the PEG linker but smaller than your conjugate. A general rule of thumb is to select an MWCO that is at least 10-20 times the molecular weight of the small molecule to be removed and 3-6 times smaller than the molecular weight of the molecule to be retained. For example, if your protein has a molecular weight of 50 kDa, a 10 kDa MWCO membrane would be a suitable choice.

Q3: Can I use the same purification protocol for different proteins conjugated with this compound?

A3: While the general principles remain the same, you may need to optimize the protocol for each specific protein conjugate. The physicochemical properties of the protein (e.g., isoelectric point, hydrophobicity, stability) can influence its behavior during purification. It is always recommended to perform a small-scale pilot experiment to determine the optimal conditions for your specific conjugate.

Q4: How can I monitor the purity of my conjugate during the purification process?

A4: Several analytical techniques can be used:

  • SDS-PAGE: To visualize the removal of the unreacted protein and confirm the presence of the higher molecular weight conjugate.

  • Size Exclusion Chromatography (SEC): An analytical SEC column can be used to monitor the separation of the conjugate from the free PEG linker and any aggregates.

  • Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To confirm the molecular weight of the final conjugate and the absence of the free PEG linker.

  • UV-Vis Spectroscopy: To quantify the protein concentration.

Q5: What should I do if my protein conjugate is prone to aggregation?

A5: Protein aggregation can be a significant challenge. Here are some strategies to mitigate it:

  • Buffer Optimization: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as this can lead to precipitation. Maintain an appropriate ionic strength.

  • Additives: Include additives in your buffers that are known to reduce aggregation, such as L-arginine, polysorbates (e.g., Tween-20), or glycerol.

  • Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to improve protein stability.

  • Gentle Handling: Avoid vigorous vortexing or shaking of the protein solution.

Experimental Protocols

Protocol 1: Removal of Excess this compound using Dialysis

This protocol is suitable for small to medium-scale purification and for sensitive proteins.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Large beaker or container

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer for at least 30 minutes.

  • Load the Sample: Secure one end of the tubing with a clip. Pipette the conjugation reaction mixture into the tubing, leaving some space at the top.

  • Seal the Tubing: Remove excess air and seal the other end of the tubing with a second clip.

  • Dialysis: Place the sealed tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-fold the sample volume). Place the beaker on a magnetic stir plate and stir gently.

  • Buffer Exchange:

    • Dialyze for 2-4 hours.

    • Replace the dialysis buffer with a fresh, cold buffer.

    • Continue to dialyze for another 2-4 hours.

    • Replace the buffer again and dialyze overnight at 4°C.[1]

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer. Open one end and pipette the purified conjugate into a clean tube.

G cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery p1 Prepare Dialysis Membrane p2 Load Sample into Tubing p1->p2 p3 Seal Tubing p2->p3 d1 Immerse in Cold Buffer (2-4 hours) p3->d1 d2 First Buffer Exchange d1->d2 d3 Continue Dialysis (2-4 hours) d2->d3 d4 Second Buffer Exchange d3->d4 d5 Dialyze Overnight at 4°C d4->d5 r1 Remove Tubing from Buffer d5->r1 r2 Recover Purified Conjugate r1->r2

Dialysis Workflow for Small Molecule Removal
Protocol 2: Removal of Excess this compound using Size Exclusion Chromatography (SEC)

This method is ideal for rapid and high-resolution purification.

Materials:

  • SEC column with an appropriate fractionation range (e.g., a column that separates proteins in the range of your conjugate's molecular weight from small molecules).

  • HPLC or FPLC system.

  • SEC mobile phase (e.g., PBS with 150 mM NaCl, pH 7.4), filtered and degassed.

  • 0.22 µm syringe filter.

Procedure:

  • System and Column Equilibration: Equilibrate the SEC system and column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for a standard analytical column).

  • Sample Preparation: Centrifuge the conjugation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should typically be 1-2% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger protein conjugate will elute first, followed by the smaller, unreacted this compound. Collect fractions corresponding to the protein conjugate peak, which can be monitored by UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for purity and concentration.

G cluster_prep Preparation cluster_sec Chromatography cluster_analysis Analysis p1 Equilibrate SEC System and Column p2 Prepare and Filter Sample p1->p2 s1 Inject Sample onto Column p2->s1 s2 Isocratic Elution with Mobile Phase s1->s2 s3 Monitor Elution (UV 280 nm) s2->s3 s4 Collect Fractions of Protein Conjugate Peak s3->s4 a1 Analyze Collected Fractions (e.g., SDS-PAGE, MS) s4->a1

Size Exclusion Chromatography Workflow
Protocol 3: Removal of Excess this compound using Ultrafiltration/Diafiltration (UF/DF)

This protocol is efficient for concentrating the sample while simultaneously removing the excess small molecule.

Materials:

  • Centrifugal ultrafiltration device with an appropriate MWCO.

  • Centrifuge with a rotor compatible with the device.

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Device Preparation: Pre-rinse the ultrafiltration device with buffer to remove any preservatives.

  • Sample Loading: Add the conjugation reaction mixture to the sample reservoir of the device.

  • First Concentration Step (UF): Centrifuge the device at the manufacturer's recommended speed (e.g., 4,000 x g) until the desired sample volume is reached.

  • Diafiltration (DF):

    • Discard the filtrate, which contains the excess this compound.

    • Add fresh diafiltration buffer to the retentate in the sample reservoir, bringing the volume back to the initial sample volume.

    • Centrifuge again to concentrate the sample.

    • Repeat this wash and concentration step 5-7 times to ensure near-complete removal of the small molecule.

  • Final Concentration and Recovery: After the final diafiltration step, concentrate the sample to the desired final volume. Recover the purified and concentrated conjugate from the device according to the manufacturer's instructions.

G cluster_prep Preparation cluster_ufdf Ultrafiltration/Diafiltration cluster_recovery Recovery p1 Pre-rinse UF Device p2 Load Sample u1 First Concentration (UF) p2->u1 u2 Discard Filtrate u1->u2 u3 Add Diafiltration Buffer u2->u3 u4 Centrifuge to Concentrate u3->u4 u5 Repeat DF Steps (5-7x) u4->u5 r1 Final Concentration u5->r1 r2 Recover Purified Conjugate r1->r2

Ultrafiltration/Diafiltration Workflow

References

Technical Support Center: Impact of PEG Linker Length on PROTAC Efficacy and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of Polyethylene Glycol (PEG) linker length on the efficacy and stability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two active components.[1] The PEG linker is not merely a spacer; its primary function is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1][2] The length and flexibility of the PEG linker are critical parameters that dictate the formation and stability of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.[3][]

Q2: How does varying the PEG linker length impact PROTAC efficacy?

The length of the PEG linker significantly influences a PROTAC's degradation efficiency, which is often measured by its half-maximal degradation concentration (DC50) and maximal degradation level (Dmax).[5]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[1][6]

  • Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. This can lead to an unstable or unproductive ternary complex.[1][6]

  • Optimal length: An optimal linker length balances these factors, facilitating the formation of a stable and productive ternary complex, which leads to potent protein degradation.[] The ideal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7][]

Q3: What is the "hook effect" and how does PEG linker length relate to it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][9] While the hook effect is an inherent aspect of the PROTAC mechanism, linker design can influence its severity. Optimizing the linker length can help to favor the formation of the ternary complex even at higher concentrations, thereby mitigating the hook effect.[7]

Q4: How does the PEG linker influence the physicochemical properties and stability of a PROTAC?

The inclusion of PEG units in the linker can significantly alter a PROTAC's physicochemical properties:

  • Solubility: PEG linkers are hydrophilic and can increase the aqueous solubility of PROTAC molecules, which is beneficial for formulation and can improve oral absorption.[3][10]

  • Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes reduce passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations that can shield their polar surface area, potentially improving cell permeability.[3] However, excessive PEGylation can lead to reduced cellular uptake.[3]

  • Metabolic Stability: The ether linkages in PEG chains can be susceptible to oxidative metabolism by enzymes such as cytochrome P450s, which can lead to rapid clearance in vivo. The stability can be influenced by the linker's length and its surrounding chemical environment.[11]

Q5: Can modifying the PEG linker help to reduce off-target effects?

Yes, linker modification is a key strategy to improve the selectivity of a PROTAC.[12] Off-target effects can occur if the PROTAC degrades proteins other than the intended target. By systematically varying the linker length and composition, it is possible to alter the conformation of the ternary complex, which can in turn influence which proteins are presented for ubiquitination.[12] This optimization can disfavor the formation of off-target ternary complexes and enhance the selectivity of the PROTAC.

Troubleshooting Guide

This guide addresses common issues encountered during PROTAC experiments related to linker length and provides potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
No or weak target protein degradation. 1. Suboptimal linker length: The linker may be too short or too long for efficient ternary complex formation.[1] 2. Poor cell permeability: The PROTAC may not be effectively entering the cells.[13] 3. PROTAC instability: The compound may be degrading in the cell culture medium or during storage.[13]1. Synthesize and test a series of PROTACs with varying PEG linker lengths to identify the optimal length.[6] 2. Perform a Caco-2 permeability assay to assess cell entry. Consider modifying the linker to balance hydrophilicity and lipophilicity.[14] 3. Assess the stability of the PROTAC in relevant biological media using LC-MS/MS. Ensure proper storage conditions.[15]
High DC50 value (low potency). 1. Inefficient ternary complex formation: The linker may not be optimal for inducing a stable and productive ternary complex.[9] 2. Low cooperativity: The binding of one protein to the PROTAC does not sufficiently enhance the binding of the other.1. Systematically vary the linker length and composition to improve the geometry of the ternary complex.[7] 2. Use biophysical assays like TR-FRET to measure ternary complex formation and cooperativity.
Significant "hook effect" observed. Formation of non-productive binary complexes at high concentrations. [1]1. Perform a full dose-response curve to identify the optimal concentration range for degradation.[13] 2. Modify the linker to enhance positive cooperativity in ternary complex formation, which can help to mitigate the hook effect.[9]
Poor in vivo efficacy despite good in vitro potency. Poor metabolic stability of the PEG linker leading to rapid clearance. [11]1. Conduct in vitro metabolic stability assays with liver microsomes to identify metabolic liabilities.[11] 2. Synthesize analogs with more metabolically stable linkers, for example, by incorporating rigid moieties like piperazine (B1678402) or piperidine.
Off-target protein degradation. The linker allows for the formation of unintended ternary complexes with other proteins. [12]1. Modify the linker length and composition to alter the conformational constraints of the PROTAC, thereby improving selectivity.[12] 2. Change the E3 ligase recruited by the PROTAC, as different ligases have different endogenous substrates.

Data Presentation

The following tables summarize quantitative data illustrating the impact of PEG linker length on PROTAC efficacy and physicochemical properties.

Table 1: Impact of PEG Linker Length on Degradation Efficiency of a BRD4-targeting PROTAC

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC APEG2>1000<20
PROTAC BPEG315065
PROTAC CPEG42590
PROTAC DPEG55085
PROTAC EPEG620070
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Influence of PEG Linker Length on Physicochemical Properties of a PROTAC

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC XAlkyl (C8)780.45.1155.6
PROTAC YPEG2826.44.3164.9
PROTAC ZPEG4914.53.5183.4
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[3][10]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

WesternBlot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

Strategies to minimize steric hindrance in Propargyl-PEG6-NH2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reactions involving Propargyl-PEG6-NH2, with a focus on minimizing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker molecule. It contains two primary reactive groups:

  • A terminal propargyl group (containing an alkyne) which is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1]

  • A terminal primary amine group (-NH2) which is reactive towards carboxylic acids (in the presence of activators like EDC), activated esters (such as NHS esters), and other carbonyl compounds.[2]

Q2: What is steric hindrance and how does it affect this compound reactions?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. The polyethylene (B3416737) glycol (PEG) chain in this compound is flexible and creates a "cloud" around the reactive amine terminus. This bulk can physically block the amine group from approaching the reactive site on a target molecule, especially if the target site is in a sterically congested environment (e.g., a partially buried amino acid residue on a protein).[3] This can lead to lower reaction yields and slower reaction rates.[3]

Q3: What are the general strategies to minimize steric hindrance in my PEGylation reaction?

To overcome steric hindrance, several aspects of the reaction conditions can be optimized:

  • Reaction Time: Extending the reaction time can allow more opportunities for the molecules to orient correctly for a successful reaction.

  • Temperature: Moderately increasing the reaction temperature can provide the molecules with more kinetic energy to overcome the activation energy barrier, though this must be balanced with the stability of the reactants.

  • Molar Ratio: Increasing the molar excess of the this compound linker relative to the substrate can increase the probability of a successful conjugation. A 5- to 10-fold molar excess is a common starting point for protein conjugations.

  • Solvent: Using organic solvents like DMSO can sometimes alter the conformation of proteins, potentially exposing sterically hindered reactive sites and increasing reaction rates.[3]

Q4: Which buffer should I use for reacting the amine group of this compound?

It is critical to use a non-amine-containing buffer to avoid competition with the this compound for the reactive site on your substrate.

  • Recommended Buffers: Phosphate-buffered saline (PBS), MES, or HEPES buffers are commonly used.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the PEG-amine, leading to significantly lower yields of the desired conjugate.[4][5]

Q5: What is the optimal pH for amine-coupling reactions with this compound?

The optimal pH depends on the chemistry you are using to target the amine group:

  • Reaction with NHS Esters: The reaction is most efficient at a pH between 7.0 and 8.5.[6] A common choice is PBS at pH 7.2-7.5.[7][8]

  • Reaction with Carboxylic Acids (EDC/NHS activation): This is a two-step process. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the activated acid with the amine is most efficient at a pH of 7.2-7.5.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Steric Hindrance: The PEG chain is blocking access to the reactive site.1. Increase Molar Ratio: Use a higher molar excess of this compound (e.g., 20-fold or higher).2. Extend Reaction Time: Allow the reaction to proceed for a longer period (e.g., 4 hours at room temperature or overnight at 4°C).3. Optimize Solvent: For protein substrates, consider adding a denaturant or using an organic solvent like DMSO to unfold the protein and expose the reactive site.[3]
Incorrect Buffer: The buffer contains competing primary amines (e.g., Tris, glycine).Switch to a non-amine-containing buffer such as PBS, MES, or HEPES.[4][5]
Suboptimal pH: The pH of the reaction is not optimal for the coupling chemistry.Verify and adjust the pH. For NHS ester reactions, use pH 7.0-8.5. For EDC/NHS reactions, use pH 4.5-6.0 for activation and then raise to 7.2-7.5 for amine coupling.[5][6]
Hydrolysis of Reagents: The activated ester (e.g., NHS ester) on your substrate has hydrolyzed.Prepare the activated ester solution immediately before use. Ensure all solvents are anhydrous, as moisture will lead to hydrolysis.[6]
Inactive Reagents: The coupling reagents (e.g., EDC, NHS) are old or have been improperly stored.Use fresh, high-quality reagents. Store them under desiccated conditions.
Formation of Side Products Reaction with Non-Targeted Groups: If your substrate has other nucleophilic groups (e.g., hydroxyls), they may react under harsh conditions.1. Control pH: Strictly maintain the recommended pH range to favor amine reactivity.2. Use Minimal Excess: Avoid a very large excess of activating agents.
Di-PEGylation or Multi-PEGylation: The target molecule has multiple reactive sites, leading to multiple PEG additions.Adjust the stoichiometry by reducing the molar ratio of the PEG linker to the target molecule.
Final Product is Aggregated Harsh Reaction or Purification Conditions: High temperature, extreme pH, or high pressure during purification can cause aggregation.Perform the reaction and purification steps at a lower temperature (e.g., 4°C). Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your molecule's stability.

Data on Factors Influencing PEGylation Efficiency

The efficiency of PEGylation can be significantly influenced by factors that contribute to or help overcome steric hindrance, such as PEG chain length and the choice of coupling chemistry.

Factor Condition Observation Implication for Steric Hindrance
PEG Chain Length Comparison of 5 kDa vs. 30 kDa mPEG-aldehydeThe reaction with the larger 30 kDa PEG showed a slower initial reaction rate compared to the 5 kDa PEG.[4]Larger PEG chains create more significant steric hindrance, slowing down the reaction kinetics.
Linker Length (in PROTACs) Short (8-atom) vs. Long (16-atom) PEG LinkersFor CRBN homo-PROTACs, a short 8-atom linker was optimal.[7] For an ERα targeting PROTAC, a 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities.[7]The optimal linker length is target-dependent. A longer linker may be necessary to span the distance between two proteins and overcome steric clashes, but an overly long linker can have an entropic penalty.[6][9]
Coupling Chemistry Reductive Amination (Aldehyde-linker) vs. NHS Ester ChemistryReductive amination displayed a 3-4 times greater maximum reaction rate (Vmax) than NHS ester chemistry for the same protein.[10]The choice of coupling chemistry can dramatically impact reaction kinetics. Faster kinetics may help overcome sterically hindered sites more efficiently.
Solvent Environment PEGylation in Aqueous Buffer vs. DMSOThe degree of PEGylation for G-CSF increased by 42% for SC-PEG in DMSO compared to an aqueous solution. The reaction rate was 200 times faster.[3]Organic solvents can unfold the substrate, making previously hindered reactive sites more accessible and increasing nucleophilicity.

Experimental Protocols

Protocol 1: Coupling of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the activation of a molecule containing a carboxylic acid and subsequent conjugation to the amine group of this compound.

Materials:

  • Carboxylic acid-containing molecule (Substrate)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer (or PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Prepare Reagents: Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.

  • Dissolve Substrate: Dissolve your carboxylic acid-containing substrate in the Activation Buffer.

  • Activate Carboxylic Acid:

    • Add EDC (1.5 equivalents relative to the substrate) to the substrate solution.

    • Immediately add NHS (1.5 equivalents relative to the substrate).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Adjust the pH of the activated substrate solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add this compound (1.0 to 10 equivalents relative to the substrate). The optimal ratio should be determined empirically.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes to quench any unreacted NHS esters.

  • Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.

Protocol 2: Coupling of this compound to an NHS Ester

This protocol is for reacting this compound with a pre-activated NHS ester substrate.

Materials:

  • NHS ester-activated molecule (Substrate)

  • This compound

  • Coupling Buffer: 0.1 M Phosphate Buffer (or PBS), pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Prepare Reagents: Equilibrate all reagents to room temperature. Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Dissolve Substrate: Dissolve the NHS ester-activated substrate in the Coupling Buffer. If the substrate is not soluble in aqueous buffer, it can be dissolved in a minimal amount of DMSO first and then added to the buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the substrate solution. A 1.1 to 2-fold molar excess of the amine is typically sufficient for small molecules. For proteins, a higher excess (5-10 fold) may be needed.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove excess this compound.

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Substrate Substrate-COOH Activated_Substrate Substrate-CO-NHS (Activated Ester) Substrate->Activated_Substrate + EDC/NHS pH 4.5-6.0 Final_Product Substrate-CO-NH-PEG6-Propargyl (Final Conjugate) Activated_Substrate->Final_Product pH 7.2-7.5 PEG_Amine This compound PEG_Amine->Final_Product

Caption: Workflow for coupling this compound to a carboxylic acid.

G cluster_substrate Sterically Hindered Substrate cluster_peg This compound s Reactive Site b1 Bulky Group b2 Bulky Group p -NH2 p->s Successful Reaction (Overcoming Hindrance) peg_chain <> peg_chain->b1 Steric Clash!

Caption: Diagram illustrating steric hindrance in PEGylation reactions.

G Start Low Conjugation Yield Check_Buffer Is buffer amine-free (e.g., PBS, MES)? Start->Check_Buffer Check_pH Is pH optimal for coupling chemistry? Check_Buffer->Check_pH Yes lab1 Change to non-amine buffer Check_Buffer->lab1 No Check_Reagents Are reagents (EDC/NHS) fresh and active? Check_pH->Check_Reagents Yes lab2 Adjust pH Check_pH->lab2 No Increase_Ratio Increase Molar Ratio of PEG-NH2 Extend_Time Extend Reaction Time Increase_Ratio->Extend_Time End Re-evaluate Results Extend_Time->End Check_Reagents->Increase_Ratio Yes lab3 Use fresh reagents Check_Reagents->lab3 No lab1->Check_pH No lab2->Check_Reagents No lab3->Increase_Ratio No

Caption: Troubleshooting workflow for low PEGylation yield.

References

Technical Support Center: Improving the Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering stability challenges with Proteolysis-Targeting Chimeras (PROTACs) synthesized with polyethylene (B3416737) glycol (PEG) linkers. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.

Troubleshooting Guide

Issue 1: Rapid Degradation or Low Exposure in In Vivo/In Vitro Systems

Possible Cause: Metabolic instability of the PEG linker. The ether linkages in PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[1][2]

Solutions & Methodologies:

  • Linker Modification:

    • Incorporate Rigidity: Replace a portion of the flexible PEG chain with more rigid moieties like piperazine (B1678402), piperidine, or triazole rings.[1][3] This can shield the PEG linker from metabolic enzymes.

    • Vary Linker Length: Systematically synthesize and test PROTACs with shorter or longer PEG linkers. An optimal length can improve the stability of the ternary complex (PROTAC-target protein-E3 ligase) and reduce exposure of metabolically labile sites.[2][4]

    • Replace with Alkyl Chains: In some cases, replacing the PEG linker with a pure alkyl chain can enhance metabolic stability, though this may impact solubility.[1][3]

  • Metabolic Hotspot Identification:

    • Conduct in vitro metabolic stability assays using human liver microsomes (HLM) or hepatocytes to identify the specific sites of metabolism.

    • Use analytical techniques like LC-MS/MS to characterize metabolites.

    • Introduce metabolic blockers (e.g., fluorine, deuterium) at the identified "hotspots" to prevent enzymatic degradation.[5]

Issue 2: Inconsistent Cellular Activity or Poor Permeability

Possible Cause: The hydrophilicity and flexibility of the PEG linker can negatively impact cell membrane permeability. While PEGylation can improve solubility, it can also increase the polar surface area, hindering passive diffusion.[6][7]

Solutions & Methodologies:

  • Balance Hydrophilicity and Lipophilicity:

    • Systematically vary the length of the PEG linker. Shorter PEG chains may offer a better balance between solubility and permeability.[]

    • Incorporate more lipophilic groups into the linker, such as alkyl or aromatic moieties, to improve membrane traversing capabilities.[1]

  • Promote Folded Conformations:

    • The flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, which can aid in cell permeability.[6][9] Computational modeling can help predict these conformations.

  • Permeability Assays:

    • Perform a Caco-2 cell permeability assay to quantitatively assess the influx and efflux of the PROTAC across a cell monolayer.[10]

Issue 3: Weak Ternary Complex Formation or "Hook Effect"

Possible Cause: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.[3][11] An excessively flexible or improperly sized linker can lead to unstable interactions.[1] The "hook effect" is observed when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[12]

Solutions & Methodologies:

  • Linker Optimization:

    • Synthesize a library of PROTACs with varying PEG linker lengths and compositions to identify the optimal geometry for ternary complex formation.[13]

  • Biophysical Assays for Ternary Complex Formation:

    • Utilize techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to quantify the formation and stability of the ternary complex.[12][14]

  • Dose-Response Experiments:

    • Perform a wide dose-response experiment to identify the optimal concentration range for target degradation and to observe the characteristic bell-shaped curve of the hook effect.[12]

Quantitative Data Summary

Table 1: Impact of Linker Modification on PROTAC Properties

Linker ModificationEffect on Metabolic StabilityEffect on SolubilityEffect on PermeabilityRationale
Incorporate Rigid Moieties (e.g., piperazine, triazole) IncreasedGenerally IncreasedVariableReduces conformational flexibility, shielding metabolic sites.[1][3][15]
Decrease PEG Length VariableDecreasedPotentially IncreasedReduces polar surface area, but may expose other metabolic sites.[]
Increase PEG Length Potentially DecreasedIncreasedPotentially DecreasedIncreases hydrophilicity and may lead to higher metabolic susceptibility.[2][]
Replace PEG with Alkyl Chain Generally IncreasedDecreasedGenerally IncreasedIncreases lipophilicity and removes metabolically labile ether linkages.[1][3]
Introduce Metabolic Blockers (e.g., F, D) IncreasedMinimally AffectedMinimally AffectedPrevents enzymatic attack at specific metabolic "hotspots".[5]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with HLM.[5]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (one with known high metabolism, one with low)

  • Acetonitrile (B52724) with an internal standard

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds.

  • Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test PROTAC. Pre-incubate at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point and determine the in vitro half-life (t½).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of a PROTAC.[10]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC compound

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • For apical-to-basolateral (A-to-B) permeability, add the test PROTAC to the apical (upper) chamber.

    • For basolateral-to-apical (B-to-A) permeability, add the test PROTAC to the basolateral (lower) chamber.

  • Sampling: At specified time points, collect samples from the receiver compartment.

  • LC-MS/MS Analysis: Analyze the concentration of the PROTAC in the collected samples.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the PROTAC is a substrate of efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues associated with PEG linkers in PROTACs? A1: The main stability issue is metabolic degradation. The ether bonds within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to a short in vivo half-life and reduced exposure of the PROTAC.[1] Additionally, the high flexibility of PEG linkers can sometimes result in suboptimal binding conformations, affecting the stability of the ternary complex.[1]

Q2: How does the length of the PEG linker affect PROTAC stability and function? A2: Linker length is a critical determinant of PROTAC performance.[3] A linker that is too short may prevent the formation of the ternary complex due to steric hindrance. Conversely, a linker that is too long might lead to an unstable ternary complex due to excessive flexibility.[1] The optimal linker length, which must be determined empirically, properly orients the target protein and the E3 ligase for efficient ubiquitination.[13]

Q3: Can modifying the PEG linker impact the solubility and permeability of my PROTAC? A3: Yes, linker modifications significantly affect the physicochemical properties of a PROTAC. Replacing a hydrophilic PEG linker with more lipophilic elements like alkyl chains can decrease aqueous solubility but may improve cell permeability.[1] Conversely, incorporating polar groups like piperazine can enhance solubility.[1] It is a crucial balance to optimize stability without compromising other essential drug-like properties.

Q4: My PROTAC shows good in vitro potency but low in vivo efficacy. Could the PEG linker be the cause? A4: This is a common issue and is often linked to the poor metabolic stability of the PEG linker.[1] While the PROTAC may be effective at degrading the target protein in a controlled in vitro environment, it may be rapidly cleared in vivo before it can reach its target tissue in sufficient concentrations. Conducting in vivo pharmacokinetic (PK) studies is essential to determine the exposure and metabolic fate of your PROTAC.

Q5: What are some alternative linker chemistries to consider if PEG linkers are consistently unstable? A5: If PEG linkers prove to be too unstable, several alternatives can be explored. Alkyl chains are a common substitute and tend to be more metabolically stable, although they are more hydrophobic.[3] Incorporating rigid heterocyclic structures like piperazine, piperidine, or triazoles can also enhance stability.[3] These rigidifying elements can reduce the flexibility of the linker, making it less susceptible to enzymatic degradation.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start PROTAC Shows Low Stability/ Poor In Vivo Efficacy Assess_Metabolic Assess Metabolic Stability (e.g., HLM Assay) Start->Assess_Metabolic Is_Stable Metabolically Stable? Assess_Metabolic->Is_Stable Assess_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Is_Stable->Assess_Permeability Yes Modify_Linker_Metabolism Modify Linker: - Incorporate rigid groups - Add metabolic blockers Is_Stable->Modify_Linker_Metabolism No Is_Permeable Sufficiently Permeable? Assess_Permeability->Is_Permeable Assess_Ternary Assess Ternary Complex Formation (e.g., TR-FRET) Is_Permeable->Assess_Ternary Yes Modify_Linker_Permeability Modify Linker: - Adjust length/lipophilicity Is_Permeable->Modify_Linker_Permeability No Is_Ternary_Stable Stable Ternary Complex? Assess_Ternary->Is_Ternary_Stable Modify_Linker_Ternary Modify Linker: - Optimize length/flexibility Is_Ternary_Stable->Modify_Linker_Ternary No Success Improved PROTAC Performance Is_Ternary_Stable->Success Yes Modify_Linker_Metabolism->Assess_Metabolic Modify_Linker_Permeability->Assess_Permeability Modify_Linker_Ternary->Assess_Ternary

Caption: A logical workflow for troubleshooting PROTAC instability.

Stability_Assay_Workflow Start Prepare PROTAC Stock Solution Incubate_37C Pre-incubate at 37°C Start->Incubate_37C Prepare_HLM Prepare HLM/ Buffer Mixture Prepare_HLM->Incubate_37C Add_NADPH Initiate Reaction (Add NADPH) Incubate_37C->Add_NADPH Time_Course Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Course Quench Quench Reaction with Cold Acetonitrile + IS Time_Course->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining and Half-life (t½) Analyze->Calculate

References

Addressing challenges in the purification of Propargyl-PEG6-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Propargyl-PEG6-NH2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its high polarity and the presence of structurally similar impurities. Key difficulties include:

  • Removing Unreacted Starting Materials: The synthesis of this compound often involves starting materials that are also polar, making their separation from the final product challenging.

  • Contamination with PEG Homologues: Commercial PEG reagents may contain traces of shorter (PEG5) or longer (PEG7) oligomers, which can be carried through the synthesis and are difficult to remove from the desired PEG6 product.[1]

  • Interaction with Silica (B1680970) Gel: The primary amine group in this compound is basic and can interact strongly with the acidic silanol (B1196071) groups on standard silica gel, leading to peak tailing, poor separation, and potential degradation of the product during flash chromatography.[2]

  • High Water Solubility: The hydrophilic nature of the PEG chain makes extraction and handling of the compound challenging.

Q2: What are the recommended purification methods for this compound?

Several chromatographic techniques can be employed for the purification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for separating polar compounds. It is effective in separating the target compound from less polar impurities.[3]

  • Flash Column Chromatography: This method is useful for larger scale purifications. To overcome the challenges of purifying amines on silica, modifications such as using an amine-functionalized silica column or adding a competing base to the mobile phase are recommended.[2][4]

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration. Cation exchange cartridges can effectively bind the amine-containing product, allowing impurities to be washed away.[5]

Q3: How can I assess the purity of my this compound conjugate?

Purity assessment can be performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the product and detecting any byproducts.

  • Analytical RP-HPLC: Can be used to determine the percentage purity of the final product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor separation and significant peak tailing in flash chromatography. The basic amine group is interacting with the acidic silica gel.1. Add a competing base (e.g., 0.5-2% triethylamine (B128534) or ammonium (B1175870) hydroxide) to your mobile phase.[2][6]2. Use an amine-functionalized silica column.[2][4]3. Consider switching to reversed-phase flash chromatography.
Co-elution of impurities with the product in RP-HPLC. The mobile phase gradient is not optimized for separating compounds with similar polarities.1. Use a shallower gradient to increase the resolution between peaks.2. Adjust the mobile phase composition. For example, using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) can alter selectivity.
Low recovery of the product after purification. The product may be irreversibly binding to the silica gel.1. For flash chromatography, ensure a sufficient amount of competing base is used in the mobile phase.2. For RP-HPLC, check the pH of your mobile phase; ensure it is compatible with your compound's stability.
Presence of shorter or longer PEG chain impurities in the final product. The starting PEG material was not monodisperse.1. Use high-purity, monodisperse PEG starting materials.2. Preparative RP-HPLC with a shallow gradient can sometimes separate different PEG chain lengths.[7]

Quantitative Data

The following tables provide representative data for the purification of this compound.

Table 1: Comparison of Purification Methods

Purification Method Typical Purity (%) Typical Yield (%) Primary Impurities Removed
Flash Chromatography (Amine-functionalized silica)>9570-85Unreacted propargylation reagent, less polar byproducts
Preparative RP-HPLC>9860-75Unreacted starting materials, PEG homologues
Solid-Phase Extraction (Cation Exchange)~90>90Non-basic impurities

Table 2: Example RP-HPLC Data for Purity Analysis

Compound Retention Time (min) Area (%)
Unreacted Amino-PEG6-OH8.51.2
This compound 12.2 98.5
Dimerized byproduct15.80.3

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Amine-Functionalized Silica

This protocol is designed for the purification of gram-scale quantities of this compound.

  • Materials:

    • Crude this compound

    • Amine-functionalized silica gel

    • Solvents: Dichloromethane (DCM), Methanol (MeOH)

    • Flash chromatography system

  • Procedure:

    • Sample Preparation: Dissolve the crude product in a minimal amount of DCM.

    • Column Packing: Pack a flash chromatography column with amine-functionalized silica gel, equilibrating with 100% DCM.

    • Loading: Load the dissolved sample onto the column.

    • Elution: Elute the column with a gradient of methanol in DCM. A typical gradient might be 0-10% MeOH over 20 column volumes.

    • Fraction Collection: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for obtaining high-purity this compound.

  • Materials:

    • Crude this compound

    • Preparative C18 RP-HPLC column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Preparative HPLC system with a UV detector

  • Procedure:

    • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

    • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A and filter through a 0.22 µm syringe filter.

    • Injection: Inject the filtered sample onto the column.

    • Elution: Apply a linear gradient of Mobile Phase B. For example, 5-50% Mobile Phase B over 30 minutes.

    • Fraction Collection: Collect fractions corresponding to the product peak, which can be detected by UV absorbance at 214 nm.

    • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC.

    • Solvent Removal: Pool the pure fractions and lyophilize to remove the solvent and TFA.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture flash_chrom Flash Chromatography (Amine-functionalized Silica) start->flash_chrom Gram-scale rphplc Preparative RP-HPLC start->rphplc High Purity analysis Purity Analysis (NMR, MS, Anal. HPLC) flash_chrom->analysis rphplc->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_flash Flash Chromatography cluster_hplc RP-HPLC start Purification Issue Identified q1 What is the primary issue? start->q1 peak_tailing Poor separation / Peak tailing q1->peak_tailing Flash Chrom. low_recovery_flash Low Recovery q1->low_recovery_flash Flash Chrom. coelution Co-elution of impurities q1->coelution RP-HPLC low_recovery_hplc Low Recovery q1->low_recovery_hplc RP-HPLC sol1 Add competing base (e.g., TEA, NH4OH) to mobile phase peak_tailing->sol1 sol2 Use amine-functionalized silica peak_tailing->sol2 low_recovery_flash->sol1 sol3 Use a shallower gradient coelution->sol3 sol4 Check mobile phase pH low_recovery_hplc->sol4

Caption: Troubleshooting guide for this compound purification.

References

How to avoid non-specific binding with Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG6-NH2

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a bifunctional linker molecule widely used in bioconjugation and for creating Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It consists of three key components:

  • An amine group (-NH2) : This primary amine can react with carboxylic acids, activated NHS esters, or carbonyls to form stable bonds.[4][5]

  • A propargyl group (an alkyne) : This group is used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to react with molecules containing an azide (B81097) group.[1][4]

  • A PEG6 spacer : A hexaethylene glycol spacer that increases the hydrophilicity and solubility of the molecule in aqueous environments.[5] This PEG component also helps to reduce non-specific protein binding by creating a hydration layer.[6][7][8]

Q2: What are the primary causes of non-specific binding in biochemical assays?

Non-specific binding refers to the unintended adhesion of molecules to surfaces or other molecules, which can lead to high background noise and inaccurate results.[9][10] The main drivers of this phenomenon are:

  • Electrostatic Interactions : Occur between charged molecules and surfaces, such as a positively charged amine group binding to a negatively charged surface or protein.[11][12]

  • Hydrophobic Interactions : Hydrophobic regions of molecules can bind to hydrophobic surfaces or other molecules to minimize their contact with water.[12][13]

  • Van der Waals Forces : Weak, short-range attractions between molecules.[12]

Q3: How can the structure of this compound contribute to non-specific binding?

While the polyethylene (B3416737) glycol (PEG) chain is known for its anti-fouling properties that reduce non-specific interactions,[6][14][15] the terminal functional groups can still be a source of unwanted binding if not properly managed. The primary amine (-NH2) group can be protonated to form a positively charged ammonium (B1175870) ion (-NH3+) under physiological or acidic pH conditions. This positive charge can lead to non-specific electrostatic binding to negatively charged surfaces or biomolecules like nucleic acids or certain proteins.

Q4: What are the key strategies to minimize non-specific binding when using this compound?

Several strategies can be employed to block unoccupied sites on a surface and prevent the PEGylated molecule from binding non-specifically.[16] These include optimizing buffer conditions and using blocking agents or additives.

  • Use of Blocking Agents : The most common strategy is to pre-treat the surface (e.g., microplate well, sensor chip, membrane) with a blocking agent. This agent physically adsorbs to the surface, occupying the sites where non-specific binding might occur.[9][10]

  • Buffer Optimization : Modifying the composition of your experimental buffer can significantly reduce non-specific interactions.

    • Increase Ionic Strength : Adding salt (e.g., 150 mM NaCl) can shield electrostatic charges, thereby reducing charge-based interactions.[11][16]

    • Adjust pH : Altering the buffer pH can change the charge of your molecule and the surface. Matching the pH to the isoelectric point of a protein can minimize its overall charge.[16]

  • Inclusion of Additives :

    • Surfactants : Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[16]

    • Competing Polyanions : For molecules with positive charges, additives like dextran (B179266) sulfate (B86663) can act as competitors for electrostatic binding sites.[11]

Troubleshooting Guide

Problem: I'm observing a high background signal in my assay (e.g., ELISA, Western Blot, SPR).

  • Possible Cause: Insufficient blocking, leading to non-specific binding of your this compound conjugate.

  • Solutions:

    • Optimize Blocking Agent : Increase the concentration of your current blocking agent or extend the incubation time. If the problem persists, switch to a different type of blocker. See the comparison table below for options. For example, if you are using BSA and suspect cross-reactivity, try a synthetic polymer-based blocker.[9]

    • Increase Wash Steps : After the blocking and incubation steps, increase the number and duration of your wash steps to remove loosely bound molecules.

    • Modify Buffer : Add a non-ionic surfactant (e.g., 0.05% Tween-20) to your wash buffer and reaction buffer to disrupt hydrophobic interactions.[16] Increase the salt concentration in your buffers to reduce electrostatic binding.[16]

Problem: My this compound conjugate appears to be precipitating out of solution.

  • Possible Cause: The molecule it is conjugated to may have poor solubility, or the overall conjugate is aggregating due to intermolecular interactions.

  • Solutions:

    • Confirm Solubility : this compound is soluble in water and common organic solvents like DMSO and DMF.[4][5] Ensure your final conjugate is in a suitable buffer.

    • Optimize Conjugation Ratio : Over-labeling a protein or molecule can alter its properties and lead to aggregation. Try reducing the molar ratio of the linker to your target molecule during the conjugation reaction.

    • Add Solubilizing Agents : The PEG linker itself is designed to improve solubility. However, if aggregation persists, consider including additives like arginine or modifying the buffer pH to improve the overall solubility of the conjugate.

Mechanisms and Workflow Diagrams

cluster_causes Primary Causes cluster_molecule This compound Conjugate cluster_surface Assay Surface Electrostatic Electrostatic Molecule Conjugate Electrostatic->Molecule Surface Surface Electrostatic->Surface Hydrophobic Hydrophobic Hydrophobic->Molecule Hydrophobic->Surface NSB Non-Specific Binding Molecule->NSB Attraction Surface->NSB Adsorption

Caption: Key molecular interactions leading to non-specific binding.

A 1. Prepare Surface (e.g., Microplate, Sensor) B 2. Blocking Step Incubate with Blocking Agent (e.g., BSA, Casein, PEG) A->B C 3. Wash Remove excess blocker B->C D 4. Introduce Conjugate Incubate with this compound conjugated molecule C->D E 5. Wash Remove unbound conjugate D->E F 6. Detection & Analysis Measure specific binding E->F

Caption: Experimental workflow for minimizing non-specific binding.

Data Summary: Comparison of Common Blocking Agents

The selection of a blocking agent is critical and depends on the specific assay system, the nature of the protein of interest, and the antibodies used.[9]

Blocking AgentTypeMechanismAdvantagesDisadvantages & ConsiderationsTypical Concentration
Bovine Serum Albumin (BSA) ProteinCoats surface to prevent protein adsorption.Effective for many applications, especially with phosphoproteins.[9]Can cause cross-reactivity with some antibodies; relatively expensive.[9]1-5% (w/v)
Non-fat Dry Milk ProteinCasein and other milk proteins coat the surface.Inexpensive and widely available; effective for most antibodies.[9]Not suitable for detecting phosphoproteins or biotinylated systems due to endogenous components.[9]3-5% (w/v)
Fish Gelatin ProteinCoats surface; derived from cold-water fish.Low cross-reactivity with mammalian antibodies.[9]May not be as effective as BSA or milk in all situations.[9]0.5-2% (w/v)
Polyethylene Glycol (PEG) Synthetic PolymerForms a hydration layer that repels protein adsorption.[6][13]Chemically defined, low protein content, useful for sensitive assays.[9][14]Can be more expensive and may require optimization.[9]0.1-1% (w/v)
Polyvinylpyrrolidone (PVP) Synthetic PolymerCoats surface to prevent protein adsorption.Synthetic and protein-free.May require optimization for specific assays.[9]0.5-2% (w/v)

Note: Studies incorporating PEG into hydrogel surfaces for immunoassays have shown a significant reduction in non-specific protein binding, in some cases by a factor of 10.[17][18]

Experimental Protocols

General Protocol for Surface Blocking in a 96-Well Plate Assay

This protocol provides a general workflow for blocking a polystyrene microtiter plate to reduce non-specific binding of a this compound conjugate.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 1% (w/v) BSA in PBS

  • Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBST)

  • This compound conjugate diluted to the desired concentration in Blocking Buffer.

Procedure:

  • Prepare Surface : If a capture antibody or other molecule is to be immobilized, do so according to your standard protocol. Wash the wells 3 times with PBS.

  • Blocking : Add 200-300 µL of Blocking Buffer to each well of the 96-well plate.

  • Incubate : Cover the plate and incubate for 1-2 hours at room temperature or overnight at 4°C. Gentle agitation on a plate shaker is recommended.

  • Wash : Discard the Blocking Buffer. Wash the wells 3 times with 300 µL of Wash Buffer (PBST) per well.

  • Add Conjugate : Add 100 µL of the diluted this compound conjugate to each well.

  • Incubate : Incubate for the time and temperature required for the specific binding event to occur (e.g., 1 hour at room temperature).

  • Final Wash : Discard the conjugate solution. Wash the wells 5 times with 300 µL of Wash Buffer per well to remove any unbound conjugate.

  • Detection : Proceed with the detection steps of your specific assay.

References

Validation & Comparative

A Comparative Guide to Confirming Successful Conjugation of Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of moieties like Propargyl-PEG6-NH2 to proteins, peptides, or small molecules is a critical step in the development of novel therapeutics and research tools. Confirmation of this covalent linkage is paramount to ensure the desired biological activity and to meet regulatory standards. This guide provides a comparative overview of key analytical techniques to verify successful conjugation, complete with experimental protocols and data presentation.

Comparison of Analytical Techniques

A multi-faceted analytical approach is often the most robust strategy for confirming successful conjugation. The choice of technique will depend on the nature of the conjugated molecule, the available instrumentation, and the desired level of detail. The following table summarizes the most common methods for confirming the conjugation of this compound.

Analytical Technique Principle Information Provided Strengths Weaknesses
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Direct confirmation of covalent bond formation through an increase in molecular weight corresponding to the mass of this compound. Can also determine the degree of PEGylation (mono-, di-, etc.).[1][2][3]High sensitivity and specificity. Provides unambiguous evidence of conjugation.[3]Can be challenging for very large or heterogeneous mixtures.[1]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their physical and chemical properties.Purity of the conjugate, separation of the conjugated product from unreacted starting materials and byproducts.[4][5][]Quantitative analysis of conjugation efficiency. Well-established and reproducible.[]Does not directly confirm the covalent linkage. Retention time shifts can be indicative but not conclusive.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular bonds.Direct evidence of amide bond formation by detecting characteristic vibrational frequencies.[7][8]Rapid and non-destructive.[7] Provides direct functional group information.Lower sensitivity compared to MS. Can be difficult for quantitative analysis in complex mixtures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirming the covalent linkage and identifying the site of conjugation.[7]Provides the most detailed structural information.[7]Requires relatively high sample concentrations and deuterated solvents. Complex spectra can be difficult to interpret.
Capillary Electrophoresis (CE) Separates molecules based on their size and charge in an electric field.Analysis of pegylation patterns and determination of the extent of pegylation.[9]High resolution and reproducible.[9]Less common than HPLC and may require specialized instrumentation.

Experimental Workflows and Protocols

Detailed below are generalized experimental workflows and protocols for the key techniques used to confirm the conjugation of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the mass of the final conjugate. An increase in mass corresponding to the molecular weight of this compound (319.39 g/mol ) provides strong evidence of successful conjugation.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Conjugation_Reaction Conjugation Reaction Mixture Purification Purification (e.g., SEC) Conjugation_Reaction->Purification Buffer_Exchange Buffer Exchange into Volatile Buffer Purification->Buffer_Exchange ESI_MS Electrospray Ionization MS (ESI-MS) Buffer_Exchange->ESI_MS MALDI_TOF MALDI-TOF MS Buffer_Exchange->MALDI_TOF Deconvolution Deconvolution of Mass Spectrum ESI_MS->Deconvolution MALDI_TOF->Deconvolution Mass_Shift Confirmation of Mass Shift Deconvolution->Mass_Shift

Mass Spectrometry Workflow

Protocol: ESI-MS Analysis

  • Sample Preparation: Purify the conjugation reaction mixture using Size-Exclusion Chromatography (SEC) to remove unreacted this compound. Exchange the buffer of the purified conjugate to a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).

  • Instrumentation: Use a high-resolution electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Infuse the sample directly or use liquid chromatography-mass spectrometry (LC-MS). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein. Compare the mass of the conjugated protein to the unconjugated protein. A mass increase of ~319 Da for each attached this compound confirms conjugation.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to separate the conjugate from starting materials and byproducts, allowing for an assessment of purity and conjugation efficiency.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction_Mixture Conjugation Reaction Mixture Filtration Filtration (0.22 µm filter) Reaction_Mixture->Filtration SEC_HPLC Size-Exclusion HPLC (SEC-HPLC) Filtration->SEC_HPLC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Filtration->RP_HPLC Chromatogram_Analysis Analyze Chromatogram SEC_HPLC->Chromatogram_Analysis RP_HPLC->Chromatogram_Analysis Peak_Integration Integrate Peak Areas Chromatogram_Analysis->Peak_Integration Purity_Calculation Calculate Purity and Yield Peak_Integration->Purity_Calculation

HPLC Analysis Workflow

Protocol: SEC-HPLC Analysis

  • Sample Preparation: Filter the conjugation reaction mixture through a 0.22 µm filter.

  • Instrumentation: Use an HPLC system equipped with a size-exclusion column appropriate for the molecular weight of the conjugate and a UV detector.

  • Method: Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline). Inject the sample and run an isocratic elution.

  • Data Analysis: The conjugated product, being larger, will elute earlier than the unconjugated protein.[7] The unreacted this compound will elute much later. Integrate the peak areas to determine the relative amounts of conjugate, unreacted protein, and other species.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy can provide direct evidence of amide bond formation, which is the likely linkage if the amine group of this compound reacts with a carboxylic acid on the target molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Purified_Conjugate Purified and Lyophilized Conjugate KBr_Pellet Prepare KBr Pellet or Cast Film Purified_Conjugate->KBr_Pellet FTIR_Spectrometer Acquire IR Spectrum KBr_Pellet->FTIR_Spectrometer Spectrum_Comparison Compare Spectra (Conjugate vs. Starting Materials) FTIR_Spectrometer->Spectrum_Comparison Amide_Bands Identify Amide I and Amide II Bands Spectrum_Comparison->Amide_Bands

FTIR Spectroscopy Workflow

Protocol: FTIR Analysis

  • Sample Preparation: The sample should be purified and lyophilized to remove water, which has strong IR absorption. The sample can be prepared as a KBr pellet or cast as a thin film on an IR-transparent window.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the conjugate with the spectra of the starting materials. The formation of an amide bond is indicated by the appearance of the amide I band (C=O stretch) around 1650 cm⁻¹ and the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.[7] The presence of a characteristic peak for the alkyne group (C≡C-H stretch) around 3300 cm⁻¹ from the propargyl group should also be confirmed.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their modified molecules for downstream applications.

References

A Comparative Guide to Analytical Techniques for Characterizing Propargyl-PEG6-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional polyethylene (B3416737) glycol (PEG) linkers such as Propargyl-PEG6-NH2 is paramount for the successful development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutics. Verifying the identity, purity, and functionality of these linkers is a critical step that ensures reproducibility and efficacy in subsequent conjugation reactions.

This guide provides an objective comparison of key analytical techniques for the comprehensive characterization of this compound conjugates. We will delve into the experimental protocols, present quantitative data for comparison, and provide visual workflows to aid in the selection of the most appropriate analytical strategy.

Key Analytical Techniques

A multi-faceted analytical approach is essential for the thorough characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and functional integrity of the molecule.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative information obtained from each analytical technique for a typical this compound sample.

Analytical TechniqueParameterTypical Result for this compoundPurpose
¹H NMR Spectroscopy Chemical Shift (δ)Propargyl (C≡C-H): ~2.5 ppm; PEG backbone: ~3.6 ppm; Amine (CH₂-NH₂): ~2.9 ppmConfirms the presence of key functional groups and the PEG backbone.
IntegrationRatio of protons in propargyl, PEG, and amine groupsQuantifies the relative number of protons, confirming the structure.
¹³C NMR Spectroscopy Chemical Shift (δ)Propargyl (C≡C): ~75, 80 ppm; PEG backbone: ~70 ppm; Amine (CH₂-NH₂): ~40 ppmProvides detailed information on the carbon skeleton of the molecule.
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ = 320.21Confirms the molecular weight of the conjugate, providing unequivocal identification.
RP-HPLC Purity>95%Determines the purity of the conjugate and quantifies impurities.[1]
Retention TimeVaries based on column and methodProvides a characteristic retention time for the specific molecule under defined conditions.
FTIR Spectroscopy Wavenumber (cm⁻¹)C≡C-H stretch: ~3300 cm⁻¹; C-O-C stretch (PEG): ~1100 cm⁻¹; N-H bend: ~1600 cm⁻¹Identifies the presence of specific functional groups.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms and quantifying the functional end groups.[3][4]

Methodology:

  • System: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Integrate the characteristic peaks corresponding to the propargyl proton (singlet), the PEG backbone protons (multiplet), and the methylene (B1212753) protons adjacent to the amine group (triplet).

    • The ratio of these integrals should correspond to the theoretical proton count of the molecule.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Identify the chemical shifts for the acetylenic carbons, the PEG backbone carbons, and the carbon adjacent to the amine.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the conjugate, providing unequivocal confirmation of its identity.[5][6]

Methodology:

  • System: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute the polar this compound molecule.

  • Ionization Mode: Positive ion mode is generally used for amine-containing compounds.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the conjugate and quantify any impurities.

Methodology:

  • System: An HPLC or UPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as PEG lacks a strong UV chromophore.[8][9][10]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with an optional acid modifier (e.g., 0.1% TFA or Formic Acid).

  • Mobile Phase B: Acetonitrile with the same modifier.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: Typically 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[1]

  • Detection: CAD or ELSD.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[11]

Methodology:

  • System: An FTIR spectrometer.

  • Sample Preparation: As this compound is a liquid, a few drops can be placed directly on a salt plate (e.g., NaCl) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[12][13]

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the alkyne C-H stretch, the ether C-O-C stretch of the PEG backbone, and the N-H bending of the primary amine.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound conjugates.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Confirmation Synthesis This compound Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC (RP-HPLC) Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups Final_Confirmation Final Product Confirmation Structure->Final_Confirmation Purity->Final_Confirmation Identity->Final_Confirmation Functional_Groups->Final_Confirmation

Caption: Comprehensive characterization workflow for this compound.

Analytical_Technique_Comparison cluster_main This compound Characterization cluster_nmr_info Provides cluster_ms_info Provides cluster_hplc_info Provides cluster_ftir_info Provides NMR NMR Spectroscopy NMR_info1 Structural Elucidation NMR->NMR_info1 NMR_info2 Functional Group Quant. NMR->NMR_info2 MS Mass Spectrometry MS_info1 Molecular Weight MS->MS_info1 MS_info2 Identity Confirmation MS->MS_info2 HPLC HPLC HPLC_info1 Purity HPLC->HPLC_info1 HPLC_info2 Impurity Profile HPLC->HPLC_info2 FTIR FTIR Spectroscopy FTIR_info1 Functional Group ID FTIR->FTIR_info1

Caption: Information provided by each analytical technique.

Conclusion

The characterization of this compound conjugates requires a synergistic combination of analytical techniques. While NMR and Mass Spectrometry are indispensable for confirming the structure and identity, HPLC is crucial for assessing purity. FTIR serves as a rapid and straightforward method for verifying the presence of the key functional groups. By employing the methodologies outlined in this guide, researchers can ensure the quality and reliability of their bifunctional PEG linkers, paving the way for the successful development of novel therapeutics.

References

A Head-to-Head Comparison: Propargyl-PEG6-NH2 versus Amine-Reactive PEGylation for Mass Spectrometry-Based Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins with polyethylene (B3416737) glycol (PEG) is a cornerstone of modern bioconjugation and proteomics. The choice of PEGylation reagent and conjugation chemistry profoundly impacts not only the efficiency of labeling but also the subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of two distinct strategies for protein PEGylation ahead of MS analysis: a "click chemistry" approach utilizing Propargyl-PEG6-NH2 and a direct amine-reactive approach.

This comparison will delve into the underlying chemistries, workflows, and the quality of data that can be expected from each, supported by experimental considerations and data interpretation for mass spectrometry.

At a Glance: Two Strategies for Protein PEGylation

FeatureThis compound Workflow Amine-Reactive PEGylation (e.g., NHS-PEG)
Reactive Principle Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ("Click Chemistry")Nucleophilic substitution at primary amines (lysine residues, N-terminus)
Workflow Complexity Two-step: 1) Introduction of an azide (B81097) or alkyne handle onto the protein. 2) Click reaction with the corresponding PEG reagent.One-step: Direct reaction of the amine-reactive PEG with the protein.
Site-Specificity Potentially higher, depending on the method used to introduce the bioorthogonal handle.Generally targets all accessible primary amines, leading to a heterogeneous mixture of products.
Reaction Conditions Mild, aqueous conditions. CuAAC requires a copper catalyst, which can have implications for protein integrity.Typically aqueous buffer at pH 7-9.
Bond Stability Triazole linkage is highly stable.Amide bond is highly stable.

In-Depth Comparison

Chemistry and Reaction Specificity

This compound is a key component of the bioorthogonal click chemistry toolkit. It contains a terminal alkyne group that can react with an azide-modified molecule to form a stable triazole linkage. For protein modification, this typically involves a two-step process. First, the protein is functionalized with an azide group, often by reacting primary amines with an azide-containing N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG-NHS). Subsequently, the azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst (CuAAC).[1]

An alternative to CuAAC is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the use of a potentially cytotoxic copper catalyst but typically exhibits slower reaction kinetics. A comparative study on O-GlcNAcylated proteins found that CuAAC with a biotin-diazo-alkyne probe identified more proteins (229) than SPAAC with a biotin-DIBO-alkyne probe (188), suggesting a higher labeling efficiency for CuAAC in that context.[2]

Amine-reactive PEGylation , most commonly employing NHS esters (e.g., NHS-PEG-linker), is a more direct approach. The NHS ester reacts with primary amines on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[3] This reaction is straightforward but generally results in a heterogeneous mixture of PEGylated proteins, with PEG chains attached at various accessible sites.[4]

Experimental Workflow and Considerations

The choice between these two strategies has significant implications for the experimental workflow.

This compound Workflow:

cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry cluster_2 Downstream Analysis Protein Native Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein Reaction at primary amines Azide_NHS Azide-NHS Ester Azide_NHS->Azide_Protein PEG_Protein PEGylated Protein Azide_Protein->PEG_Protein CuAAC Reaction (Copper Catalyst) Propargyl_PEG This compound Propargyl_PEG->PEG_Protein MS_Analysis LC-MS/MS Analysis PEG_Protein->MS_Analysis Enzymatic Digestion

This compound Click Chemistry Workflow

Amine-Reactive PEGylation Workflow:

cluster_0 One-Step PEGylation cluster_1 Downstream Analysis Protein Native Protein PEG_Protein PEGylated Protein Protein->PEG_Protein Reaction at primary amines NHS_PEG NHS-PEG Reagent NHS_PEG->PEG_Protein MS_Analysis LC-MS/MS Analysis PEG_Protein->MS_Analysis Enzymatic Digestion

Direct Amine-Reactive PEGylation Workflow

Mass Spectrometry Analysis: Data and Interpretation

The primary challenges in the mass spectrometry analysis of PEGylated proteins are the heterogeneity of the sample (due to varying numbers of PEG chains attached and different attachment sites) and the polydispersity of many PEG reagents.[5]

Identifying PEGylation Sites

A key objective in the MS analysis of modified proteins is the identification of the specific amino acid residues that have been modified.

  • With this compound: The two-step nature of this workflow can be leveraged for more precise site identification. By first introducing a small, defined azide tag, the initial modification can be characterized by MS. After the subsequent click reaction with the larger this compound, the change in mass further confirms the modification at the pre-identified sites.

  • With Amine-Reactive PEGylation: Identifying modification sites in a heterogeneously PEGylated protein sample is more challenging. Peptide mapping, which involves digesting the PEGylated protein and analyzing the resulting peptides by LC-MS/MS, is the standard approach.[4] Peptides containing the PEG modification will exhibit a characteristic mass shift. However, the large mass of the PEG chain can complicate data analysis and fragment ion interpretation.

To address this, cleavable PEG linkers have been developed. These linkers can be cleaved under specific conditions, leaving a small mass tag on the modified amino acid, which simplifies MS analysis and facilitates site identification.[6]

Quantitative Performance

Quantitative analysis aims to determine the extent of PEGylation.

MetricThis compound WorkflowAmine-Reactive PEGylation
Labeling Efficiency Dependent on the efficiency of both the initial handle introduction and the subsequent click reaction. CuAAC is generally highly efficient.Dependent on reaction conditions (pH, reagent concentration, time) and the accessibility of amine groups.
Quantification of Modification Sites Can be more straightforward due to the potential for a more homogenous product.Requires sophisticated MS techniques and data analysis to quantify the relative abundance of different PEGylated forms.

A study comparing reductive amination (RA) with NHS-ester chemistry for protein conjugation found that RA displayed a higher maximum reaction rate and offered greater site selectivity.[7] While not a direct comparison to click chemistry, this highlights that different amine-targeting chemistries can yield significantly different quantitative outcomes.

Experimental Protocols

Protocol 1: Protein Labeling via this compound and Click Chemistry

This protocol assumes the protein of interest has been functionalized with an azide group.

  • Protein Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).

    • Prepare a 10 mM stock solution of copper(II) sulfate (B86663) in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein, this compound (e.g., 10-fold molar excess over the protein), and the copper-chelating ligand.

    • Add copper(II) sulfate to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Mass Spectrometry Analysis:

    • Denature, reduce, and alkylate the PEGylated protein.

    • Digest the protein with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including the mass of the this compound modification plus the triazole remnant on the modified amino acid as a variable modification.

Protocol 2: Protein Labeling with an Amine-Reactive NHS-PEG Reagent
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.[8]

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG reagent in a dry, water-miscible organic solvent like DMSO to a concentration of 10 mM.[8]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS-PEG reagent to the protein solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]

  • Quenching and Purification: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Remove excess, unreacted PEG reagent by size-exclusion chromatography or dialysis.

  • Mass Spectrometry Analysis: Follow the same procedure as in Protocol 1, searching for the mass of the NHS-PEG reagent as a variable modification on lysine residues and the N-terminus.

Conclusion

The choice between a this compound-based click chemistry workflow and a direct amine-reactive PEGylation strategy depends on the specific goals of the experiment.

  • This compound offers the potential for greater control over the site of modification and can lead to a more homogenous product, which can simplify downstream analysis. However, the two-step workflow is more complex and, in the case of CuAAC, requires the use of a copper catalyst that may need to be carefully removed.

  • Amine-reactive PEGylation is a simpler, one-step method that is well-suited for applications where a heterogeneous mixture of PEGylated species is acceptable. While powerful, the resulting sample complexity can pose a significant challenge for detailed characterization by mass spectrometry.

For researchers seeking to understand the precise location and stoichiometry of PEGylation, the control offered by a click chemistry approach may be advantageous. For applications where the primary goal is to globally modify a protein to enhance properties like solubility or in vivo half-life, the simplicity of amine-reactive PEGylation is often sufficient. The continual development of new bioorthogonal reactions and cleavable linkers will undoubtedly continue to expand the toolkit available for the precise and detailed analysis of modified proteins by mass spectrometry.

References

A Comparative Guide to HPLC Methods for Purifying and Analyzing Propargyl-PEG6-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bifunctional linkers such as Propargyl-PEG6-NH2, robust analytical and purification methods are paramount to ensure the quality and success of subsequent conjugation reactions. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and powerful technique for both the purification of these linkers and the in-process monitoring of their reactions. This guide provides a comparative overview of HPLC methods, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most suitable strategy.

Analytical HPLC for Reaction Monitoring and Purity Assessment

Analytical HPLC is crucial for determining the purity of this compound and for monitoring the progress of reactions where it is a starting material. Given that this compound lacks a strong UV chromophore, alternative detection methods are necessary for sensitive and accurate analysis.

Comparison of Analytical HPLC Methods
ParameterMethod 1: RP-HPLC with ELSDMethod 2: RP-HPLC with CADMethod 3: HILIC with ELSD/CAD
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)C8 or C18 (e.g., 4.6 x 150 mm, 3.5 µm)Amide or Diol (e.g., 4.6 x 100 mm, 3 µm)
Mobile Phase A: Water with 0.1% TFAB: Acetonitrile (B52724) with 0.1% TFAA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Acetonitrile with 0.1% TFAB: Water with 0.1% TFA
Gradient 5% to 95% B over 20 min10% to 90% B over 15 min95% to 50% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD)Charged Aerosol Detector (CAD)ELSD or CAD
Pros Good sensitivity for non-volatile analytes, compatible with gradients.[1]Excellent sensitivity for non-volatile and semi-volatile analytes, wider dynamic range than ELSD.[2]Better retention and separation of very polar analytes.
Cons Non-linear response, less sensitive than CAD for some analytes.Requires volatile mobile phases.Can have longer equilibration times.
Estimated Retention Time ~12.5 min~10.8 min~9.2 min
Peak Width (at half height) ~0.20 min~0.18 min~0.22 min
Resolution (from a less polar impurity) > 2.0> 2.5> 1.8

Note: The quantitative data in the table is representative for a small, bifunctional PEG linker and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Experimental Protocol: Analytical RP-HPLC with ELSD

This protocol describes a general method for the analysis of a this compound reaction mixture.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD).[1]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample solvent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30 °C.

  • Injection volume: 10 µL.

  • ELSD settings: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 SLM.

  • Gradient program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the reaction mixture or purified product in the sample solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurities.

  • Calculate the purity of the product as a percentage of the total peak area.

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Reaction Mixture dissolve Dissolve in Water/Acetonitrile sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc RP-HPLC System (C18 Column) filter->hplc elsd ELSD Detector hplc->elsd chromatogram Obtain Chromatogram elsd->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Analytical HPLC Workflow

Preparative HPLC for Purification of this compound

Preparative HPLC is employed to isolate and purify this compound from unreacted starting materials and byproducts. The principles are similar to analytical HPLC, but the scale is larger to accommodate higher sample loads.

Comparison of Preparative HPLC Columns
Column TypeStationary PhaseParticle Size (µm)Loading CapacityResolutionProsCons
Standard Prep C1810ModerateGoodCost-effective, widely available.Lower efficiency than smaller particle sizes.
High-Performance Prep C185HighExcellentHigher resolution and throughput.More expensive, higher backpressure.
Flash Chromatography C18>20Very HighLowerHigh loading capacity, rapid purification.Lower resolution, not suitable for high-purity applications.
Experimental Protocol: Preparative RP-HPLC

This protocol provides a general method for the purification of gram-scale quantities of this compound.

1. Instrumentation and Materials:

  • Preparative HPLC system with a high-pressure gradient pump and fraction collector.

  • UV detector (for monitoring column equilibration and cleaning) and/or an appropriate mass-based detector for fraction analysis.

  • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Crude reaction mixture.

2. Chromatographic Conditions:

  • Flow rate: 20 mL/min.

  • Column temperature: Ambient.

  • Detection: UV at 214 nm (if applicable for byproducts) or collection of all fractions for subsequent analysis.

  • Gradient program (to be optimized based on analytical separation):

    Time (min) % Mobile Phase B
    0 10
    40 60
    45 95
    50 95
    50.1 10

    | 55 | 10 |

3. Purification Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition.

  • Inject the dissolved sample onto the equilibrated preparative column.

  • Collect fractions based on time or a detector signal.

  • Analyze the collected fractions using analytical HPLC to identify those containing the pure product.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

purification_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude Crude Reaction Mixture dissolve Dissolve in Mobile Phase A crude->dissolve prephplc Preparative RP-HPLC (C18 Column) dissolve->prephplc collect Fraction Collection prephplc->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize product Pure Product lyophilize->product

Preparative HPLC Purification Workflow

Alternative Purification and Analysis Methods

While HPLC is a dominant technique, other methods can be considered for specific applications.

  • Solid-Phase Extraction (SPE): Can be used for rapid, crude purification of propargylamines, especially for desalting or removing major non-polar or highly polar impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful analytical tool that combines the separation capabilities of HPLC with the mass identification of a mass spectrometer.[2][] This is particularly useful for confirming the identity of the product and byproducts in complex reaction mixtures.

Conclusion

The selection of an appropriate HPLC method for the purification and analysis of this compound reactions is critical for ensuring the quality and success of subsequent bioconjugation applications. For analytical purposes, Reversed-Phase HPLC with either an Evaporative Light Scattering Detector or a Charged Aerosol Detector provides excellent sensitivity and resolution. For purification, preparative Reversed-Phase HPLC on a C18 stationary phase is a robust and scalable method. By carefully selecting the column, mobile phase, and detector, researchers can develop reliable and efficient HPLC workflows for their specific needs.

References

Propargyl-PEG6-NH2 in Bioconjugation: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of drug development, diagnostics, and proteomics, the precise and stable covalent linkage of biomolecules is paramount. Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutics. Among the diverse array of PEG linkers, Propargyl-PEG6-NH2, a heterobifunctional linker, offers a unique combination of functionalities for advanced bioconjugation strategies. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal tool for their specific needs.

This compound is a versatile linker featuring a terminal alkyne (propargyl) group and a primary amine group, separated by a six-unit polyethylene glycol spacer.[1][2] The alkyne group enables highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage.[3] The primary amine can be conjugated to biomolecules through various methods, most commonly by reacting with N-hydroxysuccinimide (NHS) esters or by forming an amide bond with carboxylic acids.[1][4] This dual functionality allows for a two-step, orthogonal conjugation strategy.

Quantitative Performance Comparison of PEG Linkers

The choice of a PEG linker significantly impacts the efficiency of the conjugation reaction, the stability of the resulting bioconjugate, and its ultimate performance. The following tables summarize key quantitative and qualitative data to facilitate a direct comparison between this compound (utilized in CuAAC) and other common PEG linkers.

Table 1: Comparison of Reaction Efficiency and Kinetics

Linker Type (Reaction)Typical YieldReaction TimeKey Kinetic Considerations
Propargyl-PEG-NH2 (CuAAC) >95%[3]1-4 hours[5]Reaction rate is second order in copper and can be accelerated by ligands.[6]
NHS-Ester-PEG (Amine coupling) 75-95% (variable)[7]30-120 minutes[8]NHS esters are highly susceptible to hydrolysis, which competes with the conjugation reaction, especially at higher pH.[7]
Maleimide-PEG (Thiol coupling) >90%[9]< 1 hour[9]Rapid at pH 6.5-7.5; reactivity with amines increases at pH > 7.5.[10]
DBCO-PEG (SPAAC) >90%[11]2-12 hours[11]Slower than CuAAC but avoids the need for a cytotoxic copper catalyst.[11]

Note: The data presented are generalized from various studies and can be influenced by specific reaction conditions, biomolecules, and linker lengths.

Table 2: Comparison of Linkage Stability and Properties

Linker TypeResulting LinkageStabilityKey Properties
Propargyl-PEG-NH2 (CuAAC) 1,4-disubstituted 1,2,3-triazoleVery High[12][13]Highly stable to hydrolysis, oxidation, reduction, and enzymatic cleavage. Considered a good mimic of the amide bond.[5][14]
NHS-Ester-PEG (Amine coupling) AmideVery High[7]Stable under most physiological conditions.
Maleimide-PEG (Thiol coupling) ThioetherModerate to High[15]The thioether bond is generally stable, but the succinimide (B58015) ring can undergo hydrolysis, and the entire adduct is susceptible to retro-Michael reactions, leading to deconjugation.[15]
DBCO-PEG (SPAAC) 1,4,5-trisubstituted 1,2,3-triazoleVery High[12]Similar high stability to the triazole formed via CuAAC.[12]

Experimental Workflows and Chemistries

The selection of a linker dictates the entire bioconjugation workflow. This compound allows for a sequential conjugation strategy, which can be advantageous for creating complex bioconjugates.

G cluster_0 General Bioconjugation Workflow A Biomolecule 1 (e.g., Antibody) B Linker Activation/ Functionalization A->B C Conjugation Reaction B->C E Purification C->E D Biomolecule 2 (e.g., Drug, Dye) D->C F Characterization E->F G Final Bioconjugate F->G

Caption: General workflow for bioconjugation.

The specific chemistry employed for conjugation is determined by the functional groups on the linker and the target biomolecule.

G cluster_1 Amine-Reactive (NHS Ester) cluster_2 Thiol-Reactive (Maleimide) cluster_3 Click Chemistry (CuAAC) a1 Protein-NH2 a3 Protein-NH-CO-PEG-Linker (Stable Amide Bond) a1->a3 pH 7.2-9.0 a2 NHS-PEG-Linker a2->a3 b1 Protein-SH b3 Protein-S-Linker (Stable Thioether Bond) b1->b3 pH 6.5-7.5 b2 Maleimide-PEG-Linker b2->b3 c1 Biomolecule-N3 (Azide) c3 Biomolecule-Triazole-PEG-Linker (Stable Triazole Ring) c1->c3 Cu(I) catalyst c2 Propargyl-PEG-Linker (Alkyne) c2->c3

Caption: Common bioconjugation chemistries.

Detailed Experimental Protocols

Reproducibility in bioconjugation relies on well-defined experimental protocols. The following are representative methodologies for key linker types.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a small molecule with a carboxylic acid to the amine group of this compound, followed by a CuAAC reaction to a protein containing an azide (B81097) group.

Step 1: Activation of Carboxylic Acid and Conjugation to this compound

  • Materials:

    • Small molecule with a carboxylic acid group.

    • This compound.

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • N-hydroxysuccinimide (NHS).

    • Anhydrous Dimethylformamide (DMF).

    • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Procedure:

    • Dissolve the carboxylic acid-containing small molecule in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

    • Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Dissolve this compound in DMF and add it to the activated small molecule solution (1.0 equivalent).

    • Let the reaction proceed for 2-4 hours at room temperature.

    • Monitor the reaction progress by LC-MS or TLC.

    • Purify the resulting Propargyl-PEG6-small molecule conjugate by reverse-phase HPLC.

Step 2: CuAAC ("Click") Reaction to an Azide-Modified Protein [16][17]

  • Materials:

    • Azide-modified protein (in PBS, pH 7.4).

    • Propargyl-PEG6-small molecule conjugate from Step 1.

    • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

    • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).

    • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water).

  • Procedure:

    • In a reaction tube, add the azide-modified protein to the desired final concentration (e.g., 50 µM) in PBS.

    • Add the Propargyl-PEG6-small molecule conjugate to the protein solution (typically 2-5 fold molar excess).

    • In a separate tube, premix the CuSO4 and THPTA ligand solutions.

    • Add the CuSO4/ligand premix to the protein-linker solution. The final concentration of copper is typically 0.1-0.25 mM, with a 5-fold excess of ligand.[16]

    • Add aminoguanidine to a final concentration of 5 mM.[16]

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[16]

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

    • Purify the final bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

    • Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: One-Step Protein Conjugation using an NHS-Ester PEG Linker[8]
  • Materials:

    • Protein to be labeled (e.g., antibody at 1-10 mg/mL).

    • Amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • NHS-Ester PEG linker.

    • Anhydrous DMSO or DMF.

    • Desalting column or dialysis cassette for purification.

  • Procedure:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Equilibrate the vial of NHS-Ester PEG linker to room temperature before opening.

    • Immediately before use, dissolve the NHS-Ester PEG in DMSO or DMF to a concentration of 10 mM. Do not store this solution.

    • Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

    • Remove the unreacted PEG linker and byproducts using a desalting column or dialysis.

    • Characterize the purified PEGylated protein by SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 3: Site-Specific Protein Conjugation using a Maleimide-PEG Linker[18]
  • Materials:

    • Protein with a free cysteine residue.

    • Thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5).

    • Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced.

    • Maleimide-PEG linker.

    • Quenching reagent (e.g., free cysteine or N-acetylcysteine).

    • Desalting column.

  • Procedure:

    • If necessary, reduce the protein's disulfide bonds with TCEP and then remove the reducing agent using a desalting column.

    • Dissolve the thiol-containing protein in the thiol-free buffer.

    • Dissolve the Maleimide-PEG linker in a suitable solvent (e.g., DMSO or water, depending on solubility).

    • Add a 5- to 10-fold molar excess of the Maleimide-PEG linker to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Quench any unreacted maleimide (B117702) groups by adding an excess of a free thiol-containing compound (e.g., cysteine).

    • Purify the conjugate from excess linker and quenching reagent using a desalting column or SEC.

    • Characterize the final product to confirm conjugation.

Conclusion

This compound is a powerful heterobifunctional linker that enables advanced bioconjugation strategies through its orthogonal reactive groups. Its ability to participate in high-yield, highly specific copper-catalyzed click chemistry results in an exceptionally stable triazole linkage, which is a significant advantage over other linker types like maleimides that can be susceptible to deconjugation.[12][15]

The choice of linker ultimately depends on the specific application. For applications requiring the utmost stability and the ability to perform sequential conjugations, the click chemistry approach enabled by this compound is an excellent choice. For routine labeling of primary amines where high stability is also required, NHS-ester PEGs offer a simpler, one-step workflow.[7] For site-specific conjugation to cysteine residues, maleimide-PEGs provide a rapid and efficient solution, though the stability of the linkage should be considered for long-term in vivo applications.[15] By carefully considering the quantitative data and experimental protocols presented, researchers can make an informed decision to select the most suitable PEG linker to achieve their bioconjugation goals.

References

Propargyl-PEG6-NH2: Unlocking Enhanced Performance in Bioconjugation and Drug Delivery Through Optimal Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is paramount to achieving therapeutic success. The linker, a seemingly simple component connecting the targeting moiety to the payload, plays a critical role in the overall efficacy, safety, and pharmacokinetic profile of the final construct. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and tunable nature. This guide provides an in-depth comparison of Propargyl-PEG6-NH2 with its shorter chain counterparts, highlighting the distinct advantages conferred by its extended length, supported by experimental data and detailed protocols.

The inclusion of a PEG spacer in a linker can dramatically alter the properties of a bioconjugate. The length of this spacer is a key design element that can be optimized to enhance solubility, reduce aggregation, minimize steric hindrance, and improve in vivo stability. This compound, with its six ethylene (B1197577) glycol units, offers a compelling balance of these attributes compared to shorter PEG linkers (e.g., PEG2, PEG3, PEG4).

Key Advantages of a Longer PEG Linker

A longer PEG chain, such as that in this compound, generally provides several key benefits over shorter linkers:

  • Enhanced Hydrophilicity and Solubility: The repeating ether units in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the entire molecule.[1] This is particularly crucial when working with hydrophobic payloads, as it can prevent aggregation and improve the overall developability of the therapeutic.[2][]

  • Reduced Steric Hindrance and Improved Flexibility: The extended length of the PEG6 linker provides greater spatial separation between the conjugated molecules.[4] This increased distance and flexibility can be critical for allowing each component to adopt its optimal conformation for binding to its respective target, which is especially important in the formation of the ternary complex in PROTACs.[5][6]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in-vivo half-life of biologics.[2] The increased hydrodynamic radius conferred by a longer PEG chain reduces renal clearance, leading to longer circulation times.[2][7] This can result in greater accumulation of the therapeutic at the target site.[2][8]

  • Reduced Immunogenicity: The flexible PEG chain can create a protective hydrophilic shield around the bioconjugate, masking it from the immune system and potentially reducing its immunogenicity.[2][9]

Comparative Performance Data

The optimal PEG linker length is often a balance between achieving desired physicochemical properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of ADCs and PROTACs.

Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
Linker LengthADC Construct (Antibody-Payload)Cell LineIC50 (nM)Key Observation
Short PEG (e.g., PEG2, PEG4) Trastuzumab-MMAESK-BR-3~1-5Shorter linkers can lead to high potency in vitro.[10]
Longer PEG (e.g., PEG8, PEG12) Trastuzumab-MMAESK-BR-3~5-15A slight decrease in in-vitro potency is sometimes observed with longer linkers, potentially due to hindered payload release or cell penetration.[2]

Note: The data presented is a synthesis of findings from multiple research articles and should be considered illustrative. Actual IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Impact of PEG Linker Length on In Vivo Pharmacokinetics of ADCs
Linker LengthADC ConstructTypical Half-LifeKey Observation
Short PEG (e.g., PEG4) Trastuzumab-DM1Moderately extendedProvides a balance between improved pharmacokinetics and potent cytotoxicity.
Longer PEG (e.g., PEG8, PEG10k) Trastuzumab-DM1Significantly extendedThe increased hydrodynamic radius from the long PEG chain reduces renal clearance, leading to a longer circulation time.[2]

Note: This table illustrates general principles of PEGylation and its impact on pharmacokinetics.

Impact of PEG Linker Length on PROTAC Efficacy
Linker (PEG Units)Target ProteinCell LineDC50 (nM)Dmax (%)Key Observation
2BRD4HEK293T>1000<50A short linker may cause steric clashes, preventing the formation of a stable ternary complex.[11][12]
4BRD4HEK293T~50~90An intermediate length can be effective, but may not be optimal.[6]
6 BRD4 HEK293T ~10 >95 Often identified as an optimal length for promoting a stable and productive ternary complex, leading to potent degradation. [6][11]
8BRD4HEK293T~25>95A longer linker can still be effective but may introduce excessive flexibility, slightly reducing potency.[11]

Note: The data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures.

Protocol 1: Determination of In Vitro Cytotoxicity (IC50) of ADCs
  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in the cell culture medium. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 2: In Vivo Pharmacokinetic Study
  • Animal Model: Use appropriate animal models (e.g., mice or rats).

  • ADC Administration: Administer a single intravenous dose of the ADCs with different PEG linkers to the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification of ADC: Measure the concentration of the ADC in the plasma samples using a validated analytical method, such as ELISA.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Culture the target cells and treat them with varying concentrations of the PROTACs with different PEG linkers for a specific duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing the Impact of Linker Length

The following diagrams illustrate key concepts related to the function of PEG linkers in bioconjugates.

Caption: Impact of PEG linker length on PROTAC-mediated ternary complex formation.

ADC_Workflow cluster_0 ADC Construction cluster_1 Mechanism of Action Antibody Antibody Linker Propargyl-PEG-NH2 Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Conjugation ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cancer Cell ADC->Target_Cell Binding to Antigen Internalization Internalization Target_Cell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: General workflow for the construction and mechanism of action of an ADC.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective bioconjugates. This compound offers a compelling set of advantages over shorter PEG linkers, primarily through its ability to enhance hydrophilicity, provide greater flexibility, and improve pharmacokinetic properties. While the optimal linker length is ultimately dependent on the specific application and the molecules being conjugated, the evidence suggests that a PEG6 linker often represents a favorable starting point for optimization in both ADC and PROTAC development. By carefully considering the impact of linker length and conducting systematic experimental evaluations, researchers can unlock the full therapeutic potential of their bioconjugate candidates.

References

Evaluating the In Vivo Stability of Propargyl-PEG6-NH2 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the in vivo performance of bioconjugates such as antibody-drug conjugates (ADCs). The ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while enabling efficient payload delivery to the target site. This guide provides a comparative evaluation of the in vivo stability of the Propargyl-PEG6-NH2 linker, a component often used in click chemistry applications, against other commonly employed linker technologies.

The this compound linker combines three key features: a terminal propargyl group for bioorthogonal conjugation, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a primary amine for initial conjugation to a biomolecule or payload. The in vivo stability of a bioconjugate utilizing this linker is primarily determined by the integrity of the linkage formed by the propargyl group, which is typically a highly stable 1,2,3-triazole ring formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Comparative In Vivo Stability of Linker Technologies

The stability of linkers is often assessed by monitoring the drug-to-antibody ratio (DAR) over time in plasma, with a decrease indicating premature drug deconjugation. While specific in vivo stability data for the this compound linker is not extensively documented in publicly available literature, its stability can be inferred from the known high stability of the triazole linkage it forms. The following tables summarize available quantitative data for common alternative linker technologies.

Table 1: In Vivo Stability of Cleavable Linkers

Linker TypeADC ModelAnimal ModelKey Stability Findings
Valine-Citrulline-PABC (VC-PABC)ITC6104ROMouseUnstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[1]
Valine-Citrulline (Vedotin)anti-CD79b-MMAERatShowed rapid payload loss in plasma.[2][3]
Tandem-Cleavage (Glucuronide-Dipeptide)anti-CD79b-MMAERatRemained mostly intact through day 12 in plasma, demonstrating enhanced stability over standard VC linkers.[2][3]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROMouseStable in in vivo pharmacokinetic studies.[1][4]

Table 2: In Vivo Stability of Non-Cleavable and Click Chemistry Linkers

Linker TypeADC ModelAnimal ModelKey Stability Findings
Triazole (via Click Chemistry) General PeptidomimeticsIn Vivo ModelsThe 1,2,3-triazole linkage is exceptionally stable and resistant to enzymatic cleavage, oxidation, and hydrolysis.
SMCC (Thioether)Ado-trastuzumab emtansineHumanExhibits high stability in plasma, with payload release primarily occurring after lysosomal degradation of the antibody.
Maleimide (B117702)General ADCsIn Vivo ModelsSusceptible to retro-Michael reaction, leading to premature payload release. Stabilized maleimide derivatives show improved stability.

Experimental Protocols for Evaluating In Vivo Linker Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The two most common bioanalytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

ELISA-Based Quantification of Intact Bioconjugate

This method measures the concentration of the intact bioconjugate (e.g., antibody with payload attached) over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the bioconjugate intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[5]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the antibody portion of the conjugate.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact bioconjugate will bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the payload. This will only bind to conjugates that have retained their payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme, which will produce a detectable signal proportional to the amount of intact conjugate.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of payload that has been prematurely released from the bioconjugate into circulation.[5]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the bioconjugate.[5]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.[5]

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for highly specific and sensitive quantification of the free payload.[5]

Visualization of Key Concepts

Experimental Workflow for In Vivo Stability Assessment cluster_animal_phase In Vivo Phase cluster_elisa ELISA for Intact ADC cluster_lcms LC-MS/MS for Free Payload A Animal Dosing (e.g., IV injection of ADC) B Blood Sample Collection (Time Points) A->B C Plasma Preparation B->C D Antigen Coating C->D Plasma Sample H Protein Precipitation C->H Plasma Sample E Plasma Incubation D->E F Detection with Anti-Payload Antibody E->F G Signal Quantification F->G L L G->L Intact ADC Concentration I Supernatant Separation H->I J LC Separation of Small Molecules I->J K MS/MS Detection of Free Payload J->K M M K->M Free Payload Concentration

Caption: Workflow for assessing the in vivo stability of ADCs.

Comparison of Linker Stability Pathways cluster_propargyl Propargyl-PEG Linker (Click Chemistry) cluster_vc Val-Cit-PABC Linker (Cleavable) cluster_smcc SMCC Linker (Non-Cleavable) P_Stable Intact Conjugate (Stable Triazole Linkage) P_Release Payload Release (Post-Lysosomal Degradation) P_Stable->P_Release Highly Stable in Circulation VC_Stable Intact Conjugate VC_Premature Premature Payload Release (e.g., via Ces1c in mice) VC_Stable->VC_Premature Potential Instability VC_Intracellular Intracellular Release (via Cathepsin B) VC_Stable->VC_Intracellular Desired Pathway S_Stable Intact Conjugate (Stable Thioether Bond) S_Release Payload Release (Post-Lysosomal Degradation) S_Stable->S_Release Highly Stable in Circulation

Caption: Conceptual stability pathways of different linker types.

Conclusion

The this compound linker, when utilized in click chemistry-based conjugation, is expected to form a highly stable triazole linkage, offering significant advantages in terms of in vivo stability compared to traditional cleavable linkers like Val-Cit-PABC, especially in preclinical rodent models. The inclusion of a PEG6 spacer further enhances its properties by improving solubility and potentially prolonging circulation half-life. While direct comparative in vivo data for this specific linker remains limited, the fundamental stability of the triazole ring suggests it is a robust choice for applications requiring high circulatory stability. For definitive evaluation, it is recommended that researchers conduct head-to-head in vivo stability studies using the protocols outlined above, comparing their this compound-based conjugate with established linker technologies.

References

Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of the linker in Proteolysis Targeting Chimera (PROTAC) design, this guide offers a comparative analysis of flexible and rigid linkers, supported by experimental data and detailed protocols to inform rational drug design and development.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. Connecting these two is a chemical linker, a component that is far from being a passive spacer. The linker's length, composition, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[1][2]

The choice between a flexible and a rigid linker is a pivotal decision in the PROTAC design process. While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.[1][3] This guide provides a comprehensive comparison of these two linker classes, presenting quantitative data, detailed experimental protocols, and visual aids to assist researchers in making informed decisions for their drug discovery programs.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data from studies that have investigated the impact of linker flexibility on these key parameters. It is important to note that direct comparisons across different targets and cell lines can be challenging, but the data presented here illustrates the significant influence of the linker's nature.

Table 1: Performance Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1 FlexibleAlkyl Chain396MV4;11
QCA570 RigidEthynyl (B1212043) Group<1>95MV4;11

Data synthesized from published literature.[2] This case highlights how the introduction of a rigid ethynyl group in place of a more flexible alkyl chain can lead to a significant increase in potency for degrading BRD4.

Table 2: Impact of Linker Type on Androgen Receptor (AR) Degradation
PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC (Alkyl) FlexibleAlkyl Chain>1000<20LNCaP
PROTAC 50 RigidPiperazine-based<1>90LNCaP

Data synthesized from published literature.[2] In this example, a PROTAC with a flexible alkyl linker was largely inactive, while the incorporation of a rigid piperazine-containing linker resulted in a highly potent AR degrader.

Key Considerations: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., Alkyl, PEG)Rigid Linkers (e.g., Piperazine, Alkynes)
Conformational Freedom High. Allows for multiple binding orientations, potentially increasing the chances of forming a productive ternary complex.[4]Low. Pre-organizes the PROTAC into a specific conformation.[1]
Ternary Complex Stability Can be lower due to an entropic penalty upon binding.[3][4]Can be higher if the pre-organized conformation is optimal for ternary complex formation.[1]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.[2][4]Often more synthetically challenging to prepare.[4]
Physicochemical Properties PEG linkers can improve solubility.[5] Alkyl linkers can be hydrophobic, potentially limiting solubility and uptake.[1]Can improve pharmacokinetic properties.[1] May also enhance solubility and metabolic stability depending on the incorporated motifs.[5]
Optimization Process Often the starting point for linker design due to ease of synthesis and length variation.[4]Typically explored after initial hits with flexible linkers to refine potency and properties.

Experimental Protocols

To systematically evaluate and compare the efficacy of different PROTAC linkers, a well-defined experimental workflow is essential. This should encompass the assessment of key parameters, from initial binding to final protein degradation.

Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the PROTAC is titrated into a solution containing the target protein and the E3 ligase. The heat released or absorbed upon binding is measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.

  • General Protocol:

    • Prepare purified solutions of the target protein, E3 ligase, and PROTAC in a matched buffer.

    • To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.

    • Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.

    • Load the titrand (e.g., target protein) into the sample cell.

    • Perform a series of injections while monitoring the heat changes.

    • Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein within the cell.

  • Principle: Cells are treated with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein). The target protein is then immunoprecipitated, and the level of ubiquitination is assessed by Western blotting.

  • General Protocol:

    • Culture cells to the desired density.

    • Treat the cells with the PROTAC at various concentrations and a proteasome inhibitor (e.g., MG132) for a specified time.

    • Lyse the cells and perform immunoprecipitation for the target protein.

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.

Protein Degradation Assay: Western Blot

This is the most common method to quantify the extent of target protein degradation.

  • Principle: Cells are treated with the PROTAC, and the level of the target protein is measured by Western blotting.

  • General Protocol:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Treat the cells with a range of PROTAC concentrations for a set time period (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

    • Quantify the band intensities to determine the DC50 and Dmax values.[6]

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway, a typical experimental workflow, and the logical relationship between linker design and PROTAC performance.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Design PROTAC Design (Flexible vs. Rigid Linker) Synthesis Chemical Synthesis Design->Synthesis BindingAssay Binding Assays (e.g., SPR, FP) Synthesis->BindingAssay TernaryAssay Ternary Complex Formation (e.g., ITC) BindingAssay->TernaryAssay Ubiquitination Ubiquitination Assay TernaryAssay->Ubiquitination Degradation Protein Degradation Assay (Western Blot) Ubiquitination->Degradation Viability Cell Viability Assay (e.g., MTS) Degradation->Viability SAR Structure-Activity Relationship (SAR) Analysis Viability->SAR

A typical experimental workflow for PROTAC evaluation.

Linker_Design_Logic Start PROTAC Design Goal: Potent & Selective Degradation LinkerChoice Linker Type Selection Start->LinkerChoice Flexible Flexible Linker (e.g., Alkyl, PEG) LinkerChoice->Flexible Initial Exploration Rigid Rigid Linker (e.g., Piperazine, Alkyne) LinkerChoice->Rigid Potency Refinement Flex_Pros Pros: - Synthetic Accessibility - Conformational Sampling Flexible->Flex_Pros Flex_Cons Cons: - Entropic Penalty - Potential for Low Stability Flexible->Flex_Cons Optimization Iterative Optimization (SAR) Flexible->Optimization Rigid_Pros Pros: - Pre-organization - Improved PK Properties - Enhanced Stability Rigid->Rigid_Pros Rigid_Cons Cons: - Synthetic Complexity - Risk of Mismatched Conformation Rigid->Rigid_Cons Rigid->Optimization

Logical considerations for linker selection in PROTAC design.

References

Validating PROTAC Target Engagement: A Comparative Guide Featuring Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical step of validating target engagement. This guide provides an objective comparison of methods to validate the engagement of PROTACs with their intended protein targets, with a special focus on PROTACs synthesized using the Propargyl-PEG6-NH2 linker. By leveraging click chemistry, this linker facilitates the modular assembly of PROTACs, offering a balance of flexibility and hydrophilicity that can be crucial for optimal ternary complex formation and subsequent protein degradation.

This guide will delve into a comparative analysis of a PROTAC utilizing a PEG6 linker against other PROTACs with varying linker compositions for the same biological target. We will present supporting experimental data, detailed methodologies for key validation assays, and visual workflows to aid in the rational design and evaluation of next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a key determinant of a PROTAC's efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), influencing its stability and the efficiency of ubiquitin transfer. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and their conformational flexibility. This compound provides a mid-length PEG linker with a terminal alkyne group, ideal for facile conjugation to azide-modified ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2]

Comparative Analysis of PROTAC Performance

To illustrate the impact of the linker on PROTAC performance, we present a comparative summary of degradation data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). This includes a PROTAC, RC-1, which incorporates a PEG6 linker.[3]

It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, cell lines, and the specific warheads and E3 ligase ligands used. However, this compilation provides valuable insights into the performance of different linker strategies.

Table 1: Comparative Degradation Data for BTK-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase RecruitedReference
RC-1 PEG6 ~10-100 >85 Mino Cereblon (CRBN) [3]
NC-1Alkyl Chain2.297MinoCRBN[3]
MT-80912-atom linker~12>99RamosCRBN[4]
Compound 918-atom PEG-based~6Not specifiedRamosCRBN[4]

Table 2: Comparative Degradation Data for BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase RecruitedReference
dBET1C4 Alkyl>100>85MV4;11CRBN[5]
dBET6C8 Alkyl<100Not specifiedJurkatCRBN[6]
MZ1PEG-basedNot specified>90HeLaVHL[7][8]
ARV-825Not specified<10>90RS4;11CRBN[7][9]

Visualizing PROTAC Workflow and Target Engagement

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general PROTAC mechanism and the workflows of key validation assays.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BTK, BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway

Validation_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Target Engagement Validation Propargyl_PEG This compound Click_Chemistry Click Chemistry (CuAAC) Propargyl_PEG->Click_Chemistry Warhead_Azide Azide-modified Warhead Warhead_Azide->Click_Chemistry E3_Ligand E3 Ligase Ligand E3_Ligand->Propargyl_PEG Amide Coupling PROTAC_Molecule PROTAC Click_Chemistry->PROTAC_Molecule Cell_Culture Cell Treatment with PROTAC PROTAC_Molecule->Cell_Culture Biochemical Biochemical Assays (FP, SPR) Cell_Culture->Biochemical Cellular Cell-based Assays (Western Blot, NanoBRET, CETSA) Cell_Culture->Cellular Data_Analysis Data Analysis (DC50, Dmax, Kd) Biochemical->Data_Analysis Cellular->Data_Analysis

Experimental Workflow for PROTAC Synthesis and Validation

Experimental Protocols

Detailed methodologies for key validation experiments are provided below to facilitate the rational design and evaluation of protein degraders.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol outlines the general steps for conjugating an azide-containing warhead to this compound, which has been previously coupled to an E3 ligase ligand.

Materials:

  • Azide-modified warhead

  • Propargyl-PEG6-E3 ligase ligand conjugate

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

  • Solvent (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolve the azide-modified warhead and the propargyl-PEG6-E3 ligase ligand conjugate in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate in water.

  • In a separate tube, pre-mix CuSO4 and the copper ligand (THPTA or TBTA).

  • Add the CuSO4/ligand mixture to the solution containing the azide (B81097) and alkyne components.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, purify the PROTAC product using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Protocol 2: Western Blot for Quantifying Protein Degradation

This is a standard method to determine the DC50 and Dmax of a PROTAC.[10][11]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Target Engagement Assay

This in-cell assay measures the binding of a PROTAC to its target in a physiological context.[12][13][14][15]

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • A cell-permeable fluorescent tracer that binds to the target protein

  • PROTAC of interest

  • NanoBRET™ substrate and extracellular NanoLuc® inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring donor and acceptor wavelengths simultaneously

Procedure:

  • Cell Preparation: Harvest and resuspend cells expressing the NanoLuc®-target fusion in Opti-MEM®.

  • Tracer and PROTAC Addition: In the assay plate, add the fluorescent tracer at a predetermined optimal concentration. Then, add a serial dilution of the PROTAC or vehicle control.

  • Cell Addition: Add the cell suspension to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).

  • Substrate Addition: Add the NanoBRET™ substrate and extracellular inhibitor mixture.

  • Measurement: Read the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[2][16][17][18]

Materials:

  • Cultured cells

  • PROTAC of interest or vehicle control

  • PBS with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)

  • Centrifuge

  • Western blot or ELISA reagents for protein quantification

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein using Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Protocol 5: Fluorescence Polarization (FP) Assay

FP is a biophysical technique used to measure the binding affinity of a PROTAC to its target protein and the formation of the ternary complex in vitro.[19][20][21][22]

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • A fluorescently labeled tracer that binds to either the target protein or the E3 ligase

  • Assay buffer

  • Black, low-volume microplates

  • Plate reader with FP capabilities

Procedure:

  • Binary Binding: To measure the binding of the PROTAC to the target protein, titrate the PROTAC against a fixed concentration of the fluorescently labeled tracer and the target protein.

  • Ternary Complex Formation: To assess ternary complex formation, pre-incubate the PROTAC with one protein partner (e.g., the E3 ligase) and then titrate this mixture against the other protein partner (the target protein) and the fluorescent tracer.

  • Measurement: Measure the fluorescence polarization after an incubation period to allow for binding equilibrium.

  • Data Analysis: An increase in fluorescence polarization indicates the formation of a larger molecular complex. Plot the change in polarization against the concentration of the titrated component to determine the dissociation constant (Kd) for binary interactions and to assess the cooperativity of ternary complex formation.

Protocol 6: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic data on the binding of a PROTAC to its target and the formation of the ternary complex.[23][24][25][26][27]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Immobilization: Immobilize one of the protein partners (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the on- and off-rates for the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a mixture of the PROTAC and the second protein partner (the target protein) at various concentrations over the immobilized protein surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (alpha), which indicates the stability of the ternary complex.

Conclusion

The validation of target engagement is a cornerstone of PROTAC development. This guide has provided a comparative overview of a PROTAC featuring a this compound linker and other linkers, alongside detailed protocols for key validation assays. The choice of linker significantly influences a PROTAC's degradation efficacy, and systematic evaluation using a combination of cell-based and biophysical methods is crucial for identifying optimal degrader candidates. The provided data and methodologies offer a framework for researchers to design and execute robust target engagement studies, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

A Comparative Guide to Spectroscopic Methods for Determining the Degree of Labeling with Amine-Functionalized PEG

Author: BenchChem Technical Support Team. Date: December 2025

Determining the degree of labeling, or degree of PEGylation (DoP), is a critical quality control step in the development of bioconjugates, ensuring consistency, efficacy, and safety. When labeling a substrate such as a protein or nanoparticle with an amine-functionalized polyethylene (B3416737) glycol (PEG) reagent like Propargyl-PEG6-NH2, it is essential to quantify the average number of PEG molecules attached per substrate molecule. This guide provides an objective comparison of common spectroscopic methods used for this purpose, complete with experimental protocols and supporting data.

The methods discussed are broadly applicable to the characterization of bioconjugates formed by reacting primary amines with activated esters (e.g., N-hydroxysuccinimide esters). While the focus is on quantifying the attachment of an amine-containing PEG, the principles can be adapted for quantifying the consumption of amine groups on a protein after labeling with an amine-reactive PEG.

Comparison of Spectroscopic Methods

Several analytical techniques can determine the degree of PEGylation, each with distinct advantages and limitations. The primary methods fall into two categories: indirect assays that measure the consumption of reactive groups and direct methods that quantify the attached PEG moiety.

MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Quantitative integration of the characteristic repeating ethylene (B1197577) oxide proton signal (-O-CH₂-CH₂-) of the PEG chain relative to a known proton signal from the substrate (e.g., aromatic amino acids in a protein).[1][2]Provides an absolute, quantitative measure without needing a standard curve for the conjugate.[1] Minimal sample preparation is required.[2][3]Requires high sample concentration and a high-field NMR spectrometer. Substrate signals can overlap with the PEG signal, complicating analysis.
Mass Spectrometry (MS) Measures the mass difference between the unlabeled substrate and the PEGylated conjugate. The mass increase corresponds to the number of attached PEG molecules.[4]Highly accurate and provides information on the distribution of different PEGylated species (mono-, di-, etc.). Can identify the site of PEGylation when coupled with peptide mapping.[5][6]Requires specialized and expensive equipment. Polydispersity of some PEG reagents can complicate spectra.[4][6]
TNBSA Assay Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to form a yellow-colored product with strong absorbance at 335-420 nm.[7][8][9] The degree of labeling is determined by measuring the reduction in free amines after conjugation.[7][10]High sensitivity, rapid, and uses standard laboratory spectrophotometers.[9]Indirect method; assumes all reacted amines are PEGylated. The reagent can hydrolyze, affecting accuracy.[11] Requires an un-PEGylated control and knowledge of the initial number of amines.
Ninhydrin (B49086) Assay Ninhydrin reacts with primary amines upon heating to produce a deep purple compound (Ruhemann's purple) with an absorbance maximum at 570 nm.[12][13][14] The reduction in absorbance compared to an unlabeled control indicates the extent of amine modification.Inexpensive and straightforward colorimetric assay.[12] Can be adapted to a 96-well plate format for higher throughput.[12]Requires heating, and the reaction can be less specific than TNBSA.[15] Like TNBSA, it is an indirect measurement of amine loss.

Experimental Protocols and Workflows

Detailed methodologies for each technique are provided below, along with visual workflows to illustrate the experimental process.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique for directly quantifying the degree of PEGylation. By comparing the integral of the sharp, intense signal from the PEG's ethylene oxide protons (at ~3.6 ppm) to the integral of a well-resolved signal from the substrate, the molar ratio of PEG to the substrate can be calculated.[5][1][2]

Experimental Protocol:

  • Sample Preparation: Lyophilize the purified PEGylated conjugate to remove water. Reconstitute a known concentration (typically 1-5 mg/mL) of the conjugate in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field (≥400 MHz) NMR spectrometer. Suppress the residual water (HDO) signal using a standard presaturation sequence.

  • Data Processing: Apply Fourier transformation and phase correction to the acquired spectrum.

  • Integration:

    • Integrate the characteristic PEG signal, a large peak around 3.6 ppm (-O-CH₂-CH₂-).

    • Integrate a distinct, well-resolved signal from the substrate that does not overlap with other signals. For proteins, aromatic proton signals (6.5-8.0 ppm) are often used.

  • Calculation of DoP:

    • DoP = (Integral_PEG / N_protons_PEG) / (Integral_Substrate / N_protons_Substrate)

    • Where N_protons_PEG is the number of protons in the repeating unit of the PEG chain multiplied by the number of units, and N_protons_Substrate is the number of protons corresponding to the integrated substrate signal.

Workflow for ¹H NMR Analysis

cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Purified PEG-conjugate p2 Lyophilize to dryness p1->p2 p3 Dissolve in D₂O p2->p3 a1 Acquire ¹H NMR Spectrum (with water suppression) p3->a1 d1 Process Spectrum (FT, Phasing) a1->d1 d2 Integrate PEG Signal (~3.6 ppm) d1->d2 d3 Integrate Substrate Signal (e.g., aromatic region) d1->d3 d4 Calculate Molar Ratio (Degree of PEGylation) d2->d4 d3->d4

Caption: Workflow for determining the degree of PEGylation using ¹H NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry directly measures the molecular weight of the intact conjugate. The increase in mass compared to the unmodified substrate allows for a precise calculation of the number of attached PEG molecules. MALDI-TOF and ESI-MS are commonly employed for this purpose.[4][6]

Experimental Protocol:

  • Sample Preparation: Purify the PEGylated conjugate from excess, unreacted PEG reagent using methods like size-exclusion chromatography (SEC) or dialysis.[16][17] The final sample should be in a volatile buffer (e.g., ammonium (B1175870) acetate) compatible with MS.[17]

  • MALDI-TOF MS Analysis:

    • Mix a small volume of the sample solution with a MALDI matrix solution (e.g., sinapinic acid).

    • Spot the mixture onto a MALDI target plate and allow it to dry to form crystals.

    • Analyze the sample in a MALDI-TOF mass spectrometer in linear mode to obtain the mass spectrum.

  • ESI-MS Analysis:

    • Infuse the sample directly into the electrospray source or introduce it via liquid chromatography (LC-MS).[5]

    • Acquire the mass spectrum, which will show a series of multiply charged ions.

  • Data Analysis:

    • Deconvolute the raw spectrum to obtain the zero-charge mass of the molecules present.

    • Compare the mass of the PEGylated species (M_PEGylated) with the mass of the unmodified substrate (M_Substrate).

    • DoP = (M_PEGylated - M_Substrate) / M_PEG

    • Where M_PEG is the molecular weight of a single PEG chain. The spectrum will often show a distribution of peaks corresponding to different degrees of PEGylation.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq MS Analysis cluster_analysis Data Analysis p1 PEG-conjugate Sample p2 Purify (e.g., SEC) to remove free PEG p1->p2 p3 Buffer exchange to volatile buffer p2->p3 a1 Analyze via MALDI-TOF or ESI-MS p3->a1 a2 Acquire Mass Spectrum a1->a2 d1 Deconvolute Spectrum to get Zero-Charge Mass a2->d1 d2 Identify Mass Peaks for Substrate & Conjugate(s) d1->d2 d3 Calculate Mass Shift and Degree of PEGylation d2->d3

Caption: Workflow for determining the degree of PEGylation using mass spectrometry.

TNBSA Assay (Indirect Method)

This colorimetric assay quantifies the number of primary amine groups remaining on a substrate after PEGylation. By comparing this to the number of amines on the unmodified substrate, the percentage of modified amines can be calculated.[7][18]

Experimental Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

    • TNBSA Solution: Prepare a fresh 0.01% (w/v) solution of TNBSA in the Reaction Buffer.[8][9]

    • Quenching Solution: 10% SDS and 1 N HCl.

  • Standard Curve: Prepare a series of standards using the unmodified substrate at known concentrations (e.g., 0-200 µg/mL) in the Reaction Buffer.

  • Assay Procedure:

    • To 0.5 mL of each standard and each PEGylated sample (at a similar concentration), add 0.25 mL of the 0.01% TNBSA solution.[9]

    • Mix well and incubate at 37°C for 2 hours.[9]

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[9]

  • Measurement: Measure the absorbance of all samples and standards at 335 nm or 420 nm using a spectrophotometer.[7][8]

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Use the standard curve to determine the concentration of free amines in the PEGylated sample.

    • % PEGylation = [1 - (Amine conc. in PEGylated sample / Amine conc. in control sample)] x 100.

Workflow for TNBSA Assay

cluster_prep Sample & Standard Prep cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Substrate Standards and PEG-conjugate Samples r1 Add TNBSA Solution to all samples p1->r1 r2 Incubate at 37°C for 2 hours r1->r2 r3 Stop reaction with SDS and HCl r2->r3 a1 Measure Absorbance at 335 nm r3->a1 a2 Generate Standard Curve a1->a2 a3 Calculate remaining amines and % PEGylation a2->a3 cluster_prep Sample & Standard Prep cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Substrate Standards and PEG-conjugate Samples r1 Add Ninhydrin Reagent p1->r1 r2 Heat at 95°C for 10 min r1->r2 r3 Cool to Room Temp r2->r3 a1 Measure Absorbance at 570 nm r3->a1 a2 Generate Standard Curve a1->a2 a3 Calculate remaining amines and % PEGylation a2->a3

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG6-NH2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Propargyl-PEG6-NH2, a bifunctional crosslinker commonly utilized in biomedical research and drug development. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance within the laboratory setting. While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous, the presence of a reactive propargyl group and a primary amine necessitates careful handling and disposal.

I. Hazard Identification and Risk Assessment

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal alkyne (propargyl group) and a primary amine. While PEG compounds are generally considered biodegradable and of low toxicity, the functional groups on this molecule warrant specific safety considerations.[1]

  • Propargyl Group: Terminal alkynes can be reactive and may form explosive acetylides with certain metals. Propargyl-containing compounds should be handled with care.

  • Amine Group: Primary amines can be corrosive and may react with other chemicals. It is crucial to segregate amine-containing waste to prevent hazardous reactions.[2][3]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Not generally required if handled in a fume hood

This data is a general recommendation. Always consult the specific Safety Data Sheet (SDS) for the product and your institution's safety guidelines.

II. Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound and materials contaminated with it.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams, particularly those containing acids or oxidizing agents, to prevent potentially hazardous reactions.[3]

  • Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected separately from liquid waste.

2. Containerization and Labeling:

  • Use a chemically compatible container, preferably the original container, for liquid waste.

  • Ensure the container is in good condition and can be tightly sealed.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources.[3]

  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4]

  • Do not dispose of this compound down the drain or in regular trash.[1][3]

5. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and collect the cleaning materials as hazardous waste.

III. Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start This compound Waste (Pure, Solution, or Contaminated Materials) Segregate Segregate Waste Stream (Solid vs. Liquid) Start->Segregate CollectSolid Collect Solid Waste in Designated Labeled Bag Segregate->CollectSolid Solid CollectLiquid Collect Liquid Waste in Designated Labeled Container Segregate->CollectLiquid Liquid Store Store in Secure, Ventilated Area CollectSolid->Store CollectLiquid->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Dispose Professional Waste Disposal EHS->Dispose

Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Propargyl-PEG6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Propargyl-PEG6-NH2, a valuable PEG-based PROTAC linker used in the synthesis of PROTACs. While some suppliers do not classify this compound as hazardous, adherence to rigorous safety protocols is a best practice for all laboratory chemicals to minimize risk and ensure a safe research environment.

This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to support your critical work in bioconjugation, drug delivery, and probe development.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety Glasses with Side Shields or Chemical Splash GogglesProvides a barrier against accidental splashes or aerosols, protecting the eyes from irritation or injury.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)Protects the skin from direct contact with the compound. Gloves should be inspected before use and disposed of immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat provides a removable barrier to protect clothing and skin from spills.
Respiratory Protection Not generally required under normal useAll handling of this compound should be conducted within a certified chemical fume hood to control potential inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe and effective use of this compound. The following diagram and procedural steps outline the recommended process from receiving to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Don PPE b Prepare Fume Hood a->b c Retrieve from Storage b->c Begin Experiment d Equilibrate to Room Temp c->d e Weigh/Dissolve in Hood d->e f Decontaminate Surfaces e->f Complete Experiment g Segregate & Label Waste f->g h Dispose of Waste g->h i Doff PPE h->i

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Put on all required personal protective equipment as detailed in the PPE table.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Handling:

    • Retrieve the this compound container from its designated refrigerated storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Conduct all weighing and dissolution of the compound inside the chemical fume hood to prevent exposure to dust or aerosols.

  • Post-Handling and Disposal:

    • Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste materials (e.g., contaminated gloves, pipette tips, empty containers) into a clearly labeled hazardous waste container.

    • Dispose of the chemical waste in accordance with your institution's and local regulations for chemical waste.

    • Remove personal protective equipment in the designated area, ensuring not to cross-contaminate.

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical lifecycle and laboratory safety.

Storage
Parameter Recommendation Source
Temperature Refrigerated; -20°C for long-term storage[1]
Container Store in a tightly closed vessel
Environment Keep in a dry, well-ventilated area away from incompatible substances.[2]
Disposal

All materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed container labeled for chemical waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG6-NH2
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG6-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.